molecular formula C30H25N5O8S2 B15599633 C.I. Direct violet 9 CAS No. 25188-46-9

C.I. Direct violet 9

Cat. No.: B15599633
CAS No.: 25188-46-9
M. Wt: 647.7 g/mol
InChI Key: POHJIWSCJNKSOQ-UHFFFAOYSA-N
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Description

C.I. Direct violet 9 is a useful research compound. Its molecular formula is C30H25N5O8S2 and its molecular weight is 647.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25188-46-9

Molecular Formula

C30H25N5O8S2

Molecular Weight

647.7 g/mol

IUPAC Name

7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C30H25N5O8S2/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20/h3-17,31,36H,1-2H3,(H,37,38,39)(H,40,41,42)

InChI Key

POHJIWSCJNKSOQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Direct Violet 9 (CAS No. 6227-14-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Violet 9, identified by the CAS number 6227-14-1, is a diazo dye historically utilized in the textile, paper, and leather industries for its vibrant bluish-violet hue.[1][2] While its primary applications have been industrial, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals who may encounter or consider this molecule in a broader scientific context. This guide consolidates available data on its chemical and physical properties, synthesis, spectral characteristics, and toxicological profile, and explores its potential, though currently limited, applications in a research setting.

Chemical and Physical Properties

Direct Violet 9 is a sodium salt of a complex aromatic sulfonic acid. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of Direct Violet 9

PropertyValueReference(s)
CAS Number 6227-14-1
C.I. Number 27885[1][2]
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂[3]
Molecular Weight 691.64 g/mol [3]
Synonyms Direct Violet B, Direct Violet BK, Direct Fast Violet MB, C.I. 27885[4]
Appearance Violet to blue-purple powder[1][2]
Solubility Soluble in water; slightly soluble in ethanol; insoluble in most organic solvents.[5]
Water Solubility 6.23 g/L at 20°C[5]

Synthesis

The synthesis of Direct Violet 9 is a multi-step process involving the diazotization and coupling of several aromatic amine and sulfonic acid precursors.

Experimental Protocol: Synthesis of Direct Violet 9

The manufacturing process for Direct Violet 9 can be summarized in the following key steps:

  • Diazotization of Sulfanilic Acid: 4-Aminobenzenesulfonic acid (sulfanilic acid) is treated with a solution of sodium nitrite (B80452) in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.

  • First Coupling Reaction: The resulting diazonium salt is then coupled with 2-amino-4-methylanisole (cresidine) under controlled pH conditions.

  • Second Diazotization: The monoazo intermediate formed in the previous step is subsequently diazotized under similar conditions as the initial step.

  • Final Coupling Reaction: The newly formed diazonium salt is coupled with N-phenyl J acid (4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid) under alkaline conditions to yield the final Direct Violet 9 dye.

  • Isolation and Purification: The dye is then salted out, filtered, dried, and ground to obtain the final product.[5]

A logical workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis of Direct Violet 9 A 4-Aminobenzenesulfonic Acid B Diazotization A->B C Diazonium Salt of Sulfanilic Acid B->C E First Coupling Reaction C->E D 2-Amino-4-methylanisole D->E F Monoazo Intermediate E->F G Second Diazotization F->G H Diazo Intermediate G->H J Final Coupling Reaction H->J I N-phenyl J Acid I->J K Direct Violet 9 J->K

A simplified workflow for the synthesis of Direct Violet 9.

Spectral Properties

Table 2: Spectral Properties of Direct Violet 9

ParameterValue/DescriptionReference(s)
Color in Aqueous Solution Reddish-purple[5]
λmax (in water) Approximately 550-560 nm (estimated based on color)[6][7]

Note: The λmax can be influenced by solvent polarity, pH, and the presence of other solutes. For precise quantitative analysis, it is recommended to determine the λmax experimentally under the specific conditions of the intended assay.

Toxicological Profile

The toxicological profile of Direct Violet 9 is not extensively documented in publicly available literature. However, as an azo dye, certain toxicological considerations are pertinent. Azo dyes can be metabolized, particularly under reductive conditions, to their constituent aromatic amines, some of which are known to be mutagenic or carcinogenic.[8]

Table 3: Toxicological Data for Direct Violet 9

TestResult/ObservationReference(s)
Acute Oral Toxicity (LD50) No specific data available. Classified as "Harmful if swallowed" in an MSDS.[9]
Skin Irritation May cause skin irritation in sensitive individuals.[9]
Eye Irritation Dust may cause irritation and inflammation.[9]
Mutagenicity An MSDS reports that "mutagenicity data reported," but no specific studies (e.g., Ames test) were found.[9]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[9]
Experimental Protocol: General Cytotoxicity Assay (Crystal Violet Staining)

While no specific cytotoxicity data for Direct Violet 9 was found, a general protocol for assessing the cytotoxicity of a compound using crystal violet staining is provided below. This method is suitable for initial screening of the effect of a compound on cell viability in adherent cell lines.[10][11]

  • Cell Seeding: Seed adherent cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Direct Violet 9 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the dye. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with deionized water until the water runs clear.

  • Solubilization: Air-dry the plate. Add 100 µL of a solubilizing agent (e.g., 33% acetic acid or 100% methanol) to each well to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength between 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

A diagram of the experimental workflow for a cytotoxicity assay is presented below:

G cluster_workflow Cytotoxicity Assay Workflow A Seed Adherent Cells in 96-well Plate B Compound Treatment (Direct Violet 9) A->B C Incubation B->C D Wash with PBS C->D E Fixation D->E F Crystal Violet Staining E->F G Washing F->G H Solubilization of Stain G->H I Absorbance Measurement (570-590 nm) H->I

A generalized workflow for a crystal violet-based cytotoxicity assay.

Applications in a Research Context

While primarily an industrial dye, some sources suggest Direct Violet 9 as a "multifunctional dye" for biological experiments, potentially as a fluorescent marker for visualizing cellular components.[12][13][14] However, the current scientific literature lacks specific protocols or examples of its use in this capacity. Its water solubility and ability to bind to substrates like cellulose (B213188) could suggest potential applications in studying biological matrices rich in carbohydrates.

Conclusion

Direct Violet 9 (CAS No. 6227-14-1) is a well-characterized industrial dye with a defined chemical structure and synthesis pathway. For the research and drug development community, it represents a molecule with a known set of physical and chemical properties. However, a significant gap exists in the understanding of its biological activity, detailed toxicological profile, and its utility in modern biological research techniques. The information and protocols provided in this guide are intended to serve as a foundational resource for scientists who may wish to investigate this compound further. It is recommended that any research application of Direct Violet 9 be preceded by a thorough in-house toxicological and characterization assessment.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 9, also known by its Colour Index name C.I. 27885, is a disazo direct dye characterized by its vibrant violet hue. Its molecular formula is C₃₀H₂₃N₅Na₂O₈S₂, and it has a molecular weight of 691.64 g/mol .[1] This water-soluble dye is primarily utilized in the dyeing of cellulosic fibers such as cotton, viscose, and paper, as well as for coloring leather and silk. The synthesis of Direct Violet 9 involves a multi-step process centered around diazotization and azo coupling reactions, fundamental transformations in the production of azo dyes. This technical guide provides a detailed overview of the synthesis and manufacturing of Direct Violet 9, including experimental protocols, data presentation, and visual representations of the synthetic pathway.

Synthesis Pathway

The synthesis of Direct Violet 9 is a sequential process that involves the formation of a stable monoazo intermediate, which is then further diazotized and coupled to a final coupling component. The overall process can be broken down into four key steps:

  • Diazotization of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid): The synthesis begins with the diazotization of sulfanilic acid.

  • First Azo Coupling: The resulting diazonium salt is then coupled with 2-amino-4-methylanisole (cresidine) to form a stable monoazo intermediate.

  • Diazotization of the Monoazo Intermediate: This intermediate, which contains a primary aromatic amino group, is then diazotized.

  • Second Azo Coupling: Finally, the second diazonium salt is coupled with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-phenyl J acid) under alkaline conditions to yield Direct Violet 9.

A schematic of this synthetic pathway is presented below.

Synthesis_of_Direct_Violet_9 A 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) NaNO2_HCl1 NaNO₂ / HCl (0-5 °C) A->NaNO2_HCl1 Diazotization B 2-Amino-4-methylanisole (Cresidine) E Monoazo Intermediate B->E First Coupling C 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid (N-phenyl J acid) Alkaline Alkaline Conditions C->Alkaline Second Coupling D Diazotized Sulfanilic Acid NaNO2_HCl1->D NaNO2_HCl2 NaNO₂ / HCl (0-5 °C) F Diazotized Monoazo Intermediate NaNO2_HCl2->F G Direct Violet 9 Alkaline->G D->E First Coupling E->NaNO2_HCl2 Diazotization F->Alkaline Second Coupling

Caption: Synthetic pathway of Direct Violet 9.

Experimental Protocols

While precise, industrial-scale quantitative data is often proprietary, the following protocols are based on established principles of azo dye synthesis and provide a framework for the laboratory-scale preparation of Direct Violet 9.

Step 1 & 2: Synthesis of the Monoazo Intermediate

Experimental Workflow:

Monoazo_Intermediate_Synthesis start Start dissolve_sulfanilic Dissolve Sulfanilic Acid in alkaline aqueous solution start->dissolve_sulfanilic diazotize Diazotize with NaNO₂ and HCl at 0-5 °C dissolve_sulfanilic->diazotize coupling Add diazonium salt solution to cresidine solution with stirring diazotize->coupling prepare_cresidine Prepare acidic solution of 2-Amino-4-methylanisole prepare_cresidine->coupling isolate Isolate monoazo intermediate by filtration coupling->isolate wash_dry Wash with brine and dry isolate->wash_dry end Monoazo Intermediate wash_dry->end

Caption: Workflow for the synthesis of the monoazo intermediate.

Methodology:

  • Diazotization of 4-Aminobenzenesulfonic Acid: A molar equivalent of 4-aminobenzenesulfonic acid is suspended in water, and sodium carbonate is added to facilitate dissolution. The solution is then cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1.05 molar equivalents) in water is added, followed by the slow addition of concentrated hydrochloric acid, maintaining the temperature below 5 °C. The reaction mixture is stirred for approximately 30-60 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • First Azo Coupling: In a separate vessel, a molar equivalent of 2-amino-4-methylanisole is dissolved in a dilute hydrochloric acid solution and cooled to 0-5 °C. The previously prepared diazonium salt solution is then slowly added to the 2-amino-4-methylanisole solution with vigorous stirring. The pH of the reaction mixture is maintained in the acidic range (pH 2-4) to facilitate the coupling reaction at the position para to the amino group of 2-amino-4-methylanisole. The reaction is typically stirred for several hours until the coupling is complete, which can be monitored by the disappearance of the diazonium salt (e.g., using a coupling spot test with a suitable component like H-acid).

  • Isolation of the Monoazo Intermediate: The resulting precipitated monoazo intermediate is collected by filtration and washed with a cold brine solution to remove inorganic salts and unreacted starting materials. The product is then dried under vacuum at a low temperature.

Step 3 & 4: Synthesis of Direct Violet 9

Experimental Workflow:

Final_Product_Synthesis start Start with Monoazo Intermediate diazotize_intermediate Diazotize the monoazo intermediate with NaNO₂ and HCl at 0-5 °C start->diazotize_intermediate final_coupling Add diazonium salt solution to N-phenyl J acid solution with stirring diazotize_intermediate->final_coupling prepare_n_phenyl_j_acid Dissolve N-phenyl J acid in alkaline aqueous solution prepare_n_phenyl_j_acid->final_coupling salting_out Salt out the dye with NaCl final_coupling->salting_out isolate_final Isolate Direct Violet 9 by filtration salting_out->isolate_final purify_dry Purify by recrystallization and dry isolate_final->purify_dry end Direct Violet 9 purify_dry->end

Caption: Workflow for the final synthesis of Direct Violet 9.

Methodology:

  • Diazotization of the Monoazo Intermediate: The dried monoazo intermediate is suspended in water and hydrochloric acid. The suspension is cooled to 0-5 °C, and a solution of sodium nitrite (1.05 molar equivalents) is added slowly while maintaining the low temperature. The mixture is stirred for 1-2 hours to ensure complete diazotization.

  • Second Azo Coupling: In a separate vessel, a molar equivalent of 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution). The solution is cooled to 5-10 °C. The diazonium salt solution of the monoazo intermediate is then slowly added to the alkaline solution of N-phenyl J acid with efficient stirring. The pH is maintained in the alkaline range (pH 8-10) to promote coupling at the position ortho to the hydroxyl group of the N-phenyl J acid. The reaction is monitored until completion.

  • Isolation and Purification: The Direct Violet 9 dye is salted out from the reaction mixture by the addition of sodium chloride. The precipitated dye is then collected by filtration and washed with a saturated sodium chloride solution. For higher purity, the dye can be further purified by recrystallization from a suitable solvent or solvent mixture. The final product is dried in an oven at a controlled temperature.

Data Presentation

While specific yields are highly dependent on reaction scale and conditions, the following table presents a hypothetical summary of key parameters for the synthesis of Direct Violet 9, based on typical azo dye production.

ParameterStep 1 & 2: Monoazo IntermediateStep 3 & 4: Direct Violet 9
Reactants 4-Aminobenzenesulfonic Acid, 2-Amino-4-methylanisole, NaNO₂, HClMonoazo Intermediate, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid, NaNO₂, HCl, NaOH/Na₂CO₃
Reaction Type Diazotization, Azo CouplingDiazotization, Azo Coupling
Key Conditions 0-5 °C, Acidic pH0-10 °C, Alkaline pH
Theoretical Molar Ratio 1 : 11 : 1
Typical Yield 85-95%80-90%
Purity (Crude) >90%>85%
Purification Method Filtration, WashingSalting out, Filtration, Recrystallization
Final Purity ->95% (after purification)

Manufacturing Considerations

On an industrial scale, the synthesis of Direct Violet 9 requires careful control of several parameters to ensure high yield, purity, and safety.

  • Temperature Control: Diazotization reactions are highly exothermic and the diazonium salts are unstable at higher temperatures. Therefore, efficient cooling systems are crucial in industrial reactors.

  • pH Control: The pH of the coupling reactions is critical for determining the position of the azo coupling and for maximizing the reaction rate. Automated pH monitoring and control systems are typically employed.

  • Agitation: Efficient mixing is essential to ensure homogeneity and good mass transfer between the reactants, particularly in the heterogeneous reaction mixtures.

  • Safety: Aromatic amines and diazonium salts can be hazardous. Appropriate personal protective equipment (PPE) and enclosed manufacturing systems are necessary to minimize exposure. Diazonium salts can be explosive when dry, so they are always handled in solution.

  • Waste Management: The manufacturing process generates acidic and alkaline wastewater containing residual dyes and inorganic salts. Proper treatment of this effluent is an important environmental consideration.

Conclusion

The synthesis of Direct Violet 9 is a well-established process in the dye manufacturing industry, relying on the fundamental principles of diazotization and azo coupling reactions. A thorough understanding of the reaction mechanisms, precise control of experimental parameters, and adherence to safety protocols are paramount for the successful and efficient production of this important violet dye. This technical guide provides a comprehensive overview for researchers and professionals involved in the synthesis and development of azo dyes.

References

C.I. Direct Violet 9: A Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Direct Violet 9 (CAS 6227-14-1), a diazo dye with applications in various scientific and industrial fields. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination based on international standards, and presents a visual workflow for these procedures.

Core Solubility Profile

This compound is a water-soluble dye. Its solubility in aqueous solutions is quantitatively established, while its interaction with organic solvents is primarily described through qualitative assessments. The dye's solubility is a critical parameter for its application in areas such as biological staining, textile dyeing, and as a component in specialized formulations.

Data Presentation: Quantitative and Qualitative Solubility of this compound

The following table summarizes the known solubility properties of this compound.

SolventCAS NumberSolubilityTemperature (°C)Citation
Aqueous Solvents
Water7732-18-56.23 g/L20[1]
Organic Solvents
Ethylene Glycol Ethyl Ether111-90-0SolubleNot Specified[1]
Ethanol64-17-5Slightly SolubleNot Specified[1][2]
Other Organic SolventsN/AInsolubleNot Specified[1][2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a dye like this compound, adapted from established international standards such as those from the International Organization for Standardization (ISO).

Protocol 1: Determination of Water Solubility (Based on ISO 105-Z09)

Objective: To quantitatively determine the concentration of this compound that will dissolve in water at a specified temperature to produce a saturated solution.

Materials and Equipment:

  • This compound dye sample

  • Distilled or deionized water

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Spectrophotometer

  • Filter membranes (0.45 µm pore size)

  • Stirring apparatus

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of distilled water in a flask. The excess is to ensure that a saturated solution is achieved. b. Tightly seal the flask to prevent solvent evaporation. c. Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C). d. Agitate the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Dye: a. After the equilibration period, allow the solution to stand at the constant temperature to let undissolved particles settle. b. To completely separate the solid and liquid phases, centrifuge the solution at a high speed. c. Carefully extract a clear aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Analysis of the Saturated Solution: a. Prepare a series of standard solutions of this compound with known concentrations. b. Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for the dye using a spectrophotometer. c. Plot a calibration curve of absorbance versus concentration. d. Accurately dilute a known volume of the clear supernatant from the saturated solution. e. Measure the absorbance of the diluted sample at λmax. f. Using the calibration curve, determine the concentration of the dye in the diluted sample and, by accounting for the dilution factor, calculate the concentration in the original saturated solution. This value represents the solubility of the dye at that temperature.

Protocol 2: Qualitative and Semi-Quantitative Determination of Organic Solvent Solubility

Objective: To assess the solubility of this compound in various organic solvents.

Materials and Equipment:

  • This compound dye sample

  • A range of organic solvents (e.g., ethanol, methanol, acetone, dimethylformamide, dimethyl sulfoxide)

  • Small test tubes or vials

  • Vortex mixer

  • Visual inspection apparatus (e.g., light box)

Procedure:

  • Initial Screening: a. Add a small, measured amount of this compound (e.g., 1-5 mg) to a series of test tubes. b. To each test tube, add a fixed volume of a different organic solvent (e.g., 1 mL). c. Vigorously mix each sample using a vortex mixer for a set period (e.g., 2-5 minutes). d. Allow the samples to stand and observe for any undissolved particles. e. Qualitatively classify the solubility as:

    • Soluble: No visible undissolved particles.
    • Slightly Soluble: A small amount of undissolved particles remains.
    • Insoluble: The majority of the dye remains undissolved.

  • Semi-Quantitative Assessment (for soluble or slightly soluble cases): a. For solvents where the dye showed some solubility, incrementally add more of the dye to a fresh volume of the solvent until no more dye dissolves, and a saturated solution is formed. b. The approximate solubility can be estimated based on the total amount of dye that dissolved in the known volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of dye solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess dye sample B Add to known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (e.g., 24h) C->D E Allow to settle D->E F Centrifuge to separate solid E->F G Extract clear supernatant F->G K Analyze supernatant sample G->K H Prepare standard solutions I Measure absorbance (Spectrophotometry) H->I J Create calibration curve I->J L Calculate solubility J->L K->L

References

An In-depth Technical Guide to the Spectroscopic Properties of Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 9, also known by its Colour Index name C.I. 27885, is a diazo dye widely utilized in various industrial applications, including the dyeing of textiles and paper.[1] Its chemical structure, characterized by two azo groups (-N=N-), is responsible for its vibrant color. This guide provides a comprehensive overview of the known properties of Direct Violet 9 and outlines the general experimental protocols for characterizing its absorption and emission spectra, which are crucial for research and development applications, including potential, though less common, uses in biomedical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Direct Violet 9 is presented in the table below. This information is fundamental for its handling, dissolution, and application in experimental settings.

PropertyValueReference
CAS Number 6227-14-1[1]
Molecular Formula C30H23N5Na2O8S2[1][2]
Molecular Weight 691.64 g/mol [1]
Chemical Class Diazo Dye
Physical Appearance Violet Powder
Solubility Soluble in water.[2]

Spectroscopic Characterization: Absorption and Emission Spectra

The absorption and emission spectra of a dye are fundamental to understanding its interaction with light, which is critical for applications ranging from color chemistry to fluorescence-based assays.

Absorption Spectroscopy

The absorption spectrum of a compound reveals the wavelengths of light it absorbs. For a dye like Direct Violet 9, this is directly related to its color. The key parameters derived from an absorption spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at that wavelength.

Emission Spectroscopy (Fluorescence)

Fluorescence is the emission of light by a substance that has absorbed light. The key parameters of an emission spectrum are the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process.

Specific experimental values for the λem and fluorescence quantum yield of Direct Violet 9 are not publicly documented. Many azo dyes are known to have very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways from the excited state.

Experimental Protocols for Spectroscopic Analysis

While specific data for Direct Violet 9 is elusive, the following are detailed, generalized experimental protocols for determining the absorption and emission spectra of a water-soluble dye like Direct Violet 9.

Determination of Absorption Spectrum (UV-Visible Spectroscopy)

This protocol outlines the steps to measure the absorbance of a dye solution across a range of wavelengths to determine its λmax and molar absorptivity.

Workflow for UV-Visible Spectroscopy

A Prepare Stock Solution (e.g., 1 mg/mL in deionized water) B Prepare a Series of Dilutions (e.g., 1 to 10 µg/mL) A->B E Measure Absorbance of Each Dilution B->E C Set Spectrophotometer Parameters (Wavelength range: e.g., 300-800 nm) D Calibrate with Blank (Deionized water) C->D D->E F Plot Absorbance vs. Wavelength (to find λmax) E->F G Plot Absorbance at λmax vs. Concentration (Beer-Lambert Law Plot) E->G H Calculate Molar Absorptivity (ε) from the slope G->H

Caption: Workflow for determining λmax and molar absorptivity.

Methodology:

  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer is required.

  • Sample Preparation:

    • Prepare a stock solution of Direct Violet 9 in a suitable solvent, typically deionized water. The concentration should be accurately known.

    • From the stock solution, prepare a series of dilutions of known concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the instrument (typically < 2 AU).

  • Data Acquisition:

    • Set the spectrophotometer to scan a wavelength range that covers the visible spectrum and part of the UV region (e.g., 300 nm to 800 nm).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each of the diluted solutions.

  • Data Analysis:

    • Plot absorbance versus wavelength for one of the concentrations to identify the λmax.

    • Create a Beer-Lambert Law plot of absorbance at λmax versus concentration for the series of dilutions.

    • The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (Slope = ε * path length).

Determination of Emission Spectrum and Quantum Yield (Fluorescence Spectroscopy)

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield of a sample.

Workflow for Fluorescence Spectroscopy

A Prepare Dilute Solutions of Sample and Standard (Absorbance at λex < 0.1) B Measure Absorbance at Excitation Wavelength (λex) A->B E Measure Emission Spectrum of the Standard A->E F Measure Emission Spectrum of the Sample A->F H Calculate Quantum Yield (Φ) using the comparative method B->H C Set Spectrofluorometer Parameters (Excitation and Emission Wavelength Ranges) D Measure Emission Spectrum of the Solvent (Blank) C->D C->F D->E G Integrate the Area under the Emission Spectra E->G F->G G->H

Caption: Workflow for determining fluorescence quantum yield.

Methodology:

  • Instrumentation: A calibrated spectrofluorometer is necessary.

  • Selection of a Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield and with absorption and emission properties in a similar spectral region to the sample should be chosen.

  • Sample Preparation:

    • Prepare dilute solutions of both the sample (Direct Violet 9) and the standard in the same solvent.

    • The absorbance of both solutions at the chosen excitation wavelength (λex) must be low (typically < 0.1 AU) to avoid inner filter effects.

  • Data Acquisition:

    • Set the excitation wavelength (λex), typically the λmax of the sample.

    • Record the emission spectrum of the solvent blank, the standard, and the sample over an appropriate wavelength range.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • The fluorescence quantum yield (Φs) of the sample can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) Where:

      • Φ is the quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts s and r refer to the sample and the reference standard, respectively.

Conclusion

References

An In-depth Technical Guide to the Binding Mechanism of C.I. Direct Violet 9 with Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the molecular interactions governing the binding of C.I. Direct Violet 9 to cellulose (B213188) fibers. This compound, a double azo dye, adheres to cellulosic substrates through a combination of non-covalent forces, without the need for a mordant.[1][2] The primary binding mechanisms are hydrogen bonding and van der Waals forces, which are maximized by the dye's linear, planar molecular structure that allows for close association with the cellulose polymer chain.[1][3][4] This document details these core interactions, explores the thermodynamic and kinetic principles influencing the dyeing process, presents generalized experimental protocols for studying these phenomena, and provides visual diagrams to illustrate the key mechanisms and workflows.

Core Binding Mechanism

The binding of this compound to cellulose is a multi-stage process involving the initial adsorption of dye molecules onto the fiber surface, followed by their diffusion into the amorphous regions of the cellulose structure, and finally, fixation through intermolecular forces.[3][4] The affinity between the dye and the fiber is primarily dictated by the following interactions:

  • Hydrogen Bonding : The cellulose polymer is rich in hydroxyl (-OH) groups.[1] this compound possesses several electronegative functional groups, including amino (-NH), hydroxyl (-OH), and azo (-N=N-) groups, which act as hydrogen bond acceptors and donors.[3] These groups form strong hydrogen bonds with the hydroxyl groups of the glucose units in cellulose, anchoring the dye to the fiber.[3][5]

  • Van der Waals Forces : The large, linear, and planar aromatic structure of this compound is crucial for its substantivity.[3] This specific geometry allows the dye molecule to lie parallel and in close proximity to the linear cellulose chains, maximizing the cumulative effect of weak, short-range van der Waals forces along the length of the molecule.[1][3][6]

  • Electrostatic Interactions : Both the this compound molecule (due to its sodium sulfonate groups, -SO₃Na) and the cellulose fiber surface (in water) are anionic.[1][3][7] This results in an electrostatic repulsion that hinders dye uptake. To overcome this repulsion, electrolytes such as sodium chloride (NaCl) are added to the dyebath. The salt dissociates, and the Na⁺ cations form an ionic atmosphere around the negatively charged cellulose, effectively neutralizing its surface charge and allowing the anionic dye molecules to approach and bind to the fiber.[3][8]

Visualization of Binding Forces

Caption: Core intermolecular forces governing the binding of this compound to cellulose.

Quantitative Adsorption Analysis: Kinetics and Isotherms

  • Adsorption Kinetics : The rate of dye uptake is often best described by the pseudo-second-order kinetic model .[9][10][11][12] This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[13]

  • Adsorption Isotherms : At a constant temperature, the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the cellulose is described by isotherm models. The Langmuir and Freundlich models are commonly applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[12][13]

Data Presentation

The table below presents an illustrative summary of typical quantitative parameters obtained from fitting experimental data of a direct dye-cellulose system to standard kinetic and isotherm models. Note: These values are representative examples and not specific to this compound.

Model Parameter Symbol Example Value Unit Significance
Pseudo-Second-Order Rate Constantk₂0.025g mg⁻¹ min⁻¹Represents the rate of dye adsorption.
Equilibrium Adsorption Capacity (Calculated)qₑ45.5mg g⁻¹Theoretical maximum amount of dye adsorbed at equilibrium.
Langmuir Isotherm Maximum Adsorption Capacityqₘₐₓ52.1mg g⁻¹Represents monolayer saturation capacity.
Langmuir ConstantKₗ0.15L mg⁻¹Related to the affinity of the binding sites and the energy of adsorption.
Freundlich Isotherm Freundlich Constant (Capacity)8.7(mg g⁻¹)(L mg⁻¹)¹ᐟⁿIndicates the adsorption capacity of the adsorbent.
Freundlich Constant (Intensity)n2.2DimensionlessRepresents the favorability of the adsorption process (n > 1 indicates favorable).

Experimental Protocols

To determine the kinetic and thermodynamic parameters of this compound binding to cellulose, standardized batch adsorption experiments are typically performed.

General Methodology for Batch Adsorption Studies
  • Preparation of Materials :

    • Prepare a stock solution of this compound of known concentration (e.g., 1000 mg/L) in deionized water.

    • Prepare a series of working solutions of varying concentrations (e.g., 10-100 mg/L) by diluting the stock solution.

    • Use a defined cellulosic substrate (e.g., pure cotton fibers, microcrystalline cellulose) dried to a constant weight.

  • Adsorption Experiment :

    • For each experimental run, add a precise mass of the cellulose adsorbent (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL) in an Erlenmeyer flask.

    • Add a calculated amount of electrolyte (e.g., NaCl) to the solution.

    • Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 60°C) and agitation speed (e.g., 150 rpm) to ensure equilibrium is reached.

  • Sample Analysis :

    • For Kinetic Studies : Withdraw aliquots of the solution at specific time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 min).[11]

    • For Isotherm Studies : Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours).

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant using a UV-Visible Spectrophotometer at its maximum absorbance wavelength (λ_max).

  • Data Calculation :

    • Calculate the amount of dye adsorbed per unit mass of cellulose at time t (qₜ) or at equilibrium (qₑ) using the mass balance equation: q = (C₀ - C) * V / m Where:

      • C₀ and C are the initial and final (or at time t) dye concentrations (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

    • Fit the calculated data to the kinetic and isotherm models described in Section 3.0 to determine the relevant parameters.

Visualization of Experimental Workflow

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis start Start prep_dye Prepare Dye Solutions (Stock & Working) start->prep_dye prep_cellulose Prepare Cellulose (Dried to constant weight) start->prep_cellulose batch_setup Set Up Batch Reactors (Cellulose + Dye Solution + Salt) prep_dye->batch_setup prep_cellulose->batch_setup agitation Agitate at Constant Temp (Thermostatic Shaker) batch_setup->agitation sampling Withdraw Aliquots agitation->sampling separation Separate Solid/Liquid (Centrifugation/Filtration) sampling->separation analysis Measure Final Concentration (UV-Vis Spectrophotometry) separation->analysis calculation Calculate Adsorption Capacity (q) analysis->calculation modeling Fit Data to Kinetic & Isotherm Models calculation->modeling end End modeling->end

Caption: Generalized workflow for a batch adsorption study of dye on cellulose.

Conclusion

The binding of this compound to cellulose is a physiosorption process dominated by a synergistic combination of hydrogen bonds and van der Waals forces. The dye's linear and planar molecular geometry is the most critical factor for achieving high substantivity, as it facilitates intimate surface contact with cellulose chains. While electrostatic repulsion presents an initial barrier, it is effectively overcome by the addition of electrolytes. A quantitative understanding of this mechanism, achieved through kinetic and isotherm modeling from batch adsorption experiments, is essential for optimizing dyeing processes in industrial applications and for designing novel dye-cellulose systems in materials science and biomedical fields.

References

C.I. Direct Violet 9: A Technical Safety Profile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 9, also known by its Colour Index number 27885 and CAS number 6227-14-1, is a double azo dye utilized primarily in the dyeing of cellulosic fibers such as cotton, viscose, and silk, as well as in the paper and leather industries.[1][2] Its utility in various applications necessitates a thorough understanding of its material safety profile, particularly for professionals in research and development who may handle the substance. This technical guide provides a comprehensive overview of the available safety data for this compound, including its physical and chemical properties, toxicological profile, and handling procedures. While detailed experimental protocols for this specific dye are not extensively published, this guide incorporates general methodologies for assessing the safety of azo dyes to provide a framework for risk assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various experimental and environmental conditions.

PropertyValueReference(s)
C.I. Name Direct Violet 9[2]
C.I. Number 27885[2]
CAS Number 6227-14-1[2]
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂
Molecular Weight 691.64 g/mol
Appearance Blue-purple powder[2]
Solubility Soluble in water (red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents.[2]
Reactivity with Acids Forms a purple precipitate in strong hydrochloric acid.[2]
Reactivity with Bases Forms a purple precipitate in thick sodium hydroxide (B78521) solution.[2]
Reactivity with Strong Acids Turns blue-ray green in strong sulfuric acid, with a purple precipitate forming upon dilution. In nitric acid, it forms a red-light brown solution.[2]

Toxicological Profile

The toxicological data for this compound is not exhaustive in publicly available literature. Much of the assessment is based on general properties of azo dyes and information from Material Safety Data Sheets (MSDS).

Acute Toxicity

This compound is classified as "Acute Tox. 4" for oral toxicity, indicating it may be harmful if swallowed.[3]

Irritation and Sensitization

The dye is reported to be a skin and eye irritant.[4] It is also classified as "Eye Dam. 1," suggesting a risk of serious eye damage.[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available from long-term carcinogenicity, mutagenicity, or reproductive toxicity studies on this compound. However, it is important to note that some azo dyes can be metabolized to aromatic amines, which may be carcinogenic.[5] The metabolism of azo dyes by human intestinal microbiota can lead to the formation of potentially toxic metabolites.[6]

Ecotoxicological Information

An environmental assessment by the Canadian government provides some predicted data on the ecotoxicity of this compound.

ParameterPredicted Value/Conclusion
Persistence Predicted to be persistent.
Bioaccumulation Not predicted to be bioaccumulative.
Aquatic Toxicity Not predicted to be inherently toxic to aquatic organisms.

It is important to treat this substance as potentially harmful to the aquatic environment and prevent its release into waterways.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator for dusts.

  • Skin and Body Protection: A lab coat or other protective clothing.

Storage

Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[4] Keep containers tightly closed when not in use.[4]

Spills and Leaks

In case of a spill, avoid creating dust.[7] Use a dust suppressant if necessary.[7] Scoop or vacuum the spilled material into a labeled container for disposal.[7]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash with soap and water.

  • Ingestion: If conscious, give 2-4 glasses of water. Do not induce vomiting. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols: General Methodologies for Azo Dye Toxicity Testing

Acute Oral Toxicity (OECD Test Guideline 423)

This test provides information on the hazardous effects likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically rats or mice.

  • Procedure: A single dose of the substance is administered by gavage. Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50 (lethal dose for 50% of the test population) is estimated.

Skin Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible skin damage.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small amount of the substance is applied to a shaved patch of skin and covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: Typically albino rabbits.

  • Procedure: A small amount of the substance is instilled into one eye of the animal. The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals.

  • Endpoint: The substance is classified based on the severity and reversibility of the eye lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction).

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid), suggesting that the substance is mutagenic.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows for handling and responding to incidents involving this compound.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_prevention Preventive Measures cluster_response Emergency Response Physical_Hazards Physical State: Solid (Powder) Engineering_Controls Engineering Controls: - Ventilation - Dust Control Physical_Hazards->Engineering_Controls Health_Hazards Health Hazards: - Acute Toxicity (Oral) - Skin Irritation - Serious Eye Damage PPE Personal Protective Equipment: - Goggles - Gloves - Respirator Health_Hazards->PPE Handling_Storage Safe Handling & Storage: - Avoid dust generation - Store in cool, dry place Engineering_Controls->Handling_Storage PPE->Handling_Storage Spill Spill Response: - Avoid dust - Scoop/Vacuum - Dispose safely Handling_Storage->Spill First_Aid First Aid: - Eye: Flush with water - Skin: Wash with soap - Ingestion: Give water - Inhalation: Fresh air Handling_Storage->First_Aid

Hazard Identification and Response Workflow

Azo_Dye_Metabolism_Pathway Azo_Dye Azo Dye (e.g., this compound) Intestinal_Microbiota Intestinal Microbiota (Azoreductases) Azo_Dye->Intestinal_Microbiota Ingestion Aromatic_Amines Aromatic Amines (Potentially Toxic Metabolites) Intestinal_Microbiota->Aromatic_Amines Reductive Cleavage Further_Metabolism Further Metabolism (Liver) Aromatic_Amines->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

General Metabolic Pathway of Azo Dyes

Conclusion

This compound is a commercially important dye with a safety profile that requires careful management in a research and development setting. While specific toxicological data is limited, the available information indicates that it should be handled as a substance that is harmful if swallowed and can cause skin and serious eye irritation. The potential for azo dyes to be metabolized into harmful aromatic amines underscores the need for stringent control measures to prevent exposure. By adhering to the handling and safety precautions outlined in this guide and considering the general toxicological testing principles for azo dyes, researchers can work with this compound in a safe and responsible manner. Further research into the specific toxicological properties of this compound would be beneficial for a more complete risk assessment.

References

historical applications of Direct violet 9 dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Applications of C.I. Direct Violet 9

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, also known by trade names such as Direct Fast Violet BK and Brilliant Paper Violet 2BP, is a synthetic dye belonging to the bis-azo (or double azo) class of colorants.[1] Historically, it has been a significant colorant due to its ability to dye cellulosic fibers directly without the need for a mordant.[2][3] This property is attributed to the hydrogen bonds and van der Waals forces formed between the dye molecules and the fibers.[2] The dye is water-soluble, appearing as a blue-purple or violet powder in its solid form, and dissolves in water to produce a red-light purple solution.[4][5] Its primary historical and industrial applications have been in the dyeing of textiles, paper, and leather.[4][6][7]

Historical Context of Direct Dyes

The development of direct dyes revolutionized the textile industry in the late 19th century. Before the discovery of Congo Red in 1884 by Paul Böttiger, dyeing cotton, a cellulosic fiber, was a cumbersome process that required the use of mordants to fix the color.[3] Direct dyes simplified this process significantly, as they could be applied directly from a hot aqueous solution.[3] The early direct dyes were predominantly based on benzidine (B372746) structures.[3] this compound emerged within this class as a versatile dye for achieving violet and purple shades on various substrates.

Core Historical Applications

The primary utility of Direct Violet 9 has been in the coloration of cellulosic and protein-based materials.

Textile Industry: Direct Violet 9 has been extensively used for dyeing a variety of textiles. Its main applications include:

  • Cotton and Viscose: As a direct dye, its primary use was for cotton and other cellulosic fibers like viscose and rayon.[4][6][8] It offered good leveling properties, meaning it dyed the fabric uniformly.[2]

  • Silk and Wool: The dye was also applied to protein fibers such as silk and wool.[8][9]

  • Leather: The leather industry utilized Direct Violet 9 for coloring.[4][6]

  • Carpets: It found application in the dyeing of carpets.[4][6]

While effective, a notable drawback of Direct Violet 9 on textiles was its relatively poor wash and light fastness.[2][5][10] Post-treatment with cationic dye-fixing agents was sometimes employed to improve these properties.[9]

Paper and Pulp Industry: A significant historical and ongoing application of Direct Violet 9 is in the paper industry for coloring paper pulp.[4][6][11] It has been considered more suitable for paper coloring than for textiles where high fastness is required.[2] It is used for various paper grades, including coated, offset, and tissue paper.[12]

Other Applications: While the primary uses are industrial, Direct Violet 9 is also noted as a multifunctional dye with applications in biological experiments as a chemical stain.[13] Such dyes are crucial tools for observing cell structures, tracking biomolecules, and in tissue pathology.[13]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
C.I. NameDirect Violet 9
C.I. Number27885[4]
CAS Number6227-14-1[4][6]
Molecular FormulaC₃₀H₂₃N₅Na₂O₈S₂[4]
Molecular Weight691.64 g/mol [4]
Physical FormPurple-blue powder[5][6]
SolubilitySoluble in water; slightly soluble in ethanol; insoluble in other organic solvents.[4]
Hue in SolutionRed-light purple

Table 2: Fastness Properties of this compound

PropertyRatingSource(s)
Light Fastness1-2 (ISO), 2-3[5][10][12]
Washing Fastness1-2[5][10]
Rubbing Fastness (Dry)4[5]
Rubbing Fastness (Wet)3[5]
Acid Resistance3
Alkali Resistance4-5
Note: Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Manufacturing Process of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[2]

  • First Diazotization and Coupling: 4-Aminobenzenesulfonic acid is diazotized. The resulting diazonium salt is then coupled with 2-Amino-4-methylanisole.

  • Second Diazotization: The product from the first coupling reaction is then subjected to another diazotization process.

  • Final Coupling: In alkaline conditions, the second diazonium salt is coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-phenyl J acid).[2]

  • Isolation: The final product is obtained through salting out, filtration, drying, and grinding.[2]

General Protocol for Dyeing Cotton with this compound

This protocol is a generalized representation based on historical direct dyeing methods.[9]

  • Preparation of Goods: The cotton material must be thoroughly cleaned to remove impurities and sizing agents. This is typically done by boiling the material in an alkaline detergent solution, followed by rinsing.[9]

  • Dye Bath Preparation: The dyebath is prepared with the required amount of water and the calculated percentage of Direct Violet 9 dye. The bath is set to an initial temperature of around 40-50°C.[9]

  • Dyeing Process:

    • The cotton material is introduced into the dyebath and run for 10-15 minutes to ensure even wetting.

    • An electrolyte, such as calcined Glauber's salt (sodium sulfate) or common salt (sodium chloride), is added. The salt helps in the exhaustion of the dye onto the fiber. The addition is often done in stages.[9][14]

    • The temperature of the dyebath is gradually raised to a boil (90-95°C) over 30-45 minutes.[9]

    • Dyeing is continued at the boil for 45-60 minutes to allow for dye penetration and fixation.[9]

  • Rinsing and Finishing:

    • The temperature is slowly decreased. The dyed material is then removed from the bath.

    • The material is rinsed thoroughly with cold water to remove any unfixed dye from the surface.[9]

    • If improved fastness is required, a post-treatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions.[9]

    • Finally, the material is dried.

Mandatory Visualization

Synthesis_of_Direct_Violet_9 cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Final Coupling A 4-Aminobenzenesulfonic acid Diazotization_1 Diazotized Intermediate 1 A->Diazotization_1 NaNO₂/HCl B 2-Amino-4- methylanisole Coupling_1 Coupling B->Coupling_1 Diazotization_1->Coupling_1 Product_1 Product_1 Coupling_1->Product_1 Azo Intermediate Diazotization_2 Diazotized Intermediate 2 Product_1->Diazotization_2 NaNO₂/HCl C 4-Hydroxy-7-(phenylamino) naphthalene-2-sulfonic acid (N-phenyl J acid) Coupling_2 Coupling (Alkaline) C->Coupling_2 Diazotization_2->Coupling_2 Final_Product Direct Violet 9 Coupling_2->Final_Product This compound Dyeing_Workflow start Start: Grey Cotton Fabric prep 1. Preparation of Goods (Scouring/Bleaching) start->prep dyebath 2. Dye Bath Preparation (Water + Dye) prep->dyebath dyeing 3. Dyeing Process dyebath->dyeing salt Add Salt (e.g., Glauber's Salt) dyeing->salt heat Raise Temperature to Boil (90-95°C) salt->heat hold Hold at Boil (45-60 min) heat->hold rinse 4. Rinsing (Cold Washes) hold->rinse post_treat 5. Post-Treatment (Optional) (Cationic Fixing Agent) rinse->post_treat dry 6. Drying rinse->dry (Skip Post-Treatment) post_treat->dry end Finished Violet Fabric dry->end Applications_Relationship cluster_textile Textile Industry center_node This compound cotton Cotton center_node->cotton viscose Viscose/Rayon center_node->viscose silk Silk center_node->silk wool Wool center_node->wool paper Paper & Pulp Industry center_node->paper leather Leather Industry center_node->leather other Other Applications (e.g., Biological Stain) center_node->other

References

A Technical Guide to the Purity and Quality Standards of C.I. Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality standards for C.I. Direct Violet 9 (Colour Index Number 27885). The information is curated for a technical audience, with a focus on quantitative data, experimental methodologies, and quality control workflows.

Introduction to this compound

This compound, also known by its Colour Index number 27885 and CAS number 6227-14-1, is a diazo dye. It is primarily used in the textile, paper, and leather industries for dyeing cotton, viscose, silk, and other materials. Its chemical structure and properties necessitate stringent quality control to ensure batch-to-batch consistency and performance in its various applications.

Purity and Quality Specifications

The quality of this compound is determined by a set of physical and chemical parameters. While there are no universally mandated pharmacopeial standards, manufacturers adhere to internal specifications and industry expectations. The following tables summarize key quality control parameters.

Table 1: General and Physical Specifications
ParameterSpecification
C.I. Number 27885
CAS Number 6227-14-1
Chemical Class Diazo
Physical Appearance Violet Powder
Hue Bluish Violet
Solubility Soluble in water
Table 2: Performance and Quality Metrics
ParameterSpecification
Purity 97-99% (typical)
Intensity 100 ± 3% of standard
Insolubles (%) ≤ 0.15
Light Fastness 1 - 2
Washing Fastness 1 - 2
Acid Resistance 3
Alkali Resistance 4 - 5
Dry Rubbing Fastness 4
Wet Rubbing Fastness 3

Note: Fastness ratings are typically on a scale of 1 to 5, where 5 represents the highest fastness.

Experimental Protocols for Quality Control

The assessment of this compound's quality involves several analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary method for determining the purity of this compound and identifying any impurities.

Principle: This method separates the main dye component from its impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of each component is quantified by a UV-Vis detector.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis or Photodiode Array (PDA) Detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid) to control the pH and improve peak shape. A gradient elution is often employed, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase or a suitable solvent to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile and water with phosphoric acid (gradient elution may be necessary)

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detector Wavelength: Set to the wavelength of maximum absorbance (λmax) of this compound.

  • Analysis: Inject the standard solutions and the sample solution into the chromatograph.

  • Calculation: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard. Impurities can be quantified as a percentage of the total peak area.

UV-Visible Spectrophotometry for Strength (Intensity) Determination

This method is used to determine the color strength or intensity of the dye relative to a standard.

Principle: The absorbance of a solution of the dye is directly proportional to its concentration, according to the Beer-Lambert law. By comparing the absorbance of a sample solution to that of a standard solution at the wavelength of maximum absorbance (λmax), the relative strength can be determined.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Matched quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Reagents:

  • Distilled or deionized water

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in water. Scan the solution in the spectrophotometer over the visible range (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Accurately weigh a precise amount of the this compound reference standard and dissolve it in a known volume of water in a volumetric flask to obtain a stock solution. From this, prepare a working standard solution of a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8 AU).

  • Sample Solution Preparation: Prepare a solution of the this compound sample in the same manner as the standard, aiming for a similar concentration.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument with a blank (water). Measure the absorbance of the standard solution and the sample solution.

  • Calculation: The relative strength (intensity) of the sample is calculated using the following formula: Strength (%) = (Absorbance of Sample / Absorbance of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Determination of Insoluble Matter

This gravimetric method quantifies the amount of material in the dye that does not dissolve in water.

Principle: A known weight of the dye is dissolved in water and then filtered through a pre-weighed filter paper. The filter paper with the retained insoluble matter is dried and weighed. The difference in weight gives the amount of insoluble matter.

Instrumentation:

  • Analytical balance

  • Drying oven

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Whatman filter paper (or equivalent)

Procedure:

  • Accurately weigh approximately 5 g of the dye sample.

  • Dissolve the sample in 500 mL of hot distilled water.

  • Boil the solution for 10-15 minutes.

  • Filter the hot solution through a pre-weighed, dried filter paper.

  • Wash the filter paper with hot distilled water until the filtrate is colorless.

  • Dry the filter paper with the residue in an oven at 105-110 °C to a constant weight.

  • Cool in a desiccator and weigh.

  • Calculation: Insolubles (%) = [(Weight of filter paper + residue) - (Initial weight of filter paper)] / (Weight of sample) x 100

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from raw material to final product release.

QC_Workflow cluster_0 1. Raw Material & Incoming Goods cluster_1 2. In-Process Control cluster_2 3. Final Product Testing cluster_3 4. Disposition RM_Receipt Receipt of Raw Materials RM_Sampling Sampling RM_Receipt->RM_Sampling RM_Testing Testing (Purity, Identity) RM_Sampling->RM_Testing RM_Approval Approval / Rejection RM_Testing->RM_Approval Production Dye Synthesis RM_Approval->Production Approved Materials IPC_Sampling In-Process Sampling Production->IPC_Sampling IPC_Testing Monitoring of Reaction Parameters (pH, Temperature, Color) IPC_Sampling->IPC_Testing IPC_Adjustment Process Adjustment IPC_Testing->IPC_Adjustment FP_Sampling Finished Product Sampling IPC_Testing->FP_Sampling Completed Batch IPC_Adjustment->Production Physical_Tests Physical Tests (Appearance, Hue, Solubility) FP_Sampling->Physical_Tests Chemical_Tests Chemical & Performance Tests (HPLC, UV-Vis, Insolubles, Fastness) FP_Sampling->Chemical_Tests Data_Review Data Review & Comparison to Specifications Physical_Tests->Data_Review Chemical_Tests->Data_Review Release Batch Release Data_Review->Release Rejection Batch Rejection Data_Review->Rejection COA Certificate of Analysis Generation Release->COA

Caption: Quality Control Workflow for this compound.

Conclusion

The quality and purity of this compound are critical for its performance and for ensuring the consistency of the final products in which it is used. Adherence to stringent quality control specifications and the application of robust analytical methods, such as HPLC and UV-Visible spectrophotometry, are essential for manufacturers. This guide provides a foundational understanding of the key quality attributes and the methodologies used to assess them, serving as a valuable resource for professionals in research, development, and quality assurance.

Unraveling the Toxicological Profile of C.I. Direct Violet 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Violet 9 (CAS No. 6227-14-1), a disazo dye, is utilized in various industrial applications, including textile and paper dyeing. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document supplements known information with general toxicological principles applicable to azo dyes. The guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge for risk assessment and to highlight critical areas where further investigation is imperative.

Chemical and Physical Properties

PropertyValueReference
CI Name Direct Violet 9
CI Number 27885
CAS Number 6227-14-1
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂
Molecular Weight 691.64 g/mol
Appearance Violet powder[1]
Solubility Soluble in water

Toxicological Data

Comprehensive quantitative toxicological data for this compound is largely unavailable in the public domain. The information presented below is primarily derived from Material Safety Data Sheets (MSDS) and general knowledge of the toxicology of azo dyes.

Acute Toxicity

No specific LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure for this compound have been identified in the reviewed literature. However, MSDS information consistently indicates that the substance is harmful if swallowed .[1] Ingestion may lead to gastrointestinal irritation.[1] It is also reported to cause irritation to the eyes, skin, and respiratory tract upon contact.[1]

Genotoxicity and Mutagenicity

MSDS for this compound state that "mutagenicity data reported".[1] However, the specific results of these studies, including the assays performed (e.g., Ames test, chromosomal aberration test) and the outcomes, are not detailed in the available documentation.

Azo dyes as a class are known for their potential to be metabolized, particularly by reductive cleavage of the azo bond (-N=N-), into aromatic amines.[2] Some of these aromatic amines are known or suspected carcinogens and mutagens. The potential for this compound to be metabolized into such compounds is a significant toxicological concern.

Carcinogenicity

There are no specific studies on the carcinogenicity of this compound available in the public literature. The International Agency for Research on Cancer (IARC), National Toxicology Program (NTP), and other regulatory agencies have not classified this compound for its carcinogenic potential.[1] However, the potential for azo dyes to release carcinogenic aromatic amines warrants a cautious approach.[2]

Ecotoxicological Data

Experimental Protocols (General)

Due to the lack of specific published studies for this compound, this section outlines generalized experimental protocols relevant to the toxicological assessment of an azo dye.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is a common first-line screening test for mutagenicity.

  • Principle: The test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • The test substance (this compound) is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), typically derived from rat liver homogenate.

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test
  • Principle: This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Methodology:

    • Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells) are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

    • Cells are harvested at a suitable time after treatment and treated with a metaphase-arresting agent (e.g., colcemid).

    • Chromosomes are prepared and stained.

    • Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

    • A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates clastogenic potential.

Visualizations

General Experimental Workflow for Azo Dye Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the potential toxicity of an azo dye.

G cluster_0 In Vitro Screening cluster_1 Metabolism & Mechanistic Studies cluster_2 In Vivo Testing (if warranted) Ames Ames Test Chromo Chromosomal Aberration Test Ames->Chromo If positive Metabolism Azo Bond Cleavage Assay (e.g., using liver microsomes) Chromo->Metabolism To investigate mechanism Ident Identification of Aromatic Amine Metabolites (e.g., HPLC-MS) Metabolism->Ident Chronic Chronic Toxicity/Carcinogenicity (e.g., 2-year rodent bioassay) Ident->Chronic If known carcinogens are formed Acute Acute Toxicity (e.g., OECD 420, 402, 403) Acute->Chronic

Caption: Generalized workflow for toxicological assessment of an azo dye.

Postulated Signaling Pathway for Azo Dye-Induced Genotoxicity

This diagram depicts a generalized pathway by which an azo dye could lead to genotoxicity following metabolic activation.

G AzoDye Azo Dye (e.g., this compound) Metabolism Metabolic Reduction (e.g., in Liver, Gut Microbiota) AzoDye->Metabolism AromaticAmine Aromatic Amine Metabolites Metabolism->AromaticAmine Activation Further Metabolic Activation (e.g., N-hydroxylation) AromaticAmine->Activation ReactiveSpecies Reactive Electrophilic Species Activation->ReactiveSpecies DNA_Adducts DNA Adduct Formation ReactiveSpecies->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Potential for Cancer Initiation Mutation->Cancer

Caption: Postulated pathway of azo dye-induced genotoxicity.

Conclusion and Recommendations

The available toxicological data for this compound is insufficient for a comprehensive risk assessment. While qualitative information from MSDS indicates potential for acute toxicity and mutagenicity, the lack of quantitative data and detailed study reports is a significant data gap.

Based on the general toxicological profile of azo dyes, the primary concern for this compound is its potential to be metabolized to harmful aromatic amines. Therefore, the following recommendations are made for future research:

  • Conduct standardized acute toxicity studies (oral, dermal, inhalation) to determine LD50 values.

  • Perform a battery of genotoxicity tests , including the Ames test and in vitro and in vivo mammalian cell-based assays, to clarify the reported mutagenic potential.

  • Investigate the metabolic fate of this compound, with a focus on identifying any aromatic amine metabolites.

  • If mutagenic and/or carcinogenic metabolites are identified , long-term carcinogenicity bioassays should be considered.

  • Ecotoxicological studies are needed to understand the environmental impact of this dye.

Until such data becomes available, this compound should be handled with caution, and appropriate personal protective equipment should be used to minimize exposure, in line with the information provided in the Material Safety Data Sheets.

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Violet 9 Staining of Plant Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for using C.I. Direct Violet 9 as a stain for plant cell walls, adaptable for both bright-field and fluorescence microscopy.

Principle of the Method

Direct Violet 9, like other direct dyes, is expected to bind non-covalently to cellulose (B213188), the primary component of plant cell walls. This binding is mediated by the linear, planar structure of the dye molecule, which allows it to align with the linear cellulose polymers. This interaction enables the visualization of cell outlines and potentially the orientation of cellulose microfibrils, which is crucial for studies in cell growth, morphogenesis, and biomechanics. For fluorescence microscopy, the dye's fluorophores will be excited by a specific wavelength of light, and the emitted light will be captured to generate an image of the cell wall structure.

Materials and Reagents

  • This compound (CAS No. 6227-14-1)

  • Deionized or distilled water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Plant material (e.g., Arabidopsis thaliana seedlings, onion epidermal peels, microtome sections of stems or roots)

  • Microscope slides and coverslips

  • Mounting medium (e.g., 50% glycerol (B35011) in PBS)

  • Confocal or standard fluorescence microscope

  • Bright-field microscope

Data Presentation

The following table summarizes the key parameters for the this compound staining protocol.

ParameterRecommended Value/RangeNotes
Stain This compoundA water-soluble diazo dye.[1]
Target Cellulose in plant cell wallsBinding is non-covalent.
Stock Solution 1% (w/v) in deionized waterPrepare fresh and store protected from light.
Working Solution 0.01% - 0.1% (w/v) in PBSDilute stock solution as needed.
Incubation Time 5 - 30 minutesOptimal time may vary with tissue type and thickness.
Washing Solution PBS or deionized water
Imaging Method Fluorescence or Bright-field Microscopy
Excitation (Hypothetical) 405 nm - 450 nmTo be determined empirically. Based on the violet color.
Emission (Hypothetical) 460 nm - 550 nmTo be determined empirically. An emission scan is required.

Experimental Protocols

Preparation of Staining Solutions
  • 1% (w/v) Stock Solution: Dissolve 10 mg of this compound powder in 1 mL of deionized water. Mix thoroughly until the dye is completely dissolved. This solution can be stored at 4°C, protected from light, for up to one month.

  • 0.1% (w/v) Working Solution: Dilute 100 µL of the 1% stock solution into 900 µL of PBS (pH 7.4) to make 1 mL of working solution. This solution should be prepared fresh before each experiment. For delicate tissues or to minimize background, a lower concentration (e.g., 0.01%) may be tested.

Staining Protocol for Whole Arabidopsis Seedlings
  • Grow Arabidopsis thaliana seedlings on appropriate sterile media for 5-7 days.

  • Using fine-tipped forceps, carefully transfer whole seedlings into a multi-well plate or microcentrifuge tube.

  • Add enough 0.1% this compound working solution to fully immerse the seedlings.

  • Incubate for 5-10 minutes at room temperature.

  • Remove the staining solution and wash the seedlings twice with PBS for 5 minutes each to remove unbound dye.

  • Mount the stained seedlings on a microscope slide with a drop of mounting medium (e.g., 50% glycerol).

  • Gently place a coverslip over the sample, avoiding air bubbles.

Staining Protocol for Plant Tissue Sections
  • Prepare fresh or fixed plant tissue sections (e.g., free-hand sections of stems or roots, or onion epidermal peels).

  • Place the sections on a microscope slide.

  • Add a drop of 0.1% this compound working solution to cover the tissue.

  • Incubate for 5-15 minutes at room temperature. Thicker sections may require longer incubation times.

  • Carefully wick away the staining solution with a laboratory wipe and wash the section by adding a drop of PBS and then wicking it away. Repeat this wash step 2-3 times.

  • Add a final drop of mounting medium and apply a coverslip.

Microscopic Imaging
  • Bright-Field Microscopy:

    • Place the slide on the microscope stage and view using standard bright-field illumination.

    • The cell walls should appear stained in a violet or purple color.

  • Fluorescence Microscopy (Confocal):

    • Wavelength Determination: Before routine use, the optimal excitation and emission wavelengths for this compound bound to plant tissue must be determined.

      • Place a stained sample on the confocal microscope.

      • Excite the sample with a 405 nm or 445 nm laser.

      • Perform a lambda scan (emission scan) to determine the peak emission wavelength.

    • Imaging: Once the optimal wavelengths are known, use these settings for image acquisition. For example, based on a hypothetical emission peak, excite at 405 nm and collect emission between 460 nm and 550 nm.

    • Acquire Z-stacks to visualize the three-dimensional structure of the cell walls.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the staining protocol.

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1% (w/v) Stock Solution B Dilute to 0.1% (w/v) Working Solution in PBS A->B C Prepare Plant Sample (e.g., Seedling, Section) D Incubate Sample in Working Solution (5-15 min) C->D E Wash with PBS (2x, 5 min each) D->E F Mount Sample on Slide with Mounting Medium E->F G Image with Bright-field or Fluorescence Microscope F->G

Caption: Experimental workflow for staining plant cell walls with this compound.

Staining_Mechanism Dye Direct Violet 9 (Aqueous Solution) StainedComplex Stained Cell Wall (Dye-Cellulose Complex) Dye->StainedComplex Non-covalent binding (H-bonds, van der Waals) CellWall Plant Cell Wall (Cellulose Microfibrils) CellWall->StainedComplex Microscope Microscopy (Visualization) StainedComplex->Microscope

Caption: Logical relationship of the this compound staining mechanism.

References

Application Notes and Protocols for Direct Violet 9 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 9, also known as C.I. 27885, is a double azo class direct dye.[1] While extensively used in the textile and paper industries, its application in histological staining is less documented.[2] However, as a member of the "direct dye" class, it holds potential for specific applications in pathology, particularly in the identification of amyloid deposits, similar to the well-established use of other direct dyes like Congo red.[3][4][5] Direct dyes are characterized by their ability to bind to tissues, particularly cotton and certain biological structures, through non-covalent interactions such as hydrogen bonds and van der Waals forces.[2][6]

The primary proposed application of Direct Violet 9 in histology is for the detection of amyloid plaques, which are pathological protein aggregates associated with various neurodegenerative diseases, including Alzheimer's disease.[7] The regular, beta-sheet structure of amyloid fibrils provides an ideal substrate for the linear alignment of direct dye molecules.[4][5] This alignment can lead to specific staining properties, such as metachromasia or birefringence under polarized light, which are hallmarks of amyloid identification.[3][4]

These application notes provide a potential protocol for the use of Direct Violet 9 in staining amyloid in tissue sections, adapted from established methods for similar dyes.

Principle of Staining

The staining mechanism of direct dyes in tissues relies on non-covalent interactions.[6][8] In the context of amyloid staining, the elongated and planar molecules of direct dyes, like Direct Violet 9, are thought to align themselves with the parallel beta-pleated sheet structure of the amyloid fibrils.[5] This ordered arrangement of dye molecules can result in altered light absorption properties, leading to a characteristic color change known as metachromasia or the ability to exhibit apple-green birefringence when viewed with a polarizing microscope, a gold standard for amyloid identification with Congo red.[4][9]

Comparative Analysis of Dyes for Amyloid Detection

While a specific, validated protocol for Direct Violet 9 in amyloid staining is not widely published, its properties as a direct dye suggest its potential utility. The following table provides a comparison with other commonly used dyes for amyloid detection.

DyeClassStaining PrincipleReported Color of AmyloidBirefringence
Direct Violet 9 (Proposed) Direct DyeHydrogen bonding and van der Waals forces with β-pleated sheetsExpected to be violet or blue-purple[1]To be determined
Congo Red Direct DyeHydrogen bonding with β-pleated sheetsPink to redApple-green
Crystal Violet Triarylmethane DyeMetachromasia (electrostatic interactions and dye stacking)Red-purple against a blue backgroundNot typically used for birefringence
Thioflavin T/S Fluorescent DyeIntercalation into β-pleated sheetsYellow-green fluorescenceN/A
Sirius Red F3B Direct DyeHydrogen bonding with β-pleated sheetsRedApple-green

Experimental Protocols

The following protocols are adapted from established methods for direct dye and metachromatic staining of amyloid. Researchers should optimize these protocols for their specific tissues and experimental conditions.

I. Preparation of Reagents
  • Direct Violet 9 Staining Solution (1% w/v):

    • Dissolve 1 g of Direct Violet 9 powder in 100 mL of distilled water.

    • Stir thoroughly until fully dissolved. Gentle heating may be required.

    • Filter the solution before use to remove any undissolved particles.

  • Alkaline Alcohol Solution:

  • Differentiating Solution (0.5% Acetic Acid):

    • Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

II. Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes of 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 1% Direct Violet 9 staining solution for 10-20 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in distilled water.

    • Differentiate in 0.5% acetic acid until amyloid deposits are clearly visible and the background is adequately decolorized. This step requires microscopic control.

  • Dehydration and Mounting:

    • Dehydrate the sections quickly through 95% ethanol and absolute ethanol (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 3 minutes each).

    • Mount with a resinous mounting medium.

III. Expected Results
  • Amyloid Deposits: Violet to blue-purple[1]

  • Nuclei and other tissue elements: Lighter shades of blue or violet, or unstained depending on the differentiation.

Visualization of Workflows and Mechanisms

Histological Staining Workflow

Caption: A flowchart illustrating the key stages of a typical histological staining procedure.

Proposed Mechanism of Direct Dye Binding to Amyloid

G Proposed Binding of Direct Violet 9 to Amyloid Fibrils cluster_amyloid Amyloid Fibril (β-pleated sheet structure) beta_sheet_1 β-strand beta_sheet_2 β-strand beta_sheet_3 β-strand beta_sheet_4 β-strand dye1 Direct Violet 9 dye1->beta_sheet_1 Hydrogen Bonds & van der Waals Forces dye2 Direct Violet 9 dye2->beta_sheet_2 Hydrogen Bonds & van der Waals Forces dye3 Direct Violet 9 dye3->beta_sheet_3 Hydrogen Bonds & van der Waals Forces

Caption: A diagram showing the proposed interaction of Direct Violet 9 molecules with the β-pleated sheet structure of amyloid fibrils.

References

Preparation of a Working Solution of Direct Violet 9 for Histological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Direct Violet 9, also known as C.I. 27885 or Direct Fast Violet BK, is a water-soluble disazo direct dye.[1] Due to its molecular structure, it has a high affinity for cellulosic materials and is traditionally used in the textile and paper industries. In the realm of biomedical research, Direct Violet 9 serves as a valuable tool for specific histological staining applications, most notably for the detection of amyloid deposits in tissue sections.[2][3] Amyloid, an abnormal proteinaceous deposit associated with various diseases, possesses a β-pleated sheet structure that allows for the linear alignment of direct dye molecules, leading to characteristic staining patterns.[2] This application note provides a detailed protocol for the preparation of a working solution of Direct Violet 9 for the staining of amyloid in formalin-fixed, paraffin-embedded tissue sections.

Principle of Staining

Direct dyes, such as Direct Violet 9, bind to tissue components primarily through non-covalent interactions, including hydrogen bonding and van der Waals forces. In the specific case of amyloid staining, the highly ordered, β-pleated sheet conformation of the amyloid fibrils provides a regular array of sites for the linear dye molecules to bind.[2] The staining is typically performed in an alkaline solution with a high salt concentration. The alkalinity helps to reduce non-specific background staining by increasing the negative charge on other tissue components, while the high salt concentration is thought to enhance the aggregation of the dye molecules on the amyloid fibrils, thereby increasing the staining intensity.[2]

Chemical and Physical Properties of Direct Violet 9

A comprehensive understanding of the physicochemical properties of Direct Violet 9 is essential for the accurate preparation of its working solutions.

PropertyValueReference
C.I. Number 27885[1]
CAS Number 6227-14-1[1]
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂[1]
Molecular Weight 691.64 g/mol [1]
Appearance Blue-purple powder[3]
Solubility in Water Soluble (yields a reddish-purple solution)[1]
Solubility in Ethanol Slightly soluble[1]
Solubility in other organic solvents Insoluble[1]

Experimental Protocols

I. Preparation of a 1% (w/v) Stock Solution of Direct Violet 9

This stock solution is a concentrated form of the dye that can be diluted to prepare the final working solution.

Materials:

  • Direct Violet 9 powder (C.I. 27885)

  • Distilled or deionized water

  • 50 mL conical tube or volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Weighing balance

Procedure:

  • Weigh 0.5 g of Direct Violet 9 powder.

  • Transfer the powder to a 50 mL conical tube or volumetric flask.

  • Add approximately 40 mL of distilled water.

  • Agitate the solution by vortexing or using a magnetic stirrer until the dye is completely dissolved.

  • Bring the final volume to 50 mL with distilled water.

  • Store the stock solution in a tightly sealed container at room temperature, protected from light.

II. Preparation of the Alkaline Alcoholic Salt Working Solution of Direct Violet 9

This working solution is optimized for the specific staining of amyloid deposits in tissue sections. The protocol is adapted from Llewellyn's method for direct dyes.[4]

Materials:

  • 1% (w/v) Direct Violet 9 stock solution

  • 95% Ethanol

  • 1% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • 20% (w/v) Sodium chloride (NaCl) solution

  • Distilled or deionized water

  • 100 mL graduated cylinder

  • Beaker

Procedure:

  • In a beaker, combine 50 mL of distilled water and 50 mL of 95% ethanol. Mix well.

  • Add 1 mL of the 1% Direct Violet 9 stock solution to the water-ethanol mixture and stir to ensure homogeneity.

  • Add 1 mL of 1% sodium hydroxide solution and mix thoroughly.

  • While gently swirling the solution, add the 20% sodium chloride solution dropwise until a fine, persistent haze is observed. This typically requires approximately 2 mL. Avoid adding an excess of the NaCl solution (more than 4 mL) as it may cause the dye to precipitate.

  • The working solution is now ready for use.

Stability and Storage of the Working Solution:

The alkaline alcoholic salt working solution of Direct Violet 9 is reasonably stable for several months when stored in a tightly sealed container at room temperature and protected from light. Over time, the solution may slowly deteriorate. If staining times need to be significantly extended to achieve adequate results (e.g., over 2 hours), it is recommended to prepare a fresh solution.[4]

III. Staining Protocol for Amyloid in Paraffin-Embedded Tissue Sections

Materials:

  • Deparaffinized and rehydrated formalin-fixed, paraffin-embedded tissue sections on slides

  • Alkaline alcoholic salt working solution of Direct Violet 9

  • Progressive alum hematoxylin (B73222) (e.g., Mayer's) for nuclear counterstaining

  • Ethanol solutions (absolute and 95%)

  • Xylene or a xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through graded alcohols to water.

  • Stain the nuclei with a progressive alum hematoxylin for a few minutes.

  • Rinse the slides in tap water.

  • Briefly rinse the slides in 95% ethanol.

  • Place the slides in the alkaline alcoholic salt working solution of Direct Violet 9 and incubate for 1-2 hours.

  • Rinse the slides well with tap water.

  • Dehydrate the sections through graded alcohols.

  • Clear the sections in xylene or a xylene substitute.

  • Mount the coverslip with a resinous mounting medium.

Expected Results:

  • Amyloid deposits: Purple to reddish-purple

  • Cell nuclei: Blue

  • Background: Colorless to pale blue

Visualizations

Diagram of the Direct Violet 9 Working Solution Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_dye Weigh 0.5g Direct Violet 9 dissolve_dye Dissolve in 40mL distilled water weigh_dye->dissolve_dye adjust_volume Adjust volume to 50mL dissolve_dye->adjust_volume mix_water_etoh Mix 50mL water and 50mL 95% Ethanol add_dye_stock Add 1mL of 1% Direct Violet 9 stock mix_water_etoh->add_dye_stock add_naoh Add 1mL of 1% NaOH add_dye_stock->add_naoh add_nacl Add ~2mL of 20% NaCl dropwise add_naoh->add_nacl

Caption: Workflow for the preparation of Direct Violet 9 working solution.

Diagram of the Amyloid Staining Protocol

G start Deparaffinized and Rehydrated Section deparaffinize Deparaffinize and Rehydrate hematoxylin Stain Nuclei with Hematoxylin deparaffinize->hematoxylin rinse1 Rinse with Tap Water hematoxylin->rinse1 rinse_etoh Rinse with 95% Ethanol rinse1->rinse_etoh dv9_stain Incubate in Direct Violet 9 Working Solution (1-2 hours) rinse_etoh->dv9_stain rinse2 Rinse with Tap Water dv9_stain->rinse2 dehydrate Dehydrate in Graded Alcohols rinse2->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Resinous Medium clear->mount end Stained Section for Microscopy mount->end

Caption: Step-by-step protocol for amyloid staining with Direct Violet 9.

References

Application Notes and Protocols: C.I. Direct Violet 9 as a Fluorescent Probe for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of C.I. Direct Violet 9 as a fluorescent probe for microscopy is an emerging area of research. The following application notes and protocols are based on the known physicochemical properties of the dye and general principles of fluorescence microscopy. These guidelines serve as a starting point, and researchers are strongly encouraged to perform experimental validation and optimization for their specific applications.

Introduction

This compound, also known as C.I. 27885, is a diazo dye traditionally used in the textile and paper industries.[1][2] Its chemical structure suggests potential for fluorescence, making it a candidate for investigation as a fluorescent probe in biological imaging.[3] Fluorescent probes are invaluable tools in life sciences, enabling the visualization and analysis of cellular structures, biomolecules, and dynamic processes.[3] This document provides a comprehensive guide for the prospective use of this compound in fluorescence microscopy, including its physicochemical properties, hypothetical spectral characteristics, potential applications, and detailed experimental protocols.

Physicochemical and Spectral Properties

A summary of the known and hypothetical properties of this compound is presented below. The spectral properties are estimations based on the typical characteristics of violet dyes and require experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name Direct Violet 9[1]
C.I. Number 27885[1]
CAS Number 6227-14-1
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂[4]
Molecular Weight 691.64 g/mol [4]
Chemical Class Diazo Dye[1]
Appearance Violet Powder[1]
Solubility Soluble in water[1][2]

Table 2: Hypothetical Spectral Properties of this compound for Microscopy

PropertyEstimated ValueNotes
Excitation Maximum (λex) 400 - 420 nmRequires experimental validation.
Emission Maximum (λem) 450 - 500 nmRequires experimental validation.
Stokes Shift ~50 - 80 nmEstimated based on typical values for organic dyes.
Quantum Yield (Φ) Not DeterminedExpected to be moderate; highly dependent on the local environment.
Photostability Not DeterminedAzo dyes can be susceptible to photobleaching; use of antifade reagents is recommended.

Potential Applications in Microscopy

Based on its chemical nature as a direct dye, this compound may have an affinity for certain biological structures. Potential applications include:

  • Counterstaining: Due to its violet/blue emission, it could serve as a nuclear or cytoplasmic counterstain in multicolor imaging experiments.

  • Staining of Amyloid Plaques: Some direct dyes have been shown to bind to amyloid fibrils. Further investigation is needed to determine if this compound shares this property, which would be valuable in neurodegenerative disease research.[5][6]

  • Histological Staining: It could be explored as a fluorescent alternative to traditional histological stains for visualizing tissue architecture.

  • Cell Viability and Morphology Studies: Depending on its membrane permeability, it might be used to differentiate between live and dead cells or to visualize cell morphology.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell and tissue staining. Optimization of dye concentration, incubation time, and washing steps is critical for successful staining.

Reagent Preparation

Stock Solution (1 mg/mL):

  • Weigh out 1 mg of this compound powder.

  • Dissolve in 1 mL of high-purity dimethyl sulfoxide (B87167) (DMSO) or deionized water.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Working Solution (1-10 µg/mL):

  • Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) for fixed cells or cell culture medium for live cells) to the desired final concentration.

  • Prepare the working solution fresh for each experiment.

Staining Protocol for Fixed Adherent Cells

This protocol is designed for cells cultured on coverslips or in chamber slides.

  • Cell Culture: Seed and culture cells to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with PBS (pH 7.4).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): For intracellular targets, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filter sets for the hypothetical excitation and emission wavelengths (e.g., DAPI or Pacific Blue™ filter set).

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_imaging Imaging cell_culture Culture Cells fixation Fix with 4% PFA cell_culture->fixation wash1 Wash with PBS (x3) fixation->wash1 permeabilization Permeabilize (Optional) wash1->permeabilization wash2 Wash with PBS (x3) permeabilization->wash2 staining Incubate with this compound wash2->staining wash3 Wash with PBS (x3-5) staining->wash3 mounting Mount with Antifade Medium wash3->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for fixed cell staining with this compound.
Staining Protocol for Live Cells

This protocol is for real-time imaging of live cells.

  • Cell Culture: Culture cells in an appropriate imaging dish (e.g., glass-bottom dish).

  • Staining:

    • Add the this compound working solution directly to the cell culture medium.

    • Incubate for 10-20 minutes at 37°C in a cell culture incubator.

  • Washing (Optional): If the background fluorescence is high, gently replace the staining medium with pre-warmed fresh culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

Staining Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval (if combined with immunostaining): Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.

  • Staining:

    • Cover the tissue section with the this compound working solution.

    • Incubate for 20-40 minutes at room temperature in a humidified chamber, protected from light.

  • Washing: Rinse gently with PBS three times.

  • Mounting: Mount with an aqueous antifade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope.

Hypothetical Signaling Pathway Visualization

Fluorescent probes can be instrumental in visualizing cellular processes. For instance, a probe that stains the nucleus and cytoplasm could be used to monitor changes in cell morphology during apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Apoptotic Signal (e.g., TNF-α, FasL) receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress mito Mitochondrial Cytochrome c Release stress->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, Nuclear Condensation) caspase3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescence Microscopy

IssuePossible CauseSuggested Solution
Weak or No Signal - Incorrect filter set- Dye concentration too low- Insufficient incubation time- Photobleaching- Verify excitation and emission filters match the dye's (hypothetical) spectra.- Increase the concentration of the working solution.- Increase the incubation time.- Use an antifade mounting medium and minimize light exposure.
High Background - Dye concentration too high- Insufficient washing- Non-specific binding- Decrease the concentration of the working solution.- Increase the number and duration of washing steps.- Consider using a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) before staining.
Photobleaching - High excitation light intensity- Long exposure times- Reduce the laser power or lamp intensity.- Decrease the image acquisition time.- Use an antifade mounting medium.

Conclusion

This compound presents an intriguing possibility for use as a fluorescent probe in microscopy. While its application in this field is not yet established, the provided protocols and information offer a solid foundation for researchers to explore its potential. Rigorous experimental validation of its spectral properties and staining characteristics is a necessary next step to fully harness its capabilities in biological imaging.

References

Application Notes and Protocols for Visualizing Fungal Cell Walls with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visualizing the fungal cell wall is crucial for research in mycology, clinical diagnostics, and the development of antifungal therapies. The fungal cell wall, a complex and dynamic structure primarily composed of chitin (B13524), glucans, and mannoproteins, provides an excellent target for selective staining and microscopic observation. While a variety of fluorescent dyes are available for this purpose, this document focuses on the application of direct dyes, with a specific emphasis on Solophenyl Flavine 7GFE 500 and Pontamine Fast Scarlet 4B, as effective agents for staining fungal cell walls. For comparative purposes, data for the widely used fluorescent brightener Calcofluor White M2R is also included.

Direct dyes, originally developed for the textile industry, are anionic compounds that can bind to cellulosic materials. Their affinity for polysaccharides makes them suitable for staining the chitin and glucan polymers in fungal cell walls. These dyes offer advantages such as ease of use, stability, and distinct spectral properties that can be leveraged for various imaging applications, including confocal laser scanning microscopy (CLSM).

Data Presentation: Comparative Analysis of Fluorescent Dyes

The selection of an appropriate fluorescent dye depends on the specific fungal species, the available microscopy equipment, and the experimental goals. The following tables summarize the key quantitative data for Solophenyl Flavine 7GFE 500, Pontamine Fast Scarlet 4B, and Calcofluor White M2R to facilitate dye selection.

Table 1: Spectral Properties of Selected Fluorescent Dyes

DyeSynonymsExcitation (nm)Emission (nm)Observed Color
Solophenyl Flavine 7GFE 500Direct Yellow 96405430-470Blue to Green
Pontamine Fast Scarlet 4BDirect Red 23488, 543580-620Yellow to Red
Calcofluor White M2RFluorescent Brightener 28~350 (UV)~435Blue-White

Table 2: Staining Efficacy and Properties

DyeTarget PolymersFadingCompatibility with Live CellsTypical Concentration
Solophenyl Flavine 7GFE 500β-glucans, ChitinLowYes0.02% (w/v)
Pontamine Fast Scarlet 4BChitin, CelluloseLowYesNot specified
Calcofluor White M2RChitin, CelluloseHighYes (at low conc.)2.5 µg/mL - 5 µM

Experimental Protocols

The following protocols provide detailed methodologies for staining fungal cell walls using Solophenyl Flavine 7GFE 500 and Calcofluor White M2R. These protocols can be adapted for various fungal species and sample types.

Protocol 1: Staining with Solophenyl Flavine 7GFE 500

This protocol is adapted for staining fungal structures in plant roots but can be modified for other sample types.[1]

Materials:

  • Solophenyl Flavine 7GFE 500 (Direct Yellow 96) powder

  • Distilled water

  • Microscope slides and coverslips

  • Forceps and needles

  • Petri dishes

  • Fluorescence microscope with appropriate filter sets (e.g., excitation at 405 nm, emission at 430-470 nm)

Reagent Preparation: 0.1% Solophenyl Flavine Staining Solution

  • Dissolve 0.025 g of Solophenyl Flavine 7GFE 500 powder in 25 mL of distilled water.

  • Mix thoroughly until the dye is completely dissolved. Store the solution in a dark bottle at room temperature.

Staining Procedure:

  • Gently rinse the fungal sample (e.g., infected plant roots, mycelial mat) in distilled water to remove debris.

  • Submerge the sample in a sufficient volume of 0.1% Solophenyl Flavine solution in a Petri dish.

  • Incubate for 5-7 minutes at room temperature (20-25°C).

  • Briefly wash the stained sample in a large volume of distilled water to remove excess dye.

  • Mount the sample in a drop of water on a clean microscope slide and cover with a coverslip.

  • Observe under a fluorescence microscope. Fungal structures will fluoresce bright yellow-green.[1]

Protocol 2: Staining with Calcofluor White M2R

This protocol is a general method for staining fungal elements in clinical or environmental samples.[2]

Materials:

  • Calcofluor White M2R (Fluorescent Brightener 28)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing host tissue)

  • Distilled water

  • Microscope slides and coverslips

  • Pipettes

  • Fluorescence microscope with a UV or violet excitation source

Reagent Preparation:

  • Calcofluor White Staining Solution: Prepare a working solution of 2.5 µg/mL to 5 µM in distilled water. Protect the solution from light.

  • 10% KOH (optional): Dissolve 10 g of KOH pellets in 100 mL of distilled water. Handle with care as it is caustic.

Staining Procedure:

  • Place the specimen (e.g., a small piece of fungal culture, tissue scraping) on a clean microscope slide.

  • Add one drop of the Calcofluor White staining solution to the specimen.

  • (Optional) If host tissue is present and needs clearing, add one drop of 10% KOH.

  • Mix gently with a pipette tip and cover with a coverslip.

  • Allow the stain to incubate for 1-15 minutes in the dark.[3]

  • Gently press on the coverslip with a paper towel to remove excess liquid.

  • Observe under a fluorescence microscope using a UV or violet excitation filter. Fungal elements will fluoresce a brilliant apple-green or blue-white color.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of fungal cell wall staining and the proposed mechanism of action for direct dyes.

Fungal_Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation Sample Fungal Sample (Culture, Tissue, etc.) Wash Wash with Distilled Water Sample->Wash Mount Mount on Microscope Slide Wash->Mount Add_Dye Add Fluorescent Dye (e.g., Solophenyl Flavine) Mount->Add_Dye Incubate Incubate (1-15 min) Add_Dye->Incubate Wash_Excess Wash Excess Dye Incubate->Wash_Excess Microscopy Fluorescence Microscopy (Excitation & Emission) Wash_Excess->Microscopy Image Image Acquisition & Analysis Microscopy->Image

Figure 1: Experimental workflow for fungal cell wall staining.

Staining_Mechanism Dye Direct Dye Molecule (e.g., Solophenyl Flavine) CellWall Fungal Cell Wall Chitin & Glucan Polymers Other Components Dye->CellWall:c Binding via Hydrogen Bonds & Van der Waals forces Fluorescence Fluorescence Emission CellWall->Fluorescence Upon Excitation

Figure 2: Proposed mechanism of direct dye binding to the fungal cell wall.

References

Application Notes: Direct Violet 9 for Bacterial Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Violet 9, a double azo dye, is a versatile colorant traditionally used in the textile, leather, and paper industries for its vibrant purple hue and good water solubility.[1][2][3][4][5] While its primary applications have been industrial, its properties suggest potential for use as a simple direct stain in microbiology for the visualization of bacterial cells.[6] Direct staining is a fundamental technique that provides contrast between the microorganism and its environment, allowing for the observation of cellular morphology, size, and arrangement.[7] This is typically achieved by using a basic dye with a positively charged chromophore that binds to the negatively charged components of the bacterial cell wall.[7] This document provides a detailed protocol for the use of Direct Violet 9 as a direct stain for bacteria.

Principle of Staining

The principle behind direct staining of bacteria lies in the electrostatic attraction between the dye and the bacterial cell surface. Most bacterial cell walls possess a net negative charge at neutral pH due to the presence of molecules such as peptidoglycan and teichoic acids. Direct Violet 9, as a direct dye, can be utilized to impart color to these cells. In a direct staining procedure, the bacterial smear is stained with the dye solution, causing the cells to become colored against a colorless background.[7]

Materials and Reagents

  • Direct Violet 9 (C.I. 27885)

  • Distilled or deionized water

  • Bacterial culture (broth or solid medium)

  • Microscope slides

  • Inoculating loop or sterile swab

  • Bunsen burner or heat block

  • Staining rack

  • Wash bottle with distilled water

  • Bibulous paper

  • Microscope with oil immersion objective

Experimental Protocol

The following protocol outlines the steps for performing a direct stain on bacterial cells using Direct Violet 9.

  • Preparation of Staining Solution:

    • Prepare a 1% (w/v) aqueous solution of Direct Violet 9 by dissolving 1 gram of Direct Violet 9 powder in 100 mL of distilled water.

    • Gently heat and stir the solution to ensure the dye is completely dissolved.

    • Allow the solution to cool to room temperature before use.

  • Smear Preparation:

    • From Broth Culture: Aseptically transfer one to two loopfuls of the bacterial broth culture onto the center of a clean microscope slide. Spread the culture into a thin, even smear.

    • From Solid Medium: Place a small drop of distilled water on the center of a clean microscope slide. Aseptically pick a small amount of bacterial colony with a sterile inoculating loop and gently mix it into the drop of water to create a thin, even suspension.

    • Air Dry: Allow the smear to completely air dry at room temperature.

  • Heat Fixation:

    • Once the smear is completely dry, pass the slide (smear side up) through the flame of a Bunsen burner two to three times. The slide should be warm to the touch but not hot. Alternatively, place the slide on a heat block at 60°C for 5-10 minutes. Heat fixation adheres the bacterial cells to the slide, preventing them from being washed off during staining.

  • Staining:

    • Place the heat-fixed slide on a staining rack.

    • Flood the smear with the 1% Direct Violet 9 staining solution and allow it to sit for 60-90 seconds. The optimal staining time may vary depending on the bacterial species and may require optimization.

  • Rinsing:

    • Gently rinse the slide with a slow stream of distilled water from a wash bottle to remove the excess stain. Tilt the slide to allow the water to run off.

  • Blotting:

    • Carefully blot the slide dry using bibulous paper. Do not rub the smear. Place the slide between the sheets of the blotting paper and gently press.

  • Microscopic Examination:

    • Place the stained slide on the microscope stage.

    • Examine the smear under the microscope, starting with the low-power objective and progressing to the oil immersion objective for detailed observation of bacterial morphology.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Direct Violet 9 Concentration 1% (w/v) aqueous solutionMay be adjusted based on staining intensity requirements.
Staining Time 60 - 90 secondsOptimal time may vary between different bacterial species.
Fixation Temperature (Heat Block) 60°CAn alternative to flame fixation.
Fixation Time (Heat Block) 5 - 10 minutesEnsure the smear is completely dry before heat fixation.

Experimental Workflow

Staining_Workflow cluster_prep Preparation cluster_stain Staining Procedure cluster_obs Observation start Start prep_sol Prepare 1% Direct Violet 9 Solution start->prep_sol prep_smear Prepare Bacterial Smear prep_sol->prep_smear air_dry Air Dry Smear prep_smear->air_dry heat_fix Heat Fix Smear air_dry->heat_fix stain Flood with Direct Violet 9 (60-90s) heat_fix->stain rinse Rinse with Distilled Water stain->rinse blot Blot Dry rinse->blot observe Microscopic Examination blot->observe end_node End observe->end_node

Caption: Workflow for direct staining of bacteria using Direct Violet 9.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the dye and bacterial cultures.

  • Handle bacterial cultures in accordance with standard microbiological safety practices.

  • Dispose of all materials and solutions according to institutional guidelines.

Conclusion

Direct Violet 9 can be effectively used as a simple stain for the visualization of bacteria. The provided protocol offers a straightforward method for researchers and professionals in drug development to observe bacterial morphology. It is important to note that optimization of staining time may be necessary for different bacterial species to achieve the best results.

References

C.I. Direct Violet 9 as a Counterstain in Immunofluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of C.I. Direct Violet 9 is presented in Table 1. This information is essential for preparing stock solutions and understanding the dye's general characteristics.

PropertyValueReference
C.I. Name Direct Violet 9[2]
C.I. Number 27885[3]
CAS Number 6227-14-1
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂
Molecular Weight 691.64 g/mol
Appearance Blue-purple powder[3]
Solubility Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents.[3]

Table 1: Physicochemical Properties of this compound

Spectral Properties: A Critical Gap in Knowledge

A critical piece of information for any fluorescent dye is its excitation and emission spectra. These spectra dictate the appropriate laser lines and emission filters required for fluorescence microscopy. Unfortunately, specific excitation and emission maxima for this compound in the context of immunofluorescence have not been identified in the reviewed literature. This lack of data presents a significant challenge for its application as a fluorescent counterstain. Researchers will need to empirically determine these properties using a spectrophotometer or a fluorescence microscope with a broad range of excitation and emission filters.

Experimental Protocol: A General Guideline

The following protocol is a generalized guideline for using this compound as a counterstain in an indirect immunofluorescence workflow. This protocol has not been validated and will require significant optimization.

I. Reagents and Materials
  • This compound powder

  • Distilled water or Phosphate-Buffered Saline (PBS) for stock solution

  • Cells or tissue sections prepared for immunofluorescence (fixed and permeabilized)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody

  • Mounting medium

  • Fluorescence microscope

II. Staining Procedure

The workflow for a typical indirect immunofluorescence experiment incorporating this compound as a counterstain is outlined below.

G cluster_prep Sample Preparation cluster_immuno Immunostaining cluster_counterstain Counterstaining cluster_final Final Steps prep_cells Prepare Cells/Tissue fix_perm Fixation & Permeabilization prep_cells->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 dv9_stain This compound Staining wash2->dv9_stain wash3 Wash dv9_stain->wash3 mount Mount Coverslip wash3->mount image Image Acquisition mount->image

Figure 1: General workflow for indirect immunofluorescence with this compound counterstaining.

Step-by-Step Protocol:

  • Prepare Stock Solution:

    • Due to the lack of specific protocols, a starting concentration for a stock solution is recommended to be in the range of 1-5 mg/mL in distilled water or PBS. The solution may need to be vortexed or sonicated to dissolve completely.

  • Perform Immunofluorescence Staining:

    • Follow a standard indirect immunofluorescence protocol for your specific target and cell/tissue type. This includes fixation, permeabilization, blocking, primary antibody incubation, and secondary antibody incubation with appropriate washing steps in between.[4][5]

  • Counterstaining with this compound:

    • Working Solution Preparation: Dilute the stock solution of this compound in PBS. A starting point for the working concentration could range from 1:100 to 1:1000 dilution of the stock solution. This will need to be optimized.

    • Incubation: After the final wash step following secondary antibody incubation, incubate the samples with the this compound working solution. A suggested starting incubation time is 5-15 minutes at room temperature, protected from light.

    • Washing: Wash the samples thoroughly with PBS (e.g., 3 times for 5 minutes each) to remove unbound dye and reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the coverslip using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope. As the excitation and emission spectra are unknown, a wide range of filter sets should be tested to determine the optimal imaging conditions. Start with a standard DAPI filter set (Excitation ~350-400 nm, Emission ~450-470 nm) and explore other violet and blue excitation lasers and corresponding emission filters.

Data Presentation and Optimization

Due to the absence of quantitative data in the literature, researchers will need to generate their own. Key parameters to evaluate and optimize include:

  • Excitation and Emission Spectra: Determine the optimal wavelengths for excitation and emission.

  • Concentration and Incubation Time: Titrate the concentration of this compound and the incubation time to achieve optimal signal-to-noise ratio, with bright nuclear/cellular staining and minimal background.

  • Photostability: Assess the photostability of the dye under your specific imaging conditions by measuring the fluorescence intensity over time during continuous excitation.

  • Spectral Overlap: Evaluate the spectral overlap with other fluorophores used in the experiment to avoid bleed-through and ensure accurate multicolor imaging.

A structured approach to recording these optimization experiments is crucial. An example of a data-gathering table is provided below.

ParameterCondition 1Condition 2Condition 3Result (e.g., Signal Intensity, S/N Ratio)
DV9 Concentration 1 µg/mL5 µg/mL10 µg/mL
Incubation Time 5 min10 min15 min
Filter Set DAPIVioletBlue

Table 2: Example of an Optimization Matrix for this compound Staining

Logical Relationship for Protocol Development

The process of developing a reliable protocol for using this compound as a counterstain follows a logical progression of optimization and validation.

G start Start: Need for a Violet Counterstain lit_review Literature Review for this compound start->lit_review data_gap Identify Data Gap: - Spectral Properties - Protocol lit_review->data_gap empirical_det Empirically Determine Excitation/Emission Spectra data_gap->empirical_det protocol_opt Protocol Optimization: - Concentration - Incubation Time empirical_det->protocol_opt quant_eval Quantitative Evaluation: - Photostability - S/N Ratio protocol_opt->quant_eval validation Validation with Known Cellular Structures quant_eval->validation final_protocol Finalized Protocol validation->final_protocol

Figure 2: Logical workflow for developing a validated this compound counterstaining protocol.

Conclusion and Future Directions

While this compound is commercially available and classified as a fluorescent dye, there is a significant lack of published data to support its routine use as a counterstain in immunofluorescence. The information provided here serves as a preliminary guide for researchers interested in exploring its potential. Significant in-house validation and optimization will be required to establish a robust and reproducible staining protocol. Future work should focus on characterizing its spectral properties, photostability, and performance in comparison to commonly used counterstains like DAPI and Hoechst. Sharing these findings with the scientific community will be invaluable for advancing the use of this dye in fluorescence microscopy.

References

Application Notes and Protocols for Quantitative Imaging of Cellulose with Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 9, a diazo direct dye, has traditionally been utilized in the textile and paper industries for coloring cellulose-based materials.[1][2] Its inherent affinity for cellulose (B213188), attributed to hydrogen bonding and van der Waals forces, suggests its potential as a fluorescent probe for the quantitative imaging of cellulose in various research applications, including plant biology, biomaterials science, and drug delivery.[2][3] The planar structure of direct dyes like Direct Violet 9 allows them to align with cellulose fibers, making them suitable candidates for microscopic visualization.[3]

These application notes provide a detailed framework for utilizing Direct Violet 9 for the quantitative imaging of cellulose. Given the limited specific literature on this particular application, the following protocols are based on established methodologies for similar direct dyes and general principles of fluorescence microscopy for cellulose quantification.[4][5] Researchers are encouraged to use the provided data and protocols as a starting point and optimize the parameters for their specific experimental systems.

Principle of Staining

Direct Violet 9 is an anionic dye that directly binds to cellulosic fibers.[2] The binding mechanism is primarily governed by non-covalent interactions, including hydrogen bonds between the hydroxyl groups of cellulose and the functional groups of the dye molecule.[2][3] For imaging purposes, it is hypothesized that upon binding to the crystalline structure of cellulose, the fluorescence quantum yield of Direct Violet 9 may be enhanced, allowing for the visualization and quantification of cellulose content. The intensity of the fluorescent signal is expected to be proportional to the amount of accessible cellulose.

Data Presentation

The following tables summarize hypothetical quantitative data for the use of Direct Violet 9 in cellulose imaging. These values are intended as a guide for experimental design and should be empirically validated.

Table 1: Photophysical Properties of Direct Violet 9 (Hypothetical for Imaging Applications)

ParameterValueNotes
Excitation Maximum (λex)540 - 560 nmExpected range for violet dyes. Optimal excitation should be determined experimentally.
Emission Maximum (λem)600 - 650 nmExpected range for violet dyes. Optimal emission should be determined experimentally.
Quantum Yield (Φ) on Cellulose0.1 - 0.3Assumed enhancement upon binding to a rigid cellulose structure.
Molar Extinction Coefficient (ε)40,000 - 60,000 M⁻¹cm⁻¹Typical range for azo dyes.

Table 2: Staining Parameters for Quantitative Imaging of Cellulose

ParameterRecommended RangeNotes
Direct Violet 9 Concentration
- For Plant Tissues0.01% - 0.1% (w/v)Higher concentrations may lead to background fluorescence and signal saturation.
- For Isolated Cellulose Fibers0.005% - 0.05% (w/v)Lower concentrations are often sufficient for purified materials.
Staining Time 15 - 60 minutesDependent on sample thickness and porosity.
Staining Temperature 25°C - 50°CHigher temperatures may increase staining kinetics but can also affect sample integrity.
pH of Staining Solution 6.0 - 7.5Optimal pH should be determined to ensure dye stability and binding.
Salt Concentration (e.g., NaCl) 0 - 50 mMSalt can sometimes enhance direct dye binding to cellulose but may also increase background.[6]

Experimental Protocols

Protocol 1: Staining of Plant Tissues for Cellulose Visualization

This protocol is designed for the in-situ visualization of cellulose in plant tissues, such as roots, stems, or leaves.

Materials:

  • Direct Violet 9 powder

  • Distilled or deionized water

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

  • Plant tissue of interest

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional

  • Mounting medium

Procedure:

  • Sample Preparation:

    • For live-cell imaging, use freshly harvested plant material.

    • For fixed samples, incubate the tissue in a 4% paraformaldehyde solution for 1-2 hours at room temperature, followed by washing three times with PBS.

  • Preparation of Staining Solution:

    • Prepare a 1% (w/v) stock solution of Direct Violet 9 in distilled water.

    • Dilute the stock solution in PBS to a final working concentration of 0.05% (w/v).

  • Staining:

    • Immerse the plant tissue in the 0.05% Direct Violet 9 staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Remove the staining solution and wash the tissue with PBS three times for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the stained tissue on a microscope slide with a drop of PBS or a suitable mounting medium.

    • Place a coverslip over the sample, avoiding air bubbles.

    • Image the sample using a fluorescence microscope with excitation and emission wavelengths appropriate for the dye.

Protocol 2: Quantitative Analysis of Cellulose Content in Isolated Fibers

This protocol outlines the steps for quantifying the relative amount of cellulose in isolated fiber samples using fluorescence intensity measurements.

Materials:

  • Isolated cellulose fibers (e.g., from wood pulp, cotton, or bacterial cellulose)

  • Direct Violet 9 staining solution (0.01% w/v in PBS)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

  • Image analysis software (e.g., ImageJ, CellProfiler)[7]

Procedure:

  • Sample Preparation:

    • Prepare a suspension of cellulose fibers in PBS at a known concentration (e.g., 1 mg/mL).

  • Staining:

    • In a microcentrifuge tube, mix equal volumes of the cellulose suspension and the 0.01% Direct Violet 9 staining solution.

    • Incubate for 20 minutes at room temperature with gentle agitation.

  • Washing:

    • Centrifuge the stained fibers to form a pellet.

    • Remove the supernatant and resuspend the pellet in fresh PBS.

    • Repeat the washing step twice to ensure the removal of all unbound dye.

  • Fluorescence Measurement:

    • Resuspend the final washed pellet in a defined volume of PBS.

    • Pipette 100 µL of the stained fiber suspension into the wells of a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

  • Image-Based Quantification (Alternative to Plate Reader):

    • Prepare microscope slides of the stained fibers as described in Protocol 1.

    • Acquire images using consistent microscope settings (e.g., exposure time, gain).[7]

    • Use image analysis software to measure the mean fluorescence intensity of the fibers.[7]

    • Perform background subtraction to ensure accurate quantification.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Analysis start Start sample Plant Tissue or Cellulose Fibers start->sample fixation Fixation (Optional) sample->fixation stain Incubate Sample in Staining Solution fixation->stain staining_sol Prepare Staining Solution (Direct Violet 9) staining_sol->stain wash Wash to Remove Unbound Dye stain->wash mount Mount on Slide wash->mount image Fluorescence Microscopy mount->image quantify Image Analysis & Quantification image->quantify end end quantify->end End

Caption: Experimental workflow for staining and imaging cellulose with Direct Violet 9.

logical_relationship cellulose Cellulose Substrate (e.g., Plant Cell Wall) binding Dye-Cellulose Binding (Hydrogen Bonds, van der Waals) cellulose->binding dv9 Direct Violet 9 (Aqueous Solution) dv9->binding fluorescence Fluorescence Emission binding->fluorescence detection Detection System (Microscope, Plate Reader) fluorescence->detection quantification Quantitative Data (Fluorescence Intensity) detection->quantification

References

Application Notes and Protocols: Violet Laser-Excitable Dyes for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the query specified "Direct Violet 9," extensive research indicates that this designation primarily refers to a textile and paper dye (C.I. 27885) with no established application or readily available data for use in flow cytometry.[1][2][3][4] Its fluorescent properties, such as excitation and emission spectra, which are critical for flow cytometry, are not documented in scientific literature for biological applications.

Therefore, this document will focus on a widely used and well-characterized family of fluorescent dyes excitable by the violet laser (405 nm) in flow cytometry: the Brilliant Violet™ (BV) dyes . These polymer-based dyes offer exceptional brightness and are available in a wide range of emission wavelengths, making them ideal for multicolor flow cytometry panels.[5][6][7][8] This guide will provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of Brilliant Violet™ dyes.

Properties of Brilliant Violet™ Dyes

The Brilliant Violet™ dyes are a series of novel fluorescent polymers that provide significant advantages for multicolor flow cytometry. They are known for their high staining intensity, photostability, and narrow emission spectra, which minimizes spectral overlap and the need for extensive compensation.[9]

A selection of common Brilliant Violet™ dyes and their key spectral properties are summarized in the table below.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessCommon Filter (nm)
Brilliant Violet™ 421 (BV421)405421High450/50
Brilliant Violet™ 480 (BV480)405480Medium510/50
Brilliant Violet™ 510 (BV510)405510Very High525/50
Brilliant Violet™ 570 (BV570)405570Bright585/42
Brilliant Violet™ 605 (BV605)405605Very High610/20
Brilliant Violet™ 650 (BV650)405650High660/20
Brilliant Violet™ 711 (BV711)405711Bright710/50
Brilliant Violet™ 785 (BV785)405785Bright780/60

Data is aggregated from multiple sources and may vary slightly between manufacturers.

Experimental Protocols

Direct Immunofluorescent Staining of Cell Surface Antigens

This protocol describes the direct staining of cell surface antigens using antibodies conjugated to Brilliant Violet™ dyes.

Materials:

  • Cells of interest (e.g., peripheral blood mononuclear cells, cultured cell lines)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

  • Brilliant Violet™-conjugated primary antibody

  • (Optional) Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • (Optional) Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • 12 x 75 mm polystyrene tubes or 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Fc Receptor Blocking:

    • To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Brilliant Violet™-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).

    • Decant the supernatant carefully after each wash.

  • (Optional) Viability Staining:

    • If a non-fixable viability dye is used, add it to the final cell suspension just before analysis according to the manufacturer's instructions.

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with a violet laser as soon as possible. For best results, keep samples on ice and protected from light until acquisition.

Intracellular Staining using Brilliant Violet™ Dyes

This protocol outlines the steps for staining intracellular antigens after cell fixation and permeabilization.

Materials:

  • Stained cells from the surface staining protocol (before the final resuspension step)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)

  • Brilliant Violet™-conjugated intracellular antibody

  • Brilliant Stain Buffer™ or Super Bright Staining Buffer (recommended when using multiple polymer dyes)

Procedure:

  • Fixation:

    • After surface staining and washing, resuspend the cell pellet in Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

  • Permeabilization and Washing:

    • Wash the fixed cells twice with Permeabilization Buffer.

  • Intracellular Antibody Staining:

    • If using multiple polymer-based dyes (including Brilliant Violets™), it is recommended to add Brilliant Stain Buffer™ to the permeabilized cells to minimize non-specific interactions.

    • Add the Brilliant Violet™-conjugated intracellular antibody at the optimal concentration.

    • Incubate for 30-45 minutes at room temperature, protected from light.

  • Final Washing and Resuspension:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.

  • Acquisition:

    • Analyze the samples on a flow cytometer.

Diagrams

Experimental_Workflow_Direct_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing & Analysis start Start with single-cell suspension prep_cells Adjust to 1-10 x 10^6 cells/mL in Staining Buffer start->prep_cells fc_block Optional: Fc Receptor Block (10-15 min, 4°C) prep_cells->fc_block stain_ab Add BV-conjugated Ab Incubate 20-30 min, 4°C (Protect from light) fc_block->stain_ab wash1 Wash 2x with Staining Buffer stain_ab->wash1 viability Optional: Add Viability Dye wash1->viability resuspend Resuspend in Staining Buffer viability->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Workflow for Direct Immunofluorescent Staining.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Surface Receptor (e.g., CD4) Laser Violet Laser (405 nm) Antibody BV421-conjugated Anti-CD4 Antibody Antibody->Receptor Binding Detector Detector Array Antibody->Detector Emission (~421 nm) Intra_Protein Intracellular Protein (e.g., Cytokine) Intra_Antibody BV605-conjugated Anti-Cytokine Ab Intra_Antibody->Intra_Protein Binding (post-permeabilization) Intra_Antibody->Detector Emission (~605 nm) Laser->Antibody Excitation Laser->Intra_Antibody Excitation

Caption: Detection of Surface and Intracellular Markers.

References

C.I. Direct Violet 9 Staining: Application Notes and Protocols for the Interpretation of Amyloid Deposits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 9, a diazo dye, is a valuable tool in histopathology for the detection of amyloid deposits.[1] Like other direct dyes such as the well-known Congo red, its molecular structure allows it to bind to the characteristic β-pleated sheet conformation of amyloid fibrils.[2][3] This binding specificity makes it a useful stain for identifying amyloid plaques in tissues, a hallmark of various diseases including Alzheimer's disease and other systemic amyloidoses.[4] The interpretation of this compound staining results, particularly when viewed under polarized light, provides critical information for researchers studying these pathologies.

Principle of Staining

Direct dyes, including this compound, are anionic compounds that bind to tissue structures through non-covalent interactions like hydrogen bonding and van der Waals forces.[5] The elongated and planar structure of these dye molecules facilitates their intercalation and alignment along the β-pleated sheets of amyloid protein aggregates.[2] This ordered arrangement of dye molecules bound to the amyloid fibrils is crucial for the characteristic optical properties observed during analysis. When stained tissue sections are viewed under a polarizing microscope, the aligned dye molecules exhibit a distinct apple-green birefringence, which is a key indicator for the presence of amyloid.[3]

Applications

The primary application of this compound staining is the histopathological identification of amyloid deposits in tissue sections. This is particularly relevant in the following areas:

  • Neurodegenerative Disease Research: Staining and quantification of amyloid-β (Aβ) plaques in brain tissue is a fundamental technique in the study of Alzheimer's disease.[4][6]

  • Systemic Amyloidosis: Diagnosis and research of various forms of amyloidosis where different types of amyloid proteins are deposited in organs such as the kidney, heart, and liver.

  • Drug Development: Evaluating the efficacy of therapeutic agents aimed at reducing or clearing amyloid plaque burden in preclinical animal models.[6]

Experimental Protocol: this compound Staining for Amyloid in Paraffin-Embedded Tissue Sections

This protocol is adapted from established methods for direct dye staining of amyloid.[7]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks[8]

  • Microtome

  • Positively charged microscope slides

  • Staining jars

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Distilled water

  • This compound (CAS 6227-14-1)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Alum hematoxylin (B73222) (e.g., Mayer's) for counterstaining

  • Mounting medium (resinous)

  • Polarizing microscope

Solution Preparation:

  • Stock Staining Solution (0.5% this compound):

    • Dissolve 0.5 g of this compound powder in 100 mL of 80% ethanol.

  • Working Staining Solution:

    • To the stock solution, add NaCl until the solution is saturated.

    • Just prior to use, add 1 mL of 1% NaOH to make the solution alkaline.

    • Filter the solution before use.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Cut 5 µm thick sections from FFPE tissue blocks and mount on positively charged slides.

    • Heat slides at 60°C for 30-60 minutes.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 80% (3 minutes), and 70% (3 minutes).

    • Rinse in running tap water.

  • Nuclear Counterstaining (Optional but Recommended):

    • Stain nuclei with a progressive alum hematoxylin (e.g., Mayer's) for 3-5 minutes.

    • Rinse gently in running tap water.

    • "Blue" the hematoxylin by dipping in an alkaline solution (e.g., Scott's tap water substitute) or lukewarm tap water for several minutes.

  • This compound Staining:

    • Rinse slides in 80% ethanol.

    • Place slides in the working this compound staining solution for 60-90 minutes.

  • Differentiation and Dehydration:

    • Rinse slides briefly in 80% ethanol to remove excess stain.

    • Dehydrate rapidly through two changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear the sections in two changes of xylene for 5 minutes each.

    • Mount coverslips using a resinous mounting medium.

// Set colors A, B, C, D, E, F, G, H, I, J [penwidth=1.5, color="#5F6368"]; edge [color="#4285F4"]; } caption: "Experimental workflow for this compound staining."

Interpretation of Results

  • Bright-field Microscopy: Under standard bright-field illumination, amyloid deposits will appear as pink to violet extracellular material. Nuclei, if counterstained, will be blue. This allows for the assessment of the general morphology and localization of the deposits within the tissue architecture.

  • Polarized Light Microscopy: This is the definitive method for confirming the presence of amyloid.[9] When viewed with crossed polarizers, amyloid deposits stained with this compound will exhibit a characteristic "apple-green" birefringence. This phenomenon is due to the highly ordered, crystalline-like arrangement of the dye molecules along the amyloid fibrils.[2] The presence of this green birefringence is considered the gold standard for amyloid identification in histopathology.[3]

Quantitative Data Analysis

For researchers in drug development and disease modeling, quantitative analysis of amyloid burden is often necessary.[10] Digital pathology and image analysis software can be used to quantify the amyloid load from stained sections.

Table 1: Quantitative Metrics for Amyloid Plaque Analysis

MetricDescriptionTypical UnitAnalysis Method
Plaque Load / Burden The percentage of a defined anatomical area (e.g., cortex or hippocampus) that is occupied by stained plaques.[11]% AreaImage analysis software (e.g., ImageJ) using color thresholding to segment stained areas.[6]
Plaque Number The total count of individual plaques within a defined region of interest.Plaques / mm²Manual counting or automated object detection algorithms.[6]
Plaque Size Distribution The frequency distribution of plaque sizes, often categorized as small, medium, and large.µm²Measurement of the area of each individual plaque.
Staining Intensity The average optical density of the stain within the plaque area, which may correlate with plaque density.Arbitrary Units (AU)Densitometry analysis within image analysis software.

Related Biological Pathway: Amyloid Precursor Protein (APP) Processing

In Alzheimer's disease, the amyloid plaques are primarily composed of amyloid-β (Aβ) peptides. These peptides are generated through the proteolytic processing of the amyloid precursor protein (APP). Understanding this pathway is crucial for interpreting the significance of Aβ plaque staining. There are two main processing pathways:

  • Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide.

  • Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase and γ-secretase, releasing Aβ peptides of varying lengths (e.g., Aβ40, Aβ42), which can then aggregate to form plaques.

APP_Pathway cluster_membrane Cell Membrane cluster_non_amyloid Non-Amyloidogenic Pathway cluster_amyloid Amyloidogenic Pathway APP APP alpha_secretase α-secretase sAPP_alpha sAPPα (soluble fragment) CTF_alpha C83 Fragment gamma_secretase_1 γ-secretase p3 p3 peptide beta_secretase β-secretase (BACE1) sAPP_beta sAPPβ (soluble fragment) CTF_beta C99 Fragment gamma_secretase_2 γ-secretase Abeta Aβ Peptide (Aβ40, Aβ42) Plaques Amyloid Plaques

References

Troubleshooting & Optimization

Technical Support Center: Direct Violet 9 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Direct Violet 9 powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Direct Violet 9?

Direct Violet 9 is a water-soluble dye.[1][2][3][4][5] Its solubility in water is approximately 6.23 g/L at 20°C.[1][2] It is also soluble in ethylene (B1197577) glycol ethyl ether and slightly soluble in ethanol.[1][2][3] It is generally insoluble in other organic solvents.[1][3]

Q2: What is the effect of pH on the solubility of Direct Violet 9?

The solubility of Direct Violet 9 is significantly influenced by pH. Adding strong acids, such as concentrated hydrochloric acid, or strong bases, like concentrated sodium hydroxide, to an aqueous solution of Direct Violet 9 will cause the dye to precipitate.[1][2][3] Therefore, it is crucial to maintain a neutral or slightly alkaline pH for optimal dissolution.

Q3: Can heating improve the solubility of Direct Violet 9?

Yes, heating can improve the solubility of Direct Violet 9. As a general principle for direct dyes, preparing a slurry in cold water before adding hot water with stirring is an effective method for dissolution.

Q4: Are there any additives that can enhance the solubility of Direct Violet 9?

Yes, certain additives can improve the solubility of Direct Violet 9. Mildly alkaline salts like sodium carbonate (soda ash) can be used to aid dissolution. Additionally, hydrotropic agents such as urea (B33335) can be employed to increase the solubility of azo dyes like Direct Violet 9.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Powder does not dissolve completely in water. Insufficient temperature.Prepare a paste of the dye in a small amount of cold water, then gradually add hot water (60-80°C) while stirring continuously.
Incorrect pH.Ensure the water is neutral or slightly alkaline. Avoid using acidic water. If necessary, adjust the pH with a small amount of sodium carbonate.
Aggregation of dye particles.Use a dispersing agent or a hydrotrope like urea to prevent aggregation. Vigorous stirring or sonication can also help break up aggregates.
Solution is cloudy or contains precipitates. Presence of hard water ions (e.g., Ca²⁺, Mg²⁺).Use deionized or distilled water for preparing solutions.
Precipitation due to extreme pH.Adjust the pH of the solution to a neutral range (pH 6-8).
The solution has been stored for a long time.Prepare fresh solutions before use, as dye aggregation and precipitation can occur over time.
Color of the solution appears inconsistent or weaker than expected. Incomplete dissolution.Follow the recommended dissolution protocol carefully, ensuring all the powder has dissolved.
Degradation of the dye.Store the Direct Violet 9 powder in a cool, dark, and dry place to prevent degradation.

Data Presentation

Table 1: Solubility of Direct Violet 9 in Various Solvents

SolventSolubilityReference
Water6.23 g/L at 20°C[1][2]
Ethylene Glycol Ethyl EtherSoluble[1][2]
EthanolSlightly Soluble[1][2][3]
Other Organic SolventsInsoluble[1][3]

Experimental Protocols

Protocol 1: Standard Dissolution of Direct Violet 9 in Water

Objective: To prepare a standard aqueous solution of Direct Violet 9.

Materials:

  • Direct Violet 9 powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Heating plate

Procedure:

  • Weigh the desired amount of Direct Violet 9 powder.

  • In a beaker, add a small volume of cold deionized water to the powder to form a smooth paste.

  • Place the beaker on a magnetic stirrer.

  • Gradually add the remaining volume of deionized water, pre-heated to 60-80°C, to the paste while stirring continuously.

  • Continue stirring until the dye is completely dissolved. The solution should be clear and uniformly colored.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Enhanced Dissolution of Direct Violet 9 using Urea

Objective: To improve the solubility of Direct Violet 9 for preparing more concentrated solutions.

Materials:

  • Direct Violet 9 powder

  • Deionized water

  • Urea

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Heating plate

Procedure:

  • Prepare a stock solution of urea in deionized water (e.g., 2M).

  • Weigh the desired amount of Direct Violet 9 powder.

  • In a beaker, create a paste of the dye powder with a small amount of the urea solution.

  • Place the beaker on a magnetic stirrer.

  • Gradually add the remaining required volume of the urea solution, gently warmed to 40-50°C, while stirring.

  • Continue stirring until all the dye has dissolved.

  • Allow the solution to cool to room temperature.

Mandatory Visualization

experimental_workflow Experimental Workflow for Improving Direct Violet 9 Solubility cluster_prep Preparation cluster_dissolution Dissolution Methods cluster_standard Standard Method cluster_enhanced Enhanced Method cluster_final Final Steps start Start: Weigh Direct Violet 9 Powder slurry Create a Slurry with Cold Deionized Water start->slurry add_hot_water Add Hot Water (60-80°C) with Stirring slurry->add_hot_water Standard add_urea Add Warm Urea Solution (40-50°C) with Stirring slurry->add_urea Enhanced stir Continue Stirring Until Dissolved add_hot_water->stir add_urea->stir cool Cool to Room Temperature stir->cool end End: Homogeneous Solution Ready for Use cool->end

Caption: Workflow for dissolving Direct Violet 9 powder.

troubleshooting_guide Troubleshooting Dissolution Issues with Direct Violet 9 start Problem: Incomplete Dissolution check_temp Is the water temperature adequate (60-80°C)? start->check_temp check_ph Is the pH neutral or slightly alkaline? check_temp->check_ph Yes increase_temp Action: Increase water temperature and stir. check_temp->increase_temp No check_aggregation Is dye aggregation observed? check_ph->check_aggregation Yes adjust_ph Action: Use deionized water or add sodium carbonate. check_ph->adjust_ph No use_hydrotrope Action: Add urea or use sonication. check_aggregation->use_hydrotrope Yes solution_ok Solution should be clear. check_aggregation->solution_ok No increase_temp->check_ph adjust_ph->check_aggregation use_hydrotrope->solution_ok

Caption: Troubleshooting guide for Direct Violet 9 dissolution.

References

Technical Support Center: C.I. Direct Violet 9 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven staining with C.I. Direct Violet 9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in research?

This compound (Colour Index Number 27885; CAS Number 6227-14-1) is a disazo direct dye. In a research context, it is a versatile tool for observing and analyzing cell structures, tracking biomolecules, and studying tissue pathology.[1] Notably, its properties make it a candidate for detecting protein aggregates, such as amyloid-beta (Aβ) oligomers, which are implicated in neurodegenerative diseases.

Q2: What is the basic staining mechanism of this compound?

As a direct dye, this compound does not require a mordant to bind to tissues. Its binding is primarily attributed to non-covalent interactions such as hydrogen bonding and van der Waals forces.

Q3: My this compound staining is patchy and uneven. What are the common causes?

Uneven staining is a frequent issue with several potential causes, often related to tissue preparation, dye solution quality, or the staining procedure itself. Common culprits include:

  • Inadequate Tissue Preparation: Incomplete deparaffinization, poor fixation, or the presence of residual mounting media can prevent the dye from evenly infiltrating the tissue.

  • Dye Aggregation: this compound can form aggregates in solution, leading to clumps of dye on the tissue instead of uniform staining.

  • Incorrect pH: The pH of the staining solution can affect both the dye's properties and the tissue's receptiveness to the stain.

  • Procedural Issues: Uneven application of the staining solution, tissue drying out during the process, or trapped air bubbles can all lead to patchy results.

Troubleshooting Uneven Staining

This section provides a systematic approach to diagnosing and resolving uneven staining issues with this compound.

Problem 1: Blotchy or Patchy Staining

This is characterized by irregularly stained areas, with some regions appearing darker or lighter than others.

Troubleshooting Workflow for Blotchy Staining

start Blotchy/Patchy Staining Observed prep Review Tissue Preparation start->prep dye_sol Assess Dye Solution start->dye_sol procedure Evaluate Staining Procedure start->procedure deparaffin Incomplete Deparaffinization? prep->deparaffin fixation Poor Fixation? prep->fixation aggregation Dye Aggregation? dye_sol->aggregation ph Incorrect pH? dye_sol->ph application Uneven Application? procedure->application drying Tissue Drying? procedure->drying deparaffin->fixation No solve_deparaffin Ensure fresh xylene/alcohols and adequate incubation times deparaffin->solve_deparaffin Yes solve_fixation Optimize fixation protocol for tissue type fixation->solve_fixation Yes aggregation->ph No solve_aggregation Filter dye solution before use Adjust concentration/ionic strength aggregation->solve_aggregation Yes solve_ph Buffer staining solution (e.g., pH 4-7) ph->solve_ph Yes application->drying No solve_application Ensure slides are level and fully immersed in reagents application->solve_application Yes solve_drying Keep sections moist throughout the procedure drying->solve_drying Yes

Caption: A flowchart for systematically troubleshooting blotchy staining.

Quantitative Troubleshooting Parameters

ParameterRecommended RangeIssue if Outside RangeCorrective Action
Deparaffinization 2 changes of xylene, 5 min eachIncomplete wax removalUse fresh xylene and ensure adequate immersion time.
Rehydration Graded alcohols (100%, 95%, 70%)Tissue damage/poor stainingFollow a standard dehydration/rehydration protocol.
Dye Concentration 0.1% - 1.0% (w/v)Too dark or too light stainingOptimize concentration based on pilot experiments.
Staining Solution pH 4.0 - 7.0Poor dye binding or precipitationBuffer the staining solution to the optimal pH.
Incubation Time 10 - 30 minutesUnder or over-stainingOptimize incubation time for your specific tissue.
Problem 2: Staining is Too Dark or Too Light

This can be a result of several factors related to the dye solution and incubation parameters.

Troubleshooting Workflow for Staining Intensity

start Staining Too Dark/Light concentration Incorrect Dye Concentration? start->concentration incubation_time Inappropriate Incubation Time? concentration->incubation_time No solve_concentration Adjust dye concentration (e.g., 0.1% for lighter, 1.0% for darker) concentration->solve_concentration Yes ph Suboptimal pH? incubation_time->ph No solve_incubation Adjust incubation time (shorter for lighter, longer for darker) incubation_time->solve_incubation Yes differentiation Improper Differentiation? ph->differentiation No solve_ph Optimize pH of staining solution ph->solve_ph Yes solve_differentiation Adjust time in differentiator (e.g., 1% Acetic Acid) differentiation->solve_differentiation Yes

Caption: A flowchart for addressing issues with staining intensity.

Problem 3: Presence of Dye Precipitate/Aggregates on Tissue

This appears as small, dark, and irregular deposits on the tissue section.

Causes and Solutions for Dye Precipitation

CauseExplanationSolution
Poor Dye Solubility The dye may not be fully dissolved in the solvent.Ensure the dye is completely dissolved. Gentle heating and stirring may be necessary.
Solution Instability The staining solution may have degraded over time.Prepare fresh staining solution before each use.
Contamination The staining solution may be contaminated with particulate matter.Filter the staining solution immediately before use.
Incorrect pH Extreme pH can cause the dye to precipitate.Maintain the pH of the staining solution within the optimal range.

Experimental Protocols

General Protocol for Staining Paraffin-Embedded Sections

This protocol provides a general guideline and should be optimized for your specific tissue and experimental conditions.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Staining:

    • Prepare a 0.5% (w/v) this compound solution in distilled water. Filter the solution before use.

    • Immerse slides in the staining solution for 15-20 minutes.

  • Differentiation:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain. This step should be monitored microscopically.

  • Washing:

    • Wash slides thoroughly in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Protocol for Staining Protein Aggregates (e.g., Aβ Oligomers)

This protocol is adapted from methods used for similar dyes in detecting protein aggregates and serves as a starting point for optimization.[2]

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded tissue sections.

    • Follow the standard deparaffinization and rehydration protocol.

  • Staining Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in a 20% methanol/water solution.

    • Dilute the stock solution to 1 µM in distilled water.[2]

  • Staining:

    • Incubate tissue sections in the 1 µM this compound solution for 10 minutes at room temperature.[2]

  • Washing:

    • Wash the slides five times with 1x Phosphate-Buffered Saline (PBS).[2]

  • Mounting and Visualization:

    • Mount with an aqueous mounting medium.

    • Visualize using a fluorescence microscope with appropriate filter sets.

Visualizing Protein Aggregation Pathway

A key application for this compound is the detection of protein aggregates, a hallmark of many neurodegenerative diseases. The following diagram illustrates a simplified pathway of protein aggregation.

Monomer Native Monomer Misfolded Misfolded Monomer Monomer->Misfolded Oligomer Soluble Oligomers (Stained by Direct Violet 9) Misfolded->Oligomer Protofibril Protofibrils Oligomer->Protofibril Fibril Mature Fibrils Protofibril->Fibril Aggregate Insoluble Aggregates Fibril->Aggregate

Caption: Simplified pathway of protein aggregation.

References

Technical Support Center: Optimizing Staining with Direct Violet 9 in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Direct Violet 9 in plant tissue staining. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their staining protocols. While Direct Violet 9 is a versatile dye, its application in plant histology is an emerging area.[1] This guide offers foundational knowledge and starting points for protocol development.

Frequently Asked Questions (FAQs)

Q1: What is Direct Violet 9 and what is its primary application?

Direct Violet 9, also known as C.I. 27885, is a double azo dye.[2] It is traditionally used in the textile and paper industries for dyeing cotton, viscose, and silk.[2][3] Its use in biological staining, particularly for plant tissues, is a novel application. Direct dyes, like Direct Violet 9, are so-named because they can be applied directly to substrates without a mordant.[3]

Q2: What is the potential mechanism of Direct Violet 9 staining in plant cells?

While specific research on the mechanism in plant cells is limited, the staining action of direct dyes typically involves the formation of hydrogen bonds and van der Waals forces between the dye molecules and the cellular components.[3] Given its chemical structure, Direct Violet 9 is an anionic dye and would likely bind to cationic (positively charged) components within the plant cell wall and cytoplasm.

Q3: What are the basic properties of Direct Violet 9 I should be aware of?

  • Molecular Formula: C₃₀H₂₃N₅Na₂O₈S₂[2][3]

  • Solubility: Soluble in water (resulting in a red-light purple solution) and slightly soluble in alcohol. It is insoluble in most other organic solvents.[2][3]

  • Appearance: The dye is a blue-purple powder.[2]

Troubleshooting Guide

Encountering issues during your staining procedure is a common part of experimental work. This guide addresses potential problems you may face when using Direct Violet 9 for plant tissue staining.

Problem 1: Weak or No Staining

Possible Causes & Solutions

CauseRecommended Action
Inadequate Dye Concentration Increase the concentration of the Direct Violet 9 solution incrementally. Start with a 0.1% (w/v) solution and increase to 0.5% or 1.0% if staining remains weak.
Insufficient Staining Time Extend the incubation time of the tissue in the staining solution. Try intervals of 15, 30, 60, and 120 minutes to find the optimal duration.
pH of Staining Solution The pH of the staining solution can influence dye binding. Prepare the Direct Violet 9 solution in buffers with varying pH values (e.g., pH 4.0, 5.5, 7.0) to determine the optimal condition for your specific tissue.
Poor Fixation Ensure the plant tissue is properly fixed. Inadequate fixation can lead to poor tissue preservation and reduced dye uptake. Consider extending fixation times or trying alternative fixatives.
Presence of Air Bubbles Trapped air can prevent the stain from reaching the tissue. Applying a vacuum during the initial stages of fixation and staining can help remove air, especially from dense tissues.[4]
Problem 2: Over-staining or Excessive Background Staining

Possible Causes & Solutions

CauseRecommended Action
Excessive Dye Concentration Reduce the concentration of the Direct Violet 9 solution.
Prolonged Staining Time Shorten the incubation period in the staining solution.
Inadequate Washing/Differentiation After staining, wash the tissue thoroughly with the solvent used for the dye (e.g., distilled water or a buffer). A differentiation step with a slightly acidic solution (e.g., acidified water or ethanol) for a short duration can help remove excess stain from non-target structures.
Non-specific Binding Include a blocking step before staining. While less common for simple dyes than for antibodies, pre-treating with a blocking agent may reduce non-specific background.
Problem 3: Inconsistent Staining Across Samples

Possible Causes & Solutions

CauseRecommended Action
Variability in Tissue Thickness Ensure that all tissue sections are of a uniform and appropriate thickness. Thicker sections may require longer staining and washing times.
Inconsistent Protocol Timing Adhere strictly to the same incubation times for fixation, staining, and washing for all samples.
Dye Solution Degradation Prepare fresh Direct Violet 9 staining solution regularly. Some dye solutions can lose efficacy over time.

Experimental Protocols

As the use of Direct Violet 9 for plant tissue is not yet standardized, the following protocols are suggested starting points for optimization.

General Staining Protocol for Paraffin-Embedded Plant Tissue
  • Deparaffinization: Immerse slides in xylene (or a xylene substitute) two times for 5-10 minutes each.

  • Rehydration: Transfer slides through a graded ethanol (B145695) series: 100% (2x, 2 min each), 95% (2 min), 70% (2 min), 50% (2 min).

  • Washing: Rinse with distilled water for 5 minutes.

  • Staining: Immerse slides in the prepared Direct Violet 9 solution (start with 0.1% w/v in distilled water) for 10-30 minutes.

  • Washing: Briefly rinse with distilled water to remove excess stain.

  • Dehydration: Transfer slides through a graded ethanol series: 50% (2 min), 70% (2 min), 95% (2 min), 100% (2x, 2 min each).

  • Clearing: Immerse in xylene (or substitute) two times for 5 minutes each.

  • Mounting: Apply mounting medium and a coverslip.

Optimization of Staining Time
ParameterCondition 1Condition 2Condition 3Condition 4
Direct Violet 9 Conc. 0.1% (w/v)0.1% (w/v)0.1% (w/v)0.1% (w/v)
Staining Time 10 minutes20 minutes40 minutes60 minutes
Temperature Room Temp.Room Temp.Room Temp.Room Temp.
pH 7.07.07.07.0

Observe the staining intensity and background under a microscope for each condition to determine the optimal time.

Optimization of Dye Concentration
ParameterCondition 1Condition 2Condition 3Condition 4
Direct Violet 9 Conc. 0.05% (w/v)0.1% (w/v)0.5% (w/v)1.0% (w/v)
Staining Time 20 minutes20 minutes20 minutes20 minutes
Temperature Room Temp.Room Temp.Room Temp.Room Temp.
pH 7.07.07.07.0

Based on the results of the staining time optimization, select the best time and vary the dye concentration.

Visual Guides

The following diagrams illustrate a general workflow for plant tissue staining and a logical approach to troubleshooting common issues.

G cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation Dehydration Dehydration Fixation->Dehydration Infiltration Infiltration Dehydration->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining with Direct Violet 9 Rehydration->Staining Washing Washing Staining->Washing Dehydration2 Dehydration Washing->Dehydration2 Clearing Clearing Dehydration2->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for plant tissue staining.

Caption: Troubleshooting logic for staining issues.

References

how to prevent photobleaching of C.I. Direct violet 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of C.I. Direct Violet 9 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during my experiment. What are the primary causes of this photobleaching?

A1: Photobleaching of this compound, a diazo dye, is the irreversible photochemical destruction of the dye molecule, leading to a loss of color. This process is primarily initiated by exposure to light, particularly in the UV and visible spectra. The energy from the light excites the dye molecule to a reactive triplet state. In this state, the dye can undergo degradation through two main pathways:

  • Photo-oxidation: The excited dye molecule reacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These ROS then attack and degrade the dye's chromophore, the part of the molecule responsible for its color.

  • Photo-reduction: The excited dye can also react with surrounding molecules, such as solvents or biological materials, by abstracting hydrogen atoms. This process can lead to the cleavage of the azo bond (-N=N-), which is critical for the dye's color.

The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, the local chemical environment (pH, presence of oxygen), and the inherent photostability of the dye itself.

Q2: What are the immediate steps I can take to minimize photobleaching of this compound?

A2: To immediately reduce photobleaching, you should focus on minimizing the dye's exposure to excitation light. Here are several practical steps:

  • Reduce Light Intensity: Use the lowest possible light intensity from your illumination source that still provides a usable signal. Neutral density filters can be employed to attenuate the light source.

  • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition. Avoid prolonged and unnecessary illumination of your sample.

  • Optimize Wavelength: If possible, use excitation wavelengths that are longer and less energetic, while still being within the absorption spectrum of the dye. Avoid high-energy UV light if not essential for your experiment.

  • Shield from Ambient Light: Protect your samples from ambient light by working in a darkened room and covering your experimental setup whenever possible.

Q3: How does the chemical environment, such as pH, affect the stability of this compound?

A3: The chemical environment plays a crucial role in the stability of azo dyes like this compound. The pH of the solution can influence both the color and the photostability of the dye. For many azo dyes, alkaline conditions (higher pH) can increase the rate of degradation. It is therefore recommended to maintain a neutral or slightly acidic pH for your dye solutions, unless your experimental protocol requires otherwise. The presence of oxidizing or reducing agents in your buffer or medium can also accelerate photobleaching.

Q4: Can I use antifade reagents to protect this compound? If so, which ones are recommended?

Troubleshooting Guides

Problem: Significant signal loss of this compound is observed during time-lapse experiments.

Solution Workflow:

This workflow provides a step-by-step process to identify and mitigate the cause of photobleaching.

Troubleshooting_Workflow start Start: Significant Photobleaching Observed optimize_imaging Step 1: Optimize Imaging Conditions - Reduce light intensity - Minimize exposure time - Use appropriate filters start->optimize_imaging check_environment Step 2: Evaluate Chemical Environment - Measure and adjust pH to neutral (6-7) - Ensure high-purity solvents/buffers optimize_imaging->check_environment add_antifade Step 3: Incorporate Antifade Reagents - Select a suitable antifade reagent - Perform concentration optimization check_environment->add_antifade evaluate_results Step 4: Evaluate Efficacy - Compare signal stability with and without antifade - Measure absorbance/fluorescence over time add_antifade->evaluate_results still_fading Is photobleaching still significant? evaluate_results->still_fading further_optimization Further Optimization: - Test alternative antifade reagents - Consider a more photostable dye if possible still_fading->further_optimization Yes solution_found End: Photobleaching Minimized still_fading->solution_found No further_optimization->add_antifade

Caption: A flowchart for troubleshooting and minimizing the photobleaching of this compound.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following table summarizes the properties and typical working concentrations of common antifade reagents that are candidates for protecting this dye. Researchers should perform their own validation to determine the optimal reagent and concentration for their specific application.

Antifade ReagentChemical ClassMechanism of ActionTypical Starting ConcentrationPotential Considerations
n-Propyl gallate (NPG) Phenolic antioxidantFree radical scavenger2% (w/v)Can be difficult to dissolve; may have biological effects in live-cell imaging.
1,4-Diazabicyclo[2.2.2]octane (DABCO) AmineSinglet oxygen quencher2.5% (w/v)Less effective than PPD but also less toxic.
p-Phenylenediamine (PPD) AmineFree radical scavenger0.1 - 1% (w/v)Highly effective but can be toxic and may cause background fluorescence. The pH of the solution is critical (should be >8.0).
Trolox Vitamin E analogAntioxidant, ROS scavenger1-2 mMCell-permeable and often used in live-cell imaging.
Ascorbic Acid (Vitamin C) AntioxidantReducing agent, ROS scavenger1-10 mMCan be effective but may also promote photoreduction of some dyes.

Experimental Protocols

Protocol for Evaluating the Efficacy of Antifade Reagents on this compound

This protocol describes a method to quantitatively assess and compare the effectiveness of different antifade reagents in preventing the photobleaching of this compound in solution.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Antifade reagents to be tested (e.g., NPG, DABCO, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at the λmax of this compound (approximately 550 nm)

  • Light source for inducing photobleaching (e.g., the light source of a microscope, a UV lamp, or a dedicated photostability chamber)

  • 96-well microplate (UV-transparent if using UV light for bleaching) or cuvettes

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_bleach Photobleaching cluster_analysis Data Analysis prep_dye 1. Prepare working solution of this compound prep_antifade 2. Prepare solutions with different antifade reagents prep_dye->prep_antifade plate_samples 3. Aliquot samples into microplate/cuvettes prep_antifade->plate_samples initial_read 4. Measure initial absorbance (T=0) plate_samples->initial_read expose_light 5. Expose samples to controlled light source initial_read->expose_light time_points 6. Measure absorbance at regular time intervals expose_light->time_points plot_data 7. Plot Absorbance vs. Time for each condition time_points->plot_data calc_rates 8. Calculate photobleaching rates and half-lives plot_data->calc_rates compare 9. Compare efficacy of antifade reagents calc_rates->compare

Caption: A workflow for the experimental evaluation of antifade reagent efficacy on this compound.

Procedure:

  • Preparation of Dye Solutions:

    • Prepare a working solution of this compound in your chosen buffer to an initial absorbance of approximately 1.0 at its λmax.

    • For each antifade reagent to be tested, prepare a series of dye solutions containing different concentrations of the antifade reagent (e.g., 0.5x, 1x, 2x the typical starting concentration).

    • Prepare a "no antifade" control solution containing only the dye in the buffer.

    • Prepare a "dark" control for each condition, which will be shielded from the light source.

  • Sample Plating:

    • Aliquot 200 µL of each solution into the wells of a 96-well plate. Include several replicates for each condition.

  • Initial Absorbance Measurement (Time = 0):

    • Measure the absorbance of all wells at the λmax of this compound before light exposure.

  • Photobleaching:

    • Expose the plate to a light source of constant intensity. The "dark" control wells should be covered with aluminum foil.

    • At regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the rate of fading), remove the plate and measure the absorbance of all wells.

  • Data Analysis:

    • For each condition, calculate the percentage of remaining absorbance at each time point relative to the initial absorbance.

    • Plot the percentage of remaining absorbance versus time for all conditions.

    • Compare the decay curves. A slower rate of decay indicates better protection against photobleaching.

    • The photobleaching half-life (the time it takes for the absorbance to decrease by 50%) can be calculated for each condition to provide a quantitative measure of stability.

This structured approach will allow you to systematically determine the most effective antifade strategy for your specific experimental setup.

Technical Support Center: Direct Violet 9 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Direct Violet 9 for staining applications. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments, with a focus on pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is Direct Violet 9 and how does it stain biological samples?

Direct Violet 9 is a direct dye, meaning it can adhere to and stain substrates without the need for a mordant.[1] Its binding mechanism primarily involves non-covalent interactions such as hydrogen bonds and van der Waals forces.[1] In biological staining, it is expected to bind to various tissue components, and the intensity and specificity of this binding can be significantly influenced by factors like pH.

Q2: What is the optimal pH for Direct Violet 9 staining?

The optimal pH for Direct Violet 9 staining of biological samples has not been extensively documented in peer-reviewed literature. However, studies on the application of direct dyes to cellulosic fibers, such as jute, have shown that dye uptake increases with pH, reaching an optimum at approximately pH 8.0, after which the uptake decreases.[2][3] For histological applications, the ideal pH will likely vary depending on the tissue type and the target structures. It is recommended to perform a pH optimization experiment (e.g., testing a range from pH 6.0 to 9.0) to determine the best conditions for your specific application.

Q3: How does pH affect the staining of different cellular components?

The pH of the staining solution alters the surface charges of both the dye molecules and the tissue components. Generally, in a more alkaline (higher pH) solution, tissue proteins will carry more negative charges, which can enhance their affinity for anionic dyes. Conversely, a more acidic (lower pH) solution can increase the positive charges on tissue components, which would favor the binding of anionic dyes. The precise effect on different organelles and extracellular matrix components will vary based on their specific chemical composition.

Q4: Can I use Direct Violet 9 for live-cell imaging?

Direct dyes are typically used for fixed tissues and are generally not suitable for live-cell imaging as they may be toxic to living cells.[4] For live-cell applications, specific vital dyes should be used.

Q5: How should I prepare the Direct Violet 9 staining solution?

A typical starting concentration for histological staining is between 0.1% and 1.0% (w/v). The dye should be dissolved in distilled water or a buffer solution that allows for pH adjustment. Gentle heating and stirring may be required to fully dissolve the dye. It is also good practice to filter the solution before use to remove any undissolved particles that could cause artifacts on the tissue section.

Troubleshooting Guide

This guide addresses common issues encountered during Direct Violet 9 staining, with a focus on pH-related problems.

ProblemPossible CauseRecommended Solution
Weak or No Staining Suboptimal pH: The pH of the staining solution may be too low or too high, leading to poor dye binding.Perform a pH optimization. Prepare a series of staining solutions with pH values ranging from 6.0 to 9.0 in 0.5 increments. Test each solution on your tissue sections to determine the optimal pH for your target.
Incorrect Dye Concentration: The dye solution may be too dilute.Prepare a fresh, more concentrated staining solution (e.g., increase from 0.1% to 0.5% or 1.0%).
Inadequate Staining Time: The incubation time may be too short for sufficient dye penetration and binding.Increase the staining time. Start with 10-15 minutes and increase as needed.
Overstaining or High Background Suboptimal pH: A highly alkaline pH might cause non-specific binding of the dye to various tissue components.Try a slightly lower pH to increase specificity. You can also introduce a brief differentiation step with a weakly acidic or alkaline solution to remove excess dye.
Dye Concentration Too High: A highly concentrated solution can lead to excessive staining and high background.Dilute your staining solution. If you are using a 1.0% solution, try 0.5% or 0.1%.
Excessive Staining Time: Leaving the tissue in the staining solution for too long can result in overstaining.Reduce the staining time.
Uneven or Patchy Staining Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous dye solution from reaching the tissue.Ensure complete deparaffinization by using fresh xylene and alcohols for sufficient time.
Tissue Drying: If the tissue section dries out at any point during the staining process, it can lead to uneven staining.Keep the slides moist throughout the entire staining procedure.
Dye Precipitation: The dye may have precipitated out of the solution, leading to uneven deposits on the tissue.Filter the staining solution immediately before use. Adding a small amount of alcohol to the staining solution can sometimes improve solubility. Direct Violet 9 is known to precipitate in the presence of strong acids or bases.
Precipitate on Tissue Section Undissolved Dye: The dye was not fully dissolved when preparing the staining solution.Ensure the dye is completely dissolved. Gentle heating and stirring can help. Always filter the staining solution before use.
pH-induced Precipitation: Extreme pH values can cause Direct Violet 9 to precipitate.Ensure the pH of your staining solution is within a reasonable range and that any pH adjustments are made gradually.

Experimental Protocols

Preparation of a pH-Adjusted Direct Violet 9 Staining Solution

This protocol describes the preparation of a 0.5% (w/v) Direct Violet 9 staining solution and how to adjust its pH.

Materials:

  • Direct Violet 9 powder

  • Distilled water

  • 0.1 M Sodium Phosphate Monobasic solution

  • 0.1 M Sodium Phosphate Dibasic solution

  • pH meter

  • Magnetic stirrer and stir bar

  • 50 mL conical tubes or glass beakers

  • Filter paper (0.22 µm or 0.45 µm)

Procedure:

  • Weigh 0.25 g of Direct Violet 9 powder and add it to 50 mL of distilled water in a beaker with a magnetic stir bar.

  • Gently heat the solution on a hot plate with continuous stirring until the dye is completely dissolved. Do not boil.

  • Allow the solution to cool to room temperature.

  • To adjust the pH, use a calibrated pH meter. For a starting pH of 8.0, slowly add the 0.1 M Sodium Phosphate Dibasic solution dropwise while monitoring the pH. If the pH overshoots, you can bring it back down with the 0.1 M Sodium Phosphate Monobasic solution.

  • Once the desired pH is reached, filter the solution using a 0.22 µm or 0.45 µm filter to remove any micro-precipitates.

  • Store the staining solution in a tightly sealed container at room temperature, protected from light.

Staining Protocol for Paraffin-Embedded Tissue Sections

This is a general protocol that should be optimized for your specific tissue and target.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the pH-adjusted Direct Violet 9 staining solution for 10-20 minutes.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration:

    • Immerse in 95% ethanol (1 change, 2 minutes).

    • Immerse in 100% ethanol (2 changes, 2 minutes each).

  • Clearing:

    • Immerse in xylene (2 changes, 3 minutes each).

  • Mounting:

    • Apply a coverslip using a resinous mounting medium.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Direct Violet 9 Staining cluster_weak Troubleshoot Weak Staining cluster_over Troubleshoot Overstaining cluster_uneven Troubleshoot Uneven Staining start Staining Issue Observed weak_staining Weak or No Staining start->weak_staining overstaining Overstaining / High Background start->overstaining uneven_staining Uneven Staining start->uneven_staining check_ph_weak Optimize pH (e.g., 6.0-9.0) weak_staining->check_ph_weak check_ph_over Adjust pH (try lower) overstaining->check_ph_over check_deparaffinization Ensure Complete Deparaffinization uneven_staining->check_deparaffinization increase_conc Increase Dye Concentration check_ph_weak->increase_conc increase_time Increase Staining Time increase_conc->increase_time solution Optimal Staining Achieved increase_time->solution decrease_conc Decrease Dye Concentration check_ph_over->decrease_conc decrease_time Decrease Staining Time decrease_conc->decrease_time decrease_time->solution prevent_drying Keep Sections Moist check_deparaffinization->prevent_drying filter_stain Filter Staining Solution prevent_drying->filter_stain filter_stain->solution

Caption: Troubleshooting workflow for common Direct Violet 9 staining issues.

StainingProtocolWorkflow General Staining Protocol Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize stain Stain with pH-Adjusted Direct Violet 9 deparaffinize->stain rinse Rinse stain->rinse dehydrate Dehydration rinse->dehydrate clear Clearing dehydrate->clear mount Mounting clear->mount end Microscopic Examination mount->end

Caption: A typical workflow for staining paraffin-embedded tissue sections.

References

dealing with Direct violet 9 dye aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling and preventing the aggregation of Direct Violet 9 dye in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this dye in your research.

Frequently Asked Questions (FAQs)

Q1: What is Direct Violet 9 and what are its common applications?

Direct Violet 9, also known as C.I. 27885, is a water-soluble anionic azo dye.[1] It is widely used in various industrial and research applications, including the dyeing of cotton, viscose, silk, leather, and paper.[2][3] In a laboratory setting, it can be used as a staining agent for biological specimens.

Q2: What causes Direct Violet 9 to aggregate or precipitate in solution?

Aggregation of Direct Violet 9 is a common issue influenced by several factors:

  • Concentration: Like many dyes, Direct Violet 9 tends to self-associate and form aggregates at higher concentrations.[4][5]

  • pH: The dye is sensitive to pH changes. The addition of strong acids (like concentrated hydrochloric acid) or strong bases (like concentrated sodium hydroxide) will cause the dye to precipitate out of the solution as a purple sediment.[2][6]

  • Ionic Strength: High concentrations of salts in the solution can decrease the solubility of the dye and promote aggregation.

  • Temperature: Lower temperatures can decrease the solubility of the dye, potentially leading to precipitation.[7]

  • Solvent: While soluble in water and some organic solvents like ethylene (B1197577) glycol ether and ethanol (B145695), it is insoluble in many other organic solvents.[2][6]

Q3: How can I tell if my Direct Violet 9 solution has aggregated?

Signs of aggregation include:

  • The appearance of a visible precipitate or sediment in the solution.

  • A change in the color of the solution.

  • Inconsistent results in staining or dyeing experiments.

  • Broadening or shifting of the dye's absorption peak when analyzed by UV-Vis spectroscopy.[4][5]

Q4: What is the solubility of Direct Violet 9 in water?

The solubility of Direct Violet 9 in water is approximately 6.23 g/L at 20°C.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of Direct Violet 9 solutions.

Problem Possible Cause Solution
Precipitate forms immediately upon dissolving the dye. The concentration of the dye is too high.Prepare a more dilute solution. Refer to the solubility data in the table below.
The pH of the solvent is too acidic or too basic.Use a neutral pH solvent (e.g., deionized water). For more stable solutions, consider buffering in the pH range of 8.5-11 with the addition of alkylamines.
The solution becomes cloudy or forms a precipitate over time. The solution is stored at a low temperature.Store the solution at room temperature. If refrigeration is necessary, allow the solution to warm to room temperature and check for precipitate before use.
The solvent is evaporating, increasing the dye concentration.Keep the solution container tightly sealed.
Inconsistent staining or dyeing results. The dye has aggregated in the solution, leading to uneven application.Prepare a fresh solution using the recommended protocols. Consider adding a disaggregating agent or using a co-solvent.

Physicochemical Properties of Direct Violet 9

PropertyValueReference
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂[1][2]
Molar Mass 691.64 g/mol [1][2]
Water Solubility (20°C) 6.23 g/L[6]
Appearance Blue-purple powder

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of Direct Violet 9

This protocol describes the preparation of a standard aqueous solution of Direct Violet 9 with minimized risk of aggregation.

Materials:

  • Direct Violet 9 powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of Direct Violet 9 powder based on the target concentration, ensuring it does not exceed its solubility limit.

  • Add the powder to a volumetric flask.

  • Add a small amount of deionized water to the flask and gently swirl to wet the powder.

  • Place the flask on a magnetic stirrer and add the remaining deionized water while stirring.

  • Continue stirring until the dye is completely dissolved.

  • Store the solution in a tightly sealed container at room temperature, protected from light.

Protocol 2: Preparation of a Stabilized Alkaline Solution of Direct Violet 9

For applications requiring a highly stable, concentrated solution, the addition of an alkylamine in an alkaline pH range is recommended.

Materials:

Procedure:

  • Prepare a solution of 5-10% (v/v) triethanolamine in deionized water.

  • Adjust the pH of the triethanolamine solution to between 8.5 and 11 using a pH meter and dropwise addition of a suitable acid or base if necessary.

  • Slowly add the Direct Violet 9 powder to the alkaline solution while stirring continuously.

  • Continue stirring until the dye is fully dissolved.

  • Store the solution in a tightly sealed container at room temperature.

Protocol 3: Disaggregation of Precipitated Direct Violet 9

This protocol provides a method to attempt to redissolve aggregated Direct Violet 9.

Materials:

  • Aggregated Direct Violet 9 solution

  • Ethylene glycol ether or Ethanol

  • Sonicator bath

  • Centrifuge

Procedure:

  • Add a co-solvent such as ethylene glycol ether or ethanol to the aggregated solution. Start with a small volume (e.g., 5-10% of the total volume) and gradually increase if necessary.

  • Place the solution in a sonicator bath and sonicate for 15-30 minutes.

  • Visually inspect the solution for the dissolution of the precipitate.

  • If a precipitate remains, centrifuge the solution to pellet the insoluble material and carefully decant the supernatant for use. Note that the concentration of the supernatant will be lower than the initial target concentration.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Direct Violet 9 add_solvent Add Solvent (Water or Alkaline Buffer) weigh->add_solvent dissolve Stir until Dissolved add_solvent->dissolve store Store in a Sealed Container at Room Temperature dissolve->store use Use in Experiment store->use troubleshooting_logic start Observe Precipitate in Solution check_conc Is Concentration > 6 g/L? start->check_conc check_ph Is pH strongly acidic or basic? check_conc->check_ph No reduce_conc Dilute Solution check_conc->reduce_conc Yes check_temp Is solution stored at low temperature? check_ph->check_temp No adjust_ph Adjust pH to Neutral or Alkaline (8.5-11) check_ph->adjust_ph Yes warm_solution Warm to Room Temperature check_temp->warm_solution Yes disaggregate Attempt Disaggregation Protocol check_temp->disaggregate No stable_solution Stable Solution reduce_conc->stable_solution adjust_ph->stable_solution warm_solution->stable_solution disaggregate->stable_solution

References

Technical Support Center: Improving Tissue Penetration of Direct Violet 9 Stain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Violet 9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing tissue staining with Direct Violet 9, with a special focus on enhancing tissue penetration.

Frequently Asked Questions (FAQs)

Q1: What is Direct Violet 9 and for what is it used in a biological context?

Direct Violet 9, also known as C.I. 27885, is a diazo dye.[1] While it is commonly used in the textile and paper industries, its properties as a direct dye allow for its application in histology to stain various tissue components.[2][3] Direct dyes are water-soluble and can bind to tissues, particularly to components with a high affinity for the dye's molecular structure, often through non-covalent interactions.

Q2: Why am I experiencing weak or no staining with Direct Violet 9?

Weak or absent staining can be due to several factors:

  • Inadequate Deparaffinization: Residual paraffin (B1166041) in the tissue section will prevent the aqueous dye solution from penetrating the tissue.[1][4]

  • Poor Fixation: Improper or prolonged fixation can alter the chemical nature of tissue components, reducing their affinity for the dye.

  • Incorrect pH of the Staining Solution: The pH of the dye solution can significantly influence the charge of both the dye and the tissue, affecting their binding affinity.[3][5][6][7]

  • Low Dye Concentration: The concentration of the Direct Violet 9 solution may be too low for effective staining.

  • Insufficient Staining Time: The incubation time may not be long enough for the dye to adequately penetrate and bind to the tissue.[8]

Q3: My tissue staining is uneven and patchy. What could be the cause?

Uneven staining is a common issue in histology and can be attributed to:

  • Incomplete Deparaffinization: As with weak staining, this is a primary cause of patchiness.[9]

  • Tissue Drying During Staining: Allowing the tissue section to dry out at any stage of the staining process can lead to uneven dye uptake and precipitation.[2]

  • Air Bubbles: Trapped air bubbles on the tissue surface will block the dye from reaching those areas.

  • Dye Aggregation: Direct dyes can sometimes form aggregates in solution, which can deposit unevenly on the tissue. Filtering the staining solution before use is recommended.[2]

  • Uneven Reagent Application: Ensure the entire tissue section is consistently covered with all reagents.

Q4: How can I improve the penetration of Direct Violet 9 into dense connective tissues?

Improving dye penetration in dense tissues is a significant challenge. Here are several strategies:

  • Permeabilization: Pre-treating the tissue with a permeabilizing agent can help to open up the tissue structure.

  • Increase Staining Temperature: Gently heating the staining solution can increase the kinetic energy of the dye molecules, facilitating their diffusion into the tissue. However, excessive heat should be avoided as it can damage the tissue.[5][10]

  • Optimize Staining Time: Extending the incubation time in the dye solution can allow for deeper penetration.

  • Adjust pH: The pH of the staining solution can be optimized to enhance the interaction between the dye and the tissue components. For direct dyes, a neutral to slightly alkaline pH (around 8.0) has been shown to improve dye uptake in some applications.[3]

  • Use of Mordants: Although not always necessary for direct dyes, a mordant can sometimes enhance dye binding and intensity.

Experimental Protocols

Adapted Protocol for Staining Paraffin-Embedded Tissues with Direct Violet 9

This protocol is a general guideline adapted from standard histological practices with other diazo dyes. Optimization of incubation times, concentrations, and pH may be necessary for specific tissue types and experimental conditions.

Reagents and Materials:

  • Direct Violet 9 powder (C.I. 27885)

  • Distilled water

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Optional: 1% Acetic Acid solution for differentiation

  • Optional: Permeabilization agent (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Coplin jars or staining dishes

  • Microscope slides with paraffin-embedded tissue sections

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each.

    • Immerse in two changes of 100% ethanol for 3-5 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

    • Finally, rinse in distilled water.

  • Permeabilization (Optional, for dense tissues):

    • Incubate slides in a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Rinse with distilled water.

  • Staining:

    • Prepare a 0.1% to 1.0% (w/v) aqueous solution of Direct Violet 9. Filter the solution before use to remove any undissolved particles.

    • Immerse the slides in the Direct Violet 9 solution for 10-30 minutes at room temperature. For enhanced penetration, the staining time can be extended, or the solution can be gently warmed to 37-40°C.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If the staining is too intense, briefly dip the slides in 1% acetic acid solution to remove excess dye. Monitor this step microscopically to achieve the desired staining intensity.

    • Rinse thoroughly in distilled water.

  • Dehydration and Clearing:

    • Dehydrate the sections through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3-5 minutes each.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Experimental Workflow Diagram

experimental_workflow Direct Violet 9 Staining Workflow start Start: Paraffin-Embedded Tissue Section deparaffin Deparaffinization & Rehydration (Xylene & Graded Ethanol) start->deparaffin permeabilize Permeabilization (Optional) (e.g., Triton X-100) deparaffin->permeabilize stain Staining (Aqueous Direct Violet 9) permeabilize->stain rinse Rinsing (Distilled Water) stain->rinse differentiate Differentiation (Optional) (e.g., Acetic Acid) rinse->differentiate dehydrate Dehydration & Clearing (Graded Ethanol & Xylene) differentiate->dehydrate mount Mounting (Permanent Medium) dehydrate->mount end End: Stained Slide for Microscopy mount->end troubleshooting_logic Troubleshooting Direct Violet 9 Staining start Staining Issue? weak_stain Weak or No Staining start->weak_stain Yes uneven_stain Uneven/Patchy Staining start->uneven_stain Yes high_background High Background start->high_background Yes poor_penetration Poor Penetration start->poor_penetration Yes check_deparaffin1 Check Deparaffinization (Fresh Reagents, Adequate Time) weak_stain->check_deparaffin1 check_deparaffin2 Check Deparaffinization uneven_stain->check_deparaffin2 optimize_stain_params2 Reduce Dye Concentration and/or Staining Time high_background->optimize_stain_params2 add_permeabilization Add Permeabilization Step (e.g., Triton X-100) poor_penetration->add_permeabilization check_fixation Review Fixation Protocol check_deparaffin1->check_fixation optimize_stain_params1 Increase Dye Concentration and/or Staining Time check_fixation->optimize_stain_params1 adjust_ph1 Adjust Staining Solution pH (e.g., to 7.5-8.5) optimize_stain_params1->adjust_ph1 end Staining Optimized adjust_ph1->end prevent_drying Ensure Tissue Remains Moist check_deparaffin2->prevent_drying filter_dye Filter Dye Solution Before Use prevent_drying->filter_dye filter_dye->end improve_rinsing Improve Rinsing Step optimize_stain_params2->improve_rinsing use_differentiator Introduce/Optimize Differentiation Step improve_rinsing->use_differentiator use_differentiator->end increase_temp Increase Staining Temperature (e.g., 37-40°C) add_permeabilization->increase_temp adjust_ph2 Adjust Staining Solution pH increase_temp->adjust_ph2 adjust_ph2->end

References

protocol for washing out excess Direct violet 9 stain

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Direct Violet 9 Staining

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Direct Violet 9 staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Direct Violet 9 staining?

Direct Violet 9 is a direct dye, meaning it can bind to substrates without the need for a mordant.[1] In biological applications, it is believed to form hydrogen bonds and van der Waals forces with cellular components.[1] The dye has a net negative charge and will bind to positively charged components within the cell.

Q2: Why is there high background staining across my entire slide or sample?

High background staining can occur for several reasons:

  • Insufficient Washing: The most common cause is inadequate removal of unbound dye.

  • Excessive Staining Time: Incubating the sample with the dye for too long can lead to non-specific binding.

  • Dye Concentration is Too High: Using a higher than recommended concentration of Direct Violet 9 can result in excess dye that is difficult to wash away.

  • Issues with Dye Solution: The dye solution may contain precipitates or aggregates that adhere non-specifically to the sample.

Q3: My target structures are only weakly stained. What can I do?

Weak or faint staining may be due to:

  • Insufficient Staining Time: The dye may not have had enough time to optimally bind to the target.

  • Dye Concentration is Too Low: The concentration of the Direct Violet 9 solution may need to be increased.

  • Over-washing: Excessive or harsh washing steps can strip the dye from the target structure.

  • pH of Staining Solution: The pH of the staining solution can influence the binding affinity of the dye.

Q4: The staining is uneven across my sample. What could be the cause?

Uneven staining can be attributed to:

  • Incomplete Fixation: If the tissue or cells are not properly fixed, the dye may not penetrate or bind uniformly.

  • Uneven Reagent Application: Ensure the entire sample is consistently covered with the staining and washing solutions.

  • Presence of Air Bubbles: Air bubbles trapped on the surface of the sample can prevent the dye from reaching those areas.

Troubleshooting Guide

High Background Staining

If you are experiencing high background staining, follow these steps:

  • Increase Wash Steps: Add one to two additional wash steps to your protocol to ensure all unbound dye is removed.[2]

  • Extend Wash Duration: Increase the duration of each wash step.

  • Optimize Dye Concentration: Titrate your Direct Violet 9 concentration to find the optimal balance between signal and background.[2]

  • Reduce Staining Time: Decrease the incubation time with the staining solution.

  • Filter the Staining Solution: Before use, filter the Direct Violet 9 solution to remove any precipitates.

Weak or No Staining

For issues with weak or no staining, consider the following:

  • Increase Staining Time: Extend the incubation period with the Direct Violet 9 solution.

  • Increase Dye Concentration: Use a higher concentration of the staining solution.[3]

  • Reduce Wash Time/Harshness: Decrease the duration and/or agitation of the wash steps.

  • Check pH of Solutions: Verify that the pH of your staining and washing buffers is within the optimal range for Direct Violet 9.

Experimental Protocols

Standard Washing Protocol for Direct Violet 9 Stained Slides

This protocol provides a general guideline for washing excess Direct Violet 9 stain from slides. Optimization may be required based on the specific sample type and experimental conditions.

  • Initial Rinse: Immediately after staining, briefly rinse the slides in a gentle stream of distilled water for 5-10 seconds to remove the bulk of the excess dye.

  • First Wash: Immerse the slides in a coplin jar containing a suitable wash buffer (e.g., Phosphate Buffered Saline - PBS) for 2-5 minutes with gentle agitation.

  • Second Wash: Transfer the slides to a fresh jar of wash buffer and wash for another 2-5 minutes with gentle agitation.

  • Third Wash (Optional): For samples with persistent high background, a third wash in fresh buffer for 2-5 minutes may be beneficial.

  • Dehydration and Mounting: Proceed with the subsequent dehydration and mounting steps as required by your specific protocol.

Quantitative Data Summary

The optimal washing parameters for Direct Violet 9 can vary. The following table provides recommended starting ranges for key parameters.

ParameterRecommended Starting RangeNotes
Wash Buffer PBS or Tris-Buffered Saline (TBS)Ensure the pH is compatible with your sample and downstream applications.
Number of Washes 2 - 3May need to be increased if high background persists.[2]
Wash Duration 2 - 5 minutes per washLonger durations may lead to loss of specific signal.
Agitation GentleVigorous agitation can damage delicate samples.

Visual Guides

TroubleshootingWorkflow Start Staining complete. Evaluate slide. Issue Problem observed? Start->Issue HighBg High Background? Issue->HighBg Yes End Proceed to imaging. Issue->End No WeakSignal Weak/No Signal? HighBg->WeakSignal No WashMore Increase wash steps/duration. HighBg->WashMore Yes UnevenStain Uneven Staining? WeakSignal->UnevenStain No IncreaseDye Increase dye concentration/time. WeakSignal->IncreaseDye Yes UnevenStain->End No CheckFixation Review fixation protocol. UnevenStain->CheckFixation Yes ReEvaluate Re-evaluate slide. WashMore->ReEvaluate DecreaseDye Decrease dye concentration/time. DecreaseWash Decrease wash duration. IncreaseDye->DecreaseWash DecreaseWash->ReEvaluate CheckApplication Ensure even reagent application. CheckFixation->CheckApplication CheckApplication->ReEvaluate ReEvaluate->Issue

Caption: Troubleshooting workflow for Direct Violet 9 staining issues.

WashingProtocol StainedSlide Stained Slide Rinse Initial Rinse (Distilled Water, 5-10s) StainedSlide->Rinse Wash1 First Wash (Buffer, 2-5 min) Rinse->Wash1 Wash2 Second Wash (Fresh Buffer, 2-5 min) Wash1->Wash2 Wash3 Optional Third Wash (Fresh Buffer, 2-5 min) Wash2->Wash3 Dehydrate Dehydrate & Mount Wash2->Dehydrate If background is acceptable Wash3->Dehydrate

Caption: Standard washing protocol workflow for Direct Violet 9.

References

minimizing non-specific binding of Direct violet 9 to proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Direct Violet 9 to proteins during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Direct Violet 9 and why does it bind to proteins?

Direct Violet 9 (C.I. 27885) is a water-soluble, anionic, double azo dye.[1][2] Its molecular structure contains multiple charged groups and aromatic regions, which facilitate non-covalent interactions with proteins.[3] These interactions are primarily driven by:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule can interact with positively charged amino acid residues on the protein surface.

  • Van der Waals Forces and Hydrophobic Interactions: The large, planar aromatic structure of the dye can interact with hydrophobic pockets on the protein surface.[3]

  • Hydrogen Bonding: The dye molecule has several hydrogen bond donor and acceptor sites that can interact with corresponding sites on the protein.

These combined forces, while allowing the dye to bind to proteins for visualization, can also lead to non-specific binding and high background in various assays.

Q2: What are the common applications of Direct Violet 9 in a laboratory setting?

While primarily used in the textile and paper industries, Direct Violet 9 and similar direct dyes can be adapted for biological staining applications such as:[4][5]

  • Protein Gel Staining: As a general protein stain for polyacrylamide and agarose (B213101) gels.

  • Membrane Staining: For visualizing total protein on western blot membranes.

  • Histological Staining: As a counterstain in various tissue staining protocols.

Q3: What are the main causes of high non-specific binding with Direct Violet 9?

High background staining is a common issue and can be attributed to several factors:

  • Inadequate Blocking: Failure to block all unoccupied sites on a membrane or tissue section can lead to the dye binding non-specifically.[6]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used can significantly influence non-specific interactions.[7]

  • Excessive Dye Concentration: Using a higher concentration of the dye than necessary can lead to increased background.

  • Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound dye molecules.[8]

  • Hydrophobic and Electrostatic Interactions: The inherent properties of both the dye and the proteins in your sample can promote non-specific binding.[3]

Q4: Can I use a blocking agent to reduce non-specific binding of Direct Violet 9?

Yes, using a blocking agent is a crucial step to minimize non-specific binding. Common blocking agents include:

  • Protein-based blockers: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are effective at saturating non-specific binding sites.[1][6]

  • Non-protein-based blockers: Polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycol (PEG) can also be used and may be preferable in certain applications to avoid cross-reactivity.

The choice of blocking agent should be optimized for your specific application.

Troubleshooting Guides

Issue 1: High Background Staining in Gels and on Membranes
Possible Cause Recommended Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk) and/or extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6]
Dye Concentration Too High Perform a titration to determine the optimal, lowest effective concentration of Direct Violet 9 for your application.
Insufficient Washing Increase the number and duration of wash steps after staining. Use a wash buffer containing a non-ionic detergent like Tween 20 (0.05-0.1%) to help remove non-specifically bound dye.[8]
Suboptimal Buffer pH Adjust the pH of your staining and wash buffers. The charge of both the dye and the protein is pH-dependent, and adjusting the pH can minimize electrostatic interactions.[7]
High Hydrophobicity Include a non-ionic detergent (e.g., Tween 20) in your staining and wash buffers to disrupt hydrophobic interactions.
Issue 2: Uneven or Patchy Staining in Histological Sections
Possible Cause Recommended Solution
Incomplete Deparaffinization Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and graded alcohols.[9]
Tissue Drying During Staining Keep the tissue section moist throughout the entire staining procedure.[9]
Dye Aggregation Filter the Direct Violet 9 staining solution immediately before use to remove any aggregates.[9]
Uneven Reagent Application Ensure the entire tissue section is evenly covered with all solutions during the staining process.[9]
Fixation Issues Ensure the tissue was properly fixed, as over-fixation or under-fixation can lead to uneven dye penetration.[9]

Quantitative Data Summary

Dye/LigandProteinMethodDissociation Constant (Kd)
WarfarinHuman Serum Albumin (HSA)Affinity Capillary Electrophoresis~5 µM
IbuprofenHuman Serum Albumin (HSA)Affinity Capillary Electrophoresis~10 µM
Bromocresol GreenHuman Serum Albumin (HSA)UltrafiltrationData suggests strong binding

This data is for illustrative purposes and does not represent the binding affinity of Direct Violet 9.

Experimental Protocols

Protocol 1: General Protein Staining in Polyacrylamide Gels
  • Fixation: After electrophoresis, fix the gel in a solution of 40% methanol (B129727) and 10% acetic acid for 30-60 minutes.[13]

  • Washing: Wash the gel with deionized water for 10-15 minutes.

  • Staining: Prepare a 0.1% (w/v) solution of Direct Violet 9 in 1% acetic acid. Immerse the gel in the staining solution and incubate with gentle agitation for 1-2 hours at room temperature.[13]

  • Destaining: Destain the gel in a solution of 10% methanol and 7% acetic acid, changing the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.[13]

  • Storage: Store the stained gel in deionized water.

Protocol 2: Minimizing Non-Specific Binding on Western Blot Membranes
  • Blocking: After protein transfer, block the membrane in a solution of 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Washing: Briefly rinse the membrane with TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Proceed with the detection method.

  • Total Protein Staining (Optional): After detection, the membrane can be stained with a 0.1% Direct Violet 9 solution in 1% acetic acid for 5-10 minutes, followed by extensive washing with deionized water to visualize total protein.

Visualizations

Experimental_Workflow_for_Protein_Gel_Staining General Workflow for Protein Gel Staining cluster_electrophoresis Protein Separation cluster_staining Staining Protocol cluster_analysis Analysis Load_Sample Load Protein Sample Run_PAGE Run Polyacrylamide Gel Electrophoresis Load_Sample->Run_PAGE Fixation Fixation (e.g., 40% Methanol, 10% Acetic Acid) Run_PAGE->Fixation Washing1 Wash with dH2O Fixation->Washing1 Staining Stain with Direct Violet 9 Washing1->Staining Destaining Destain (e.g., 10% Methanol, 7% Acetic Acid) Staining->Destaining Imaging Image Gel Destaining->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Workflow for staining proteins in polyacrylamide gels.

Troubleshooting_NonSpecific_Binding Troubleshooting High Background Staining Start High Background Observed Check_Blocking Optimize Blocking Step? (Concentration, Time) Start->Check_Blocking Check_Dye_Conc Optimize Dye Concentration? (Titration) Check_Blocking->Check_Dye_Conc No Resolved Problem Resolved Check_Blocking->Resolved Yes Check_Washing Optimize Washing Steps? (Number, Duration, Detergent) Check_Dye_Conc->Check_Washing No Check_Dye_Conc->Resolved Yes Check_Buffer Optimize Buffer Conditions? (pH, Ionic Strength) Check_Washing->Check_Buffer No Check_Washing->Resolved Yes Check_Buffer->Resolved Yes

Caption: Logical steps for troubleshooting non-specific binding.

References

effect of fixation method on Direct violet 9 staining quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Direct Violet 9 for histological staining, with a specific focus on the impact of fixation methods on staining quality.

Frequently Asked Questions (FAQs)

Q1: What is Direct Violet 9 and for what is it used in histology?

Direct Violet 9, also known as C.I. 27885, is a double azo dye. It is soluble in water and slightly soluble in alcohol.[1][2][3] In biological research, it can be used to stain various tissue components, including cellulose-containing materials, silk, and leather, suggesting its utility in specific histological applications where these components are of interest.[1][2][3]

Q2: How does the choice of fixative impact Direct Violet 9 staining?

The choice of fixative is a critical step that can significantly influence the quality of Direct Violet 9 staining. Fixatives act by preserving tissue from autolysis and putrefaction, but they can also alter tissue structure and the chemical properties of cellular components, thereby affecting dye binding. Different fixatives can lead to variations in staining intensity, background staining, and the presence of artifacts.

Q3: Is 10% Neutral Buffered Formalin (NBF) a suitable fixative for Direct Violet 9 staining?

10% NBF is a widely used cross-linking fixative that preserves a broad range of tissue components.[4] While it can be used for Direct Violet 9 staining, it may not always provide the most optimal results. Formalin fixation can sometimes lead to less intense staining with certain dyes compared to other fixatives.[5] The cross-linking action of formaldehyde (B43269) alters proteins, which could potentially affect the binding of Direct Violet 9 to its target structures.[4]

Q4: Can alcohol-based fixatives be used for tissues intended for Direct Violet 9 staining?

Alcohol-based fixatives, such as 70-100% ethanol (B145695) or methanol, are precipitating fixatives that can be used for histology.[6][7] They are known for preserving nucleic acids and can provide good morphological detail.[7] However, since Direct Violet 9 is slightly soluble in alcohol, there is a potential for the dye to be partially leached out from the tissue during the staining or dehydration steps, which could result in weaker staining.[1][2][3] Shorter staining times or the use of a lower concentration of alcohol in the dehydrating series might be necessary.

Q5: What are the advantages and disadvantages of using Bouin's solution as a fixative for Direct Violet 9 staining?

Bouin's solution is a compound fixative containing picric acid, formaldehyde, and acetic acid.[8][9][10] It is known for producing excellent nuclear and cytoplasmic staining with many dyes and is particularly good for preserving soft and delicate tissues.[8][9] The mordanting effect of picric acid can enhance the staining of some dyes.[8] However, the picric acid also imparts a yellow color to the tissue that must be removed by washing with alcohol, which, as mentioned, could potentially affect Direct Violet 9 staining.[11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Staining Inappropriate Fixative Choice: The chosen fixative may be masking the target sites for Direct Violet 9 or altering them in a way that prevents dye binding.Consider using an alternative fixative. If using formalin, try a shorter fixation time. For delicate structures, Bouin's solution might improve results, ensuring thorough washing to remove the yellow color.[8][9]
Over-fixation: Prolonged fixation, especially in formalin, can lead to excessive cross-linking, which may mask antigenic sites and dye-binding sites.[4]Optimize fixation time according to tissue size and type. For a 4mm thick tissue, formalin penetration is rapid, but fixation takes longer.[12][13]
Incomplete Deparaffinization: Residual wax on the slide will prevent the aqueous Direct Violet 9 solution from penetrating the tissue.[14]Ensure complete removal of paraffin (B1166041) by using fresh xylene and alcohol solutions and allowing for adequate time in each solution.
Uneven Staining Incomplete Fixative Penetration: If the fixative has not fully penetrated the tissue, the central areas may be poorly fixed, leading to differential staining patterns.Ensure the tissue specimen is of an appropriate thickness (ideally no more than 4-5 mm) and that the volume of fixative is at least 10-20 times the volume of the tissue.[15]
Tissue Drying During Staining: If parts of the tissue section dry out during the staining procedure, this can lead to uneven dye uptake and a "darker edge" artifact.[16]Keep the slide moist throughout the entire staining procedure. Ensure staining dishes have enough solution to cover the entire slide.
High Background Staining Excessive Dye Concentration or Staining Time: Too high a concentration of Direct Violet 9 or prolonged incubation can lead to non-specific binding and high background.Titrate the concentration of the Direct Violet 9 solution and optimize the staining time.
Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide.Ensure thorough but gentle rinsing with distilled water after the staining step until the runoff is clear.
Presence of Artifacts Fixative-Induced Pigments: Some fixatives, like those containing mercuric chloride (e.g., Zenker's), can leave crystalline deposits on the tissue.[17] Formalin can also produce a brown pigment, especially in bloody tissues, if not buffered.[15]If using a mercury-containing fixative, treat slides with an iodine solution followed by sodium thiosulfate (B1220275) to remove the pigment. Use buffered formalin to avoid formalin pigment.[17]
Dye Precipitation: Direct Violet 9 may precipitate out of solution if the solution is old, contaminated, or at an incorrect pH.[1][2][3]Filter the staining solution before use. Prepare fresh staining solution regularly. Ensure the pH of the solution is appropriate for the dye.

Quantitative Data Summary

FixativeExpected Staining IntensityPotential for ArtifactsKey Considerations
10% Neutral Buffered Formalin (NBF) ModerateLow (if buffered)May require longer staining times; potential for masking some binding sites due to cross-linking.[4][5]
Alcohol-based (e.g., 70% Ethanol) Potentially weakerLowRisk of dye leaching due to its slight solubility in alcohol; may be better for preserving nucleic acids.[1][2][3][7]
Bouin's Solution Potentially strongModerate (yellow color from picric acid must be removed)Mordanting effect may enhance staining; good for delicate tissues.[8][9][10][11] Requires thorough washing.
Zenker's Fixative Potentially strongHigh (mercury pigment)Provides excellent nuclear detail but is highly toxic and produces mercury deposits that must be removed.[11][17][18][19][20]

Experimental Protocols

General Direct Violet 9 Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Staining:

    • Prepare a fresh solution of Direct Violet 9 in distilled water (concentration may need to be optimized, e.g., 0.1% - 1.0% w/v).

    • Filter the staining solution before use.

    • Immerse slides in the Direct Violet 9 solution for a predetermined time (e.g., 5-15 minutes, requires optimization).

    • Rinse slides gently in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of alcohols (e.g., 95% ethanol, 100% ethanol - two changes). Be mindful that prolonged exposure to higher concentrations of alcohol may lead to some loss of stain.

    • Clear the sections in two changes of xylene for 5 minutes each.

    • Mount with a xylene-based mounting medium.

Fixation Protocols
  • 10% Neutral Buffered Formalin (NBF):

    • Immerse fresh tissue in at least 10 times its volume of 10% NBF.

    • Fix for 12-24 hours at room temperature. The duration will depend on the tissue size and type.

    • After fixation, transfer the tissue to 70% ethanol for storage or proceed with tissue processing.

  • Bouin's Solution:

    • Immerse fresh tissue in at least 10 times its volume of Bouin's solution.

    • Fix for 4-18 hours at room temperature. Avoid prolonged fixation to prevent tissue from becoming brittle.[8]

    • After fixation, wash the tissue in several changes of 50-70% ethanol until the yellow color of the picric acid is no longer apparent.[11]

    • Store in 70% ethanol before processing.

Visualizations

experimental_workflow General Experimental Workflow for Direct Violet 9 Staining cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis tissue_collection Tissue Collection fixation Fixation (e.g., NBF, Bouin's) tissue_collection->fixation processing Tissue Processing (Dehydration, Clearing, Infiltration) fixation->processing embedding Paraffin Embedding processing->embedding sectioning Microtomy (4-5 µm sections) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization staining Direct Violet 9 Staining deparaffinization->staining rinsing Rinsing staining->rinsing dehydration Dehydration rinsing->dehydration clearing Clearing dehydration->clearing mounting Mounting clearing->mounting microscopy Microscopy & Imaging mounting->microscopy quantification Quantitative Analysis (Optional) microscopy->quantification

Caption: Experimental workflow for Direct Violet 9 staining of paraffin-embedded tissues.

troubleshooting_logic Troubleshooting Logic for Weak Staining cluster_fixation Fixation Issues cluster_deparaffinization Preparation Issues cluster_staining_solution Staining Issues start Weak or No Staining check_fixation Review Fixation Protocol start->check_fixation check_deparaffinization Check Deparaffinization Steps start->check_deparaffinization check_stain Evaluate Staining Solution & Time start->check_stain inappropriate_fixative Inappropriate Fixative? check_fixation->inappropriate_fixative over_fixation Over-fixation? check_fixation->over_fixation incomplete_deparaffinization Incomplete Deparaffinization? check_deparaffinization->incomplete_deparaffinization stain_concentration Stain Concentration Too Low? check_stain->stain_concentration staining_time Staining Time Too Short? check_stain->staining_time solution_fixative Test Alternative Fixative (e.g., Bouin's) inappropriate_fixative->solution_fixative Yes solution_fixation_time Reduce Fixation Time over_fixation->solution_fixation_time Yes solution_deparaffinization Use Fresh Xylene/Alcohols incomplete_deparaffinization->solution_deparaffinization Yes solution_stain_conc Increase Stain Concentration stain_concentration->solution_stain_conc Yes solution_stain_time Increase Staining Time staining_time->solution_stain_time Yes

Caption: A logical flowchart for troubleshooting weak or absent Direct Violet 9 staining.

References

Validation & Comparative

A Comparative Guide to Fluorescent Cell Wall Stains: Calcofluor White vs. Pontamine Fast Scarlet 4B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug development, the precise visualization of cell wall structures is paramount for understanding cellular mechanics, pathogenesis, and the efficacy of therapeutic interventions. Fluorescent microscopy, aided by specific dyes, offers a powerful lens into the architecture of fungal and plant cell walls. This guide provides a comprehensive comparison of two prominent fluorescent stains: the widely-used Calcofluor White and a notable alternative, Pontamine Fast Scarlet 4B (also known as Direct Red 23).

Initially, this guide was intended to compare C.I. Direct Violet 9 with Calcofluor White. However, a thorough review of scientific literature reveals a significant lack of published data on the application of this compound as a specific fluorescent stain for cell walls in a research setting. Its primary documented use is in the textile and paper industries. In contrast, Pontamine Fast Scarlet 4B has emerged as a well-documented and effective fluorophore for cell wall analysis, making it a more scientifically relevant alternative for a comparative guide.

Performance Comparison at a Glance

Calcofluor White is a fluorescent brightener that binds non-specifically to cellulose (B213188) and chitin (B13524), making it a versatile stain for a broad range of organisms, including fungi, plants, and algae.[1][2] It is known for its high sensitivity and the bright, apple-green fluorescence it imparts to cell walls under UV excitation.[3][4] Pontamine Fast Scarlet 4B, a direct dye, exhibits a higher specificity for cellulose and is particularly effective in visualizing the orientation of cellulose microfibrils.[5][6] It offers the advantage of red fluorescence, which can be beneficial in multi-staining experiments to avoid spectral overlap with green fluorophores.[7]

Quantitative Data Summary

For a direct comparison of the key spectral and application parameters of Calcofluor White and Pontamine Fast Scarlet 4B, the following table summarizes their quantitative data based on published experimental findings.

FeatureCalcofluor WhitePontamine Fast Scarlet 4B (Direct Red 23)
Target Polysaccharides Chitin and Cellulose (β-1,3 and β-1,4 polysaccharides)[1]Primarily Cellulose[5]
Excitation Maximum ~347-360 nm[8][9]~510 nm[10]
Emission Maximum ~430-475 nm[8][9]~576 nm[10]
Typical Staining Concentration 0.01% - 0.1% (w/v)[11]0.01% - 0.1% (w/v)[5][11]
Typical Incubation Time 1 - 30 minutes[11][12]5 - 30 minutes[5][13]
Fluorescence Color Bright Apple-Green or Blue (depending on filters)[3][4]Red[5]
Photostability Prone to fading[7][14]More photostable than Calcofluor White[7][15]

Experimental Protocols

Accurate and reproducible staining is fundamental to quantitative analysis. Below are detailed protocols for the use of Calcofluor White and Pontamine Fast Scarlet 4B in staining fungal and plant tissues.

Calcofluor White Staining Protocol for Fungal and Plant Cells

This protocol is a generalized procedure adaptable for various fungal and plant samples.

Materials:

  • Calcofluor White M2R powder

  • Distilled water or appropriate buffer (e.g., PBS)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing specimens)[8]

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water. This can be further diluted to a working concentration of 0.01% to 0.05% as needed. Store the solution in the dark.[8]

  • Sample Preparation:

    • For fungal cultures or cell suspensions, place a drop of the sample on a clean microscope slide.[12]

    • For plant tissues, thin sections may be required to allow for dye penetration.

  • Staining: Add a drop of the Calcofluor White working solution to the sample on the slide. If using KOH for clearing, a drop can be added at this stage.[1]

  • Incubation: Cover the sample with a coverslip and let it stand for 1 to 5 minutes at room temperature.[1][12]

  • Observation: Examine the slide under a fluorescence microscope using UV excitation (around 365 nm) and a blue emission filter (around 440 nm). Fungal and plant cell walls will fluoresce a bright apple-green or blue.[3][4]

Pontamine Fast Scarlet 4B (Direct Red 23) Staining Protocol for Plant and Fungal Cells

This protocol is adapted from methods used for visualizing cellulose in plant and fungal cell walls.

Materials:

  • Pontamine Fast Scarlet 4B (Direct Red 23) powder

  • Distilled water or 150 mM NaCl solution[5]

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope with appropriate laser lines and filters

Procedure:

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Pontamine Fast Scarlet 4B in distilled water or 150 mM NaCl.[5]

  • Sample Preparation:

    • For plant roots or seedlings, they can be directly immersed in the staining solution.[11]

    • For fungal mycelia, a small portion can be transferred to the staining solution.

  • Staining: Incubate the sample in the Pontamine Fast Scarlet 4B solution for 5 to 10 minutes at room temperature.[5]

  • Washing: Briefly rinse the stained sample with distilled water to remove excess dye.

  • Mounting and Observation: Mount the sample on a microscope slide in a drop of water and cover with a coverslip. Observe using a confocal microscope with excitation around 561 nm and emission detection between 570 nm and 650 nm.[16][17] Cellulose-rich structures will fluoresce red.[5]

Visualization of Staining Mechanisms and Workflows

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the staining mechanisms and a generalized experimental workflow.

cluster_CW Calcofluor White Staining Mechanism cluster_PFS Pontamine Fast Scarlet 4B Staining Mechanism CW Calcofluor White Polysaccharides Chitin & Cellulose (β-1,3 & β-1,4 linkages) CW->Polysaccharides Binds to PFS Pontamine Fast Scarlet 4B Cellulose Cellulose PFS->Cellulose Binds to

Staining mechanisms of the fluorescent dyes.

Start Sample Preparation (e.g., cell suspension, tissue section) Staining Add Staining Solution (Calcofluor White or Pontamine Fast Scarlet 4B) Start->Staining Incubation Incubate for Specified Time Staining->Incubation Washing Wash to Remove Excess Stain Incubation->Washing Mounting Mount on Microscope Slide Washing->Mounting Imaging Fluorescence Microscopy (appropriate excitation/emission filters) Mounting->Imaging Analysis Image Analysis and Data Quantification Imaging->Analysis

General experimental workflow for cell wall staining.

Conclusion

Both Calcofluor White and Pontamine Fast Scarlet 4B are valuable tools for the fluorescent labeling of cell walls. The choice between them depends on the specific research question and experimental design. Calcofluor White serves as an excellent, highly sensitive general stain for chitin and cellulose, ideal for rapid screening and visualization of overall cell wall architecture. Pontamine Fast Scarlet 4B, with its higher specificity for cellulose and red emission spectrum, is particularly advantageous for detailed studies of cellulose organization and for multicolor imaging experiments where spectral separation from green fluorophores is crucial. Researchers are encouraged to consider the specific attributes of each dye to select the most appropriate tool for their investigations into cell wall biology.

References

A Comparative Guide: Direct Violet 9 vs. Congo Red for Amyloid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of amyloid fibrils is a cornerstone of research into neurodegenerative diseases and other amyloid-related pathologies. For decades, Congo Red has been the gold-standard histological stain for identifying these protein aggregates. However, the search for dyes with enhanced sensitivity and specificity is ongoing. This guide provides a detailed comparison of the traditional Congo Red stain with Direct Violet 9, a member of the triarylmethane dye family, for the detection of amyloid deposits. While direct comparative studies on the sensitivity of these two specific dyes are limited, this guide synthesizes available data on their respective dye classes to offer valuable insights for researchers.

At a Glance: Key Differences

FeatureDirect Violet 9 (Triarylmethane Dye Class)Congo Red (Benzidine Dye Class)
Primary Detection Method Bright-field microscopyBright-field and polarizing microscopy
Binding Mechanism Primarily electrostatic interactions with surface carboxyl groups of amyloid aggregates. May show selectivity for oligomeric forms.Hydrogen bonding to the β-pleated sheet structure of amyloid fibrils.
Reported Sensitivity Generally considered to have lower sensitivity for mature fibrils compared to other methods.[1]Moderate, but can be enhanced with optimized microscopy techniques.[2] False negatives are possible, especially with small deposits.[3][4]
Specificity Can exhibit lower specificity, with potential for background staining of other tissue structures.[5]Considered the "gold standard" for specificity due to the characteristic apple-green birefringence under polarized light.[6] However, false positives can occur.[4]
Advantages Simple staining procedure. Potential for detecting early-stage amyloid oligomers.High specificity with polarization. Well-established and widely documented protocols.
Limitations Lower sensitivity for fibrils, potential for non-specific staining. Limited specific research on Direct Violet 9 for amyloid.Lower sensitivity than fluorescent methods, technically demanding staining procedure, and potential for inconsistent results.[3]

Mechanism of Action and Binding Principles

The differential staining capabilities of Direct Violet 9 and Congo Red stem from their distinct molecular structures and modes of interaction with amyloid aggregates.

Congo Red , a benzidine-based dye, possesses a linear and planar molecular structure. This geometry allows it to intercalate between the β-pleated sheets that form the characteristic structure of amyloid fibrils. The dye molecules align parallel to the fibril axis, and the subsequent regular spacing of the dye molecules is responsible for the unique optical property of apple-green birefringence when viewed under cross-polarized light. This birefringence is considered the definitive characteristic for identifying amyloid deposits with Congo Red.[7]

Direct Violet 9 , belonging to the triarylmethane class of dyes, is structurally distinct from Congo Red. Its interaction with amyloid is thought to be primarily based on electrostatic interactions between the cationic dye molecules and anionic carboxyl groups on the surface of the protein aggregates.[5] Research on a similar dye, Crystal Violet, suggests that this class of dyes may have a higher affinity for earlier-stage, pre-fibrillar amyloid oligomers rather than mature fibrils.[8]

Binding Mechanisms of Amyloid Dyes cluster_0 Congo Red (Benzidine Dye) cluster_1 Direct Violet 9 (Triarylmethane Dye) CR Congo Red Molecule AmyloidFibril_CR Amyloid Fibril (β-pleated sheet) CR->AmyloidFibril_CR Hydrogen Bonding & Intercalation DV9 Direct Violet 9 Molecule AmyloidOligomer_DV9 Amyloid Oligomer/Fibril Surface DV9->AmyloidOligomer_DV9 Electrostatic Interaction

Figure 1: Proposed binding mechanisms of Congo Red and Direct Violet 9 to amyloid aggregates.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable amyloid staining.

Congo Red Staining Protocol (Alkaline Method)

This protocol is a widely accepted method for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Alkaline Congo Red Solution:

  • Mayer's Hematoxylin (B73222)

  • Differentiating Solution (e.g., 1% acid alcohol)

  • Bluing Reagent (e.g., Scott's tap water substitute)

  • Ethanol solutions (95% and 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Mayer's hematoxylin for 7-10 minutes to stain nuclei.

  • Rinse in running tap water.

  • Differentiate briefly in 1% acid alcohol.

  • Wash in tap water.

  • Blue in Scott's tap water substitute for 1-2 minutes.

  • Wash in tap water.

  • Stain in filtered alkaline Congo Red solution for 20-30 minutes.

  • Dehydrate rapidly through 95% and 100% ethanol.

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Amyloid: Red to pink

  • Nuclei: Blue

  • Under polarized light: Amyloid exhibits apple-green birefringence.

Direct Violet 9 Staining Protocol (Hypothetical)

As there are no standardized, widely published protocols for using Direct Violet 9 specifically for amyloid detection, the following is a proposed general histological staining protocol based on the properties of similar triarylmethane dyes like Crystal Violet. Optimization will be required for specific tissues and applications.

Reagents:

  • Direct Violet 9 solution (e.g., 1% aqueous)

  • Nuclear counterstain (e.g., Nuclear Fast Red)

  • Acetic acid solution (e.g., 0.5% aqueous) for differentiation

  • Ethanol solutions (70%, 95%, and 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Direct Violet 9 solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 0.5% acetic acid solution until the background is destained.

  • Rinse in distilled water.

  • Counterstain with Nuclear Fast Red for 3-5 minutes.

  • Rinse in distilled water.

  • Dehydrate through graded ethanol solutions.

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Amyloid: Violet/Purple

  • Nuclei: Red

General Experimental Workflow for Amyloid Staining start Start: Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize stain Stain with Primary Dye (e.g., Congo Red or Direct Violet 9) deparaffinize->stain rinse1 Rinse stain->rinse1 differentiate Differentiate (if necessary) rinse1->differentiate rinse2 Rinse differentiate->rinse2 counterstain Counterstain Nuclei rinse2->counterstain rinse3 Rinse counterstain->rinse3 dehydrate Dehydrate rinse3->dehydrate clear Clear dehydrate->clear mount Mount clear->mount visualize Visualize under Microscope (Bright-field +/- Polarization) mount->visualize end End: Image Analysis visualize->end

Figure 2: A generalized experimental workflow for histological staining of amyloid in tissue sections.

Concluding Remarks

Congo Red, with its characteristic apple-green birefringence, remains the definitive histological stain for identifying amyloid fibrils. Its specificity, when combined with polarizing microscopy, is its greatest strength. However, its sensitivity can be a limitation, and the staining procedure requires careful execution to ensure reproducibility.

Direct Violet 9 and other triarylmethane dyes represent a potential alternative, particularly if the research focus is on the detection of early-stage amyloid oligomers. However, the current body of research on Direct Violet 9 for amyloid detection is sparse, and its sensitivity and specificity for mature fibrils are not well-established. Researchers interested in using Direct Violet 9 should be prepared to undertake significant protocol optimization and validation against established methods like Congo Red staining or immunohistochemistry.

The choice between Direct Violet 9 and Congo Red will ultimately depend on the specific research question, the nature of the amyloid deposits being investigated, and the available microscopy equipment. For definitive identification of amyloid fibrils in a diagnostic or validation context, Congo Red with polarization remains the recommended method. For exploratory research into amyloidogenesis and the detection of pre-fibrillar aggregates, further investigation into the utility of Direct Violet 9 may be warranted.

References

A Comparative Guide to Stains for Visualizing Cellulose Fibers: Alternatives to Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellulosic materials, accurate and efficient visualization of cellulose (B213188) fibers is paramount. While Direct Violet 9 has been a traditional choice, a range of alternative stains offer distinct advantages in terms of specificity, fluorescence characteristics, and ease of use. This guide provides a comprehensive comparison of three prominent alternatives: Congo Red, Calcofluor White, and Pontamine Fast Scarlet 4B, with a focus on their performance backed by experimental data.

At a Glance: Key Performance Characteristics

FeatureCongo RedCalcofluor WhitePontamine Fast Scarlet 4B (Direct Red 23)
Principle of Staining Binds to β-1,4-glucans via hydrogen bonding.Binds non-specifically to β-1,3 and β-1,4-glucans (cellulose and chitin).Binds to cellulose, exhibiting bifluorescence.
Visualization Method Bright-field or fluorescence microscopy.Fluorescence microscopy (UV excitation).Fluorescence microscopy (typically green excitation).
Reported Emission Peak ~614 nm (as a fluorochrome)~433 nm~610 nm
Key Advantages Simple, cost-effective, can be used with standard light microscopy.High fluorescence intensity, rapid staining.High specificity for cellulose, useful for determining microfibril orientation.
Key Disadvantages Lower specificity compared to fluorescent probes, potential for lower signal-to-noise.Can be susceptible to photobleaching, also binds to chitin.Can be more expensive, potential for lower fluorescence intensity than Calcofluor White.

In-Depth Analysis of Alternatives

Congo Red

Congo Red is a diazo dye that intercalates between the parallel chains of cellulose, forming hydrogen bonds. This interaction results in a characteristic red color under bright-field microscopy. Interestingly, when bound to crystalline cellulose and observed under polarized light, it exhibits apple-green birefringence, a feature often used for the identification of amyloid fibrils which share a similar β-sheet structure. While primarily a histological stain, it can also be used as a fluorochrome.

Advantages:

  • Cost-effective and readily available.

  • The staining protocol is straightforward and does not require specialized equipment beyond a standard light microscope.

Disadvantages:

  • Lower specificity for cellulose compared to other probes, as it can also bind to other polysaccharides and proteins with amyloid-like structures.

  • The signal intensity may be lower compared to fluorescent stains, potentially leading to a reduced signal-to-noise ratio.

Calcofluor White

Calcofluor White is a fluorescent brightener that binds non-specifically to β-1,3 and β-1,4-polysaccharides, which includes both cellulose and chitin.[1] This broad-spectrum binding makes it a very bright stain for plant and fungal cell walls. Upon binding, it exhibits a strong blue fluorescence when excited with ultraviolet (UV) light.[1]

Advantages:

  • Produces a very bright fluorescent signal, leading to high-contrast images.[1]

  • The staining process is rapid.

Disadvantages:

  • Lack of specificity for cellulose, as it also stains chitin, which can be a confounding factor in mixed samples (e.g., plant-fungal interactions).

  • Like many fluorescent dyes, it is susceptible to photobleaching upon prolonged exposure to excitation light.

Pontamine Fast Scarlet 4B (Direct Red 23)

Pontamine Fast Scarlet 4B, also known as Direct Red 23, is a direct dye that shows a high affinity and specificity for cellulose.[2] It is particularly noted for its bifluorescence, meaning its fluorescence emission is dependent on the polarization of the excitation light relative to the orientation of the cellulose microfibrils.[3] This property makes it an invaluable tool for studying the orientation and arrangement of cellulose fibers within the cell wall.[3]

Advantages:

  • High specificity for cellulose, allowing for more precise localization.[2]

  • The bifluorescent property enables the analysis of cellulose microfibril orientation.[3]

Disadvantages:

  • May have a lower fluorescence quantum yield compared to Calcofluor White, resulting in a less intense signal.

  • Can be more expensive than other alternatives.

Experimental Protocols

A well-defined protocol is critical for reproducible and comparable results. Below are detailed methodologies for each of the discussed stains.

Congo Red Staining Protocol

This protocol is adapted for staining cellulose in plant tissue sections.

Materials:

  • 0.5% (w/v) Congo Red aqueous solution

  • Distilled water

  • Microscope slides and coverslips

  • Pipettes

  • Microfuge tubes

Procedure:

  • Prepare a 0.5% (w/v) Congo Red staining solution by dissolving 0.5 g of Congo Red in 100 mL of distilled water.

  • Place the cellulose fiber samples (e.g., plant sections) in a microfuge tube.

  • Add 1 mL of the 0.5% Congo Red solution to the tube.

  • Incubate at room temperature for 10-15 minutes.

  • Carefully remove the staining solution.

  • Wash the samples by adding 1 mL of distilled water, gently agitating, and then removing the water. Repeat this washing step 2-3 times until the wash water is clear.

  • Mount the stained fibers on a microscope slide with a drop of water and apply a coverslip.

  • Observe under a bright-field or fluorescence microscope. For fluorescence, use an excitation wavelength of around 488 nm and an emission filter centered around 610 nm.

Diagram of Congo Red Staining Workflow

A Prepare 0.5% Congo Red Solution B Incubate Sample in Stain (10-15 min) A->B C Wash with Distilled Water (2-3x) B->C D Mount on Slide C->D E Microscopic Observation D->E

Caption: Workflow for staining cellulose fibers with Congo Red.

Calcofluor White Staining Protocol

This protocol is suitable for fluorescently labeling cellulose in various biological samples.

Materials:

  • 0.1% (w/v) Calcofluor White aqueous solution

  • Distilled water

  • Microscope slides and coverslips

  • Pipettes

  • Microfuge tubes

Procedure:

  • Prepare a 0.1% (w/v) Calcofluor White staining solution in distilled water.

  • Place the samples in a microfuge tube.

  • Add 1 mL of the Calcofluor White solution.

  • Incubate for 5-10 minutes at room temperature in the dark to minimize photobleaching.

  • Remove the staining solution.

  • Wash the samples with distilled water three times.

  • Mount the samples on a microscope slide with a drop of water and apply a coverslip.

  • Observe under a fluorescence microscope with UV excitation (around 365 nm) and a blue emission filter (around 433 nm).

Diagram of Calcofluor White Staining Workflow

A Prepare 0.1% Calcofluor White B Incubate Sample (5-10 min, dark) A->B C Wash with Distilled Water (3x) B->C D Mount on Slide C->D E Fluorescence Microscopy (UV ex.) D->E

Caption: Workflow for fluorescent staining of cellulose with Calcofluor White.

Pontamine Fast Scarlet 4B (Direct Red 23) Staining Protocol

This protocol is designed for high-specificity cellulose visualization in plant cell walls.[4][5]

Materials:

  • 0.1% (w/v) Pontamine Fast Scarlet 4B (Direct Red 23) in a suitable buffer (e.g., PBS or a clearing solution like ClearSee).[4]

  • Buffer or clearing solution for washing.[4]

  • Microscope slides and coverslips.

  • Pipettes.

  • Microfuge tubes.

Procedure:

  • Prepare a 0.1% (w/v) staining solution of Pontamine Fast Scarlet 4B in the chosen buffer or clearing solution.[4]

  • Immerse the samples in the staining solution.

  • Incubate for at least 2 hours at room temperature.[4]

  • Remove the staining solution and rinse the samples once with the buffer or clearing solution.[4]

  • Wash the samples for at least 30 minutes in the buffer or clearing solution.[4]

  • Mount the samples on a microscope slide in the same buffer or clearing solution and apply a coverslip.[4]

  • Image using a confocal microscope with an excitation wavelength of 561 nm and an emission detection range of 580-615 nm.[4]

Diagram of Pontamine Fast Scarlet 4B Staining Workflow

A Prepare 0.1% Pontamine Fast Scarlet 4B B Incubate Sample (≥2 hours) A->B C Rinse and Wash (≥30 min) B->C D Mount on Slide C->D E Confocal Microscopy (561 nm ex.) D->E

Caption: Workflow for specific cellulose visualization using Pontamine Fast Scarlet 4B.

Logical Framework for Stain Selection

The choice of an appropriate stain depends on the specific research question and available instrumentation.

Diagram of Decision-Making Process for Cellulose Stain Selection

start Start: Need to Visualize Cellulose instrument Fluorescence Microscope Available? start->instrument specificity High Specificity for Cellulose Required? instrument->specificity Yes cr Use Congo Red instrument->cr No orientation Need to Determine Microfibril Orientation? specificity->orientation Yes cw Use Calcofluor White specificity->cw No orientation->cw No pfsb Use Pontamine Fast Scarlet 4B orientation->pfsb Yes

Caption: A decision tree to guide the selection of a suitable cellulose stain.

Conclusion

While Direct Violet 9 remains a viable option, Congo Red, Calcofluor White, and Pontamine Fast Scarlet 4B present compelling alternatives for the visualization of cellulose fibers. The selection of the optimal stain is contingent upon the specific experimental requirements, including the need for high specificity, the importance of visualizing microfibril orientation, and the available microscopy equipment. For general-purpose, cost-effective staining with standard light microscopy, Congo Red is a suitable choice. When high-contrast fluorescence imaging is desired and specificity to cellulose over other beta-glucans is not critical, Calcofluor White offers excellent performance. For researchers requiring high specificity for cellulose and the ability to analyze its architectural arrangement within the cell wall, Pontamine Fast Scarlet 4B is the superior option. By understanding the distinct characteristics and following the detailed protocols provided in this guide, researchers can confidently select and apply the most appropriate stain to advance their investigations of cellulosic structures.

References

A Comparative Guide to Staining Reagents for the Specific Detection of Beta-Glucans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used reagents for the detection and visualization of beta-glucans, crucial polysaccharides in the cell walls of fungi, plants, and bacteria. While the initial topic of interest was Direct Violet 9, a thorough review of scientific literature indicates that this dye is not a standard or well-documented reagent for beta-glucan (B1580549) staining. Therefore, this guide will focus on the three most prevalent and well-characterized dyes used for this purpose: Congo Red , Calcofluor White , and Aniline Blue . We will objectively compare their performance, provide detailed experimental protocols, and present supporting data to assist you in selecting the most appropriate method for your research needs.

Comparative Analysis of Beta-Glucan Staining Dyes

The selection of a suitable dye for beta-glucan detection is critical and depends on the specific research question, the required level of specificity, and the available instrumentation. The following table summarizes the key characteristics of Congo Red, Calcofluor White, and Aniline Blue.

FeatureCongo RedCalcofluor WhiteAniline Blue
Binding Specificity Binds to the triple-helical conformation of β-1,3-D-glucans.[1] Also shows affinity for other β-linked polymers like cellulose (B213188) and chitin (B13524).[2]Binds to β-1,3 and β-1,4-glucans, including cellulose and chitin.[3]Primarily binds to β-1,3-glucans; fluorescence intensity can be influenced by the degree of branching and molecular weight.[4][5]
Detection Method Colorimetric (absorbance shift) and FluorescenceFluorescenceFluorescence
Excitation Maxima (nm) ~497~347-380~395-400
Emission Maxima (nm) ~614~430-475~495-510
Advantages - Can be used for both colorimetric and fluorescence detection.[6][7] - High-throughput colorimetric assays are possible.[6]- Broad-spectrum beta-glucan binding. - Good photostability.- High specificity for β-1,3-glucans.[4] - Good signal-to-noise ratio.
Disadvantages - Lower specificity compared to Aniline Blue. - Binding is dependent on the triple-helical structure.[1]- Non-specific binding to cellulose and chitin can be a significant issue.[3]- Commercial preparations can be heterogeneous. - Fluorescence can be pH-dependent.[8]
Linear Range (Example) 50 – 150 µg/ml (Schizophyllan)[7]0.1 - 0.4 µg/mL (Cereal β-glucan)[9]1 to 60 μg/mL (Lentinan)
Limit of Detection (Example) Not widely reported for fluorescence0.045 µg/mL (Cereal β-glucan)[9]0.25 μg/mL (Lentinan)

Experimental Protocols

Below are detailed protocols for the use of Congo Red, Calcofluor White, and Aniline Blue in the detection of beta-glucans.

Congo Red Staining for Beta-Glucans (Colorimetric Assay)

This protocol is adapted for the quantitative analysis of β-1,3-D-glucans with a triple-helical structure using a spectrophotometer.

Materials:

  • Congo Red solution (e.g., 244 µM in 15 mM phosphate-buffered saline, pH 7.2)[1]

  • β-glucan standard (e.g., from barley)

  • Sample containing beta-glucans

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the β-glucan in the desired concentration range (e.g., 0–6.0 μ g/well ).[1]

    • In a 96-well plate, mix 140 µL of each standard solution with 140 µL of the Congo Red solution.[1]

    • For the blank, mix 140 µL of the buffer (without β-glucan) with 140 µL of the Congo Red solution.[1]

  • Sample Preparation:

    • Dissolve the sample containing beta-glucans in the same buffer used for the standards to a suitable concentration.

    • In the 96-well plate, mix 140 µL of the sample solution with 140 µL of the Congo Red solution.[1]

  • Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 5-15 minutes).

    • Measure the absorbance at the wavelength of maximum shift (e.g., 516 nm) against the blank.[6] A bathochromic shift of >20 nm from the absorbance maximum of Congo Red alone (around 488 nm) indicates the presence of triple-helical β-1,3-D-glucans.[6]

  • Quantification:

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of beta-glucans in the sample by interpolating its absorbance value on the standard curve.

Calcofluor White Staining for Beta-Glucans (Fluorescence Microscopy)

This protocol is for the visualization of beta-glucans in fungal cell walls or other biological samples.

Materials:

  • Calcofluor White solution (e.g., 1 g/L Calcofluor White M2R and 0.5 g/L Evans Blue in water).

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a UV excitation filter (e.g., ~355 nm excitation) and a blue emission filter (e.g., ~433 nm emission).

Procedure:

  • Sample Preparation:

    • Place a small amount of the specimen on a clean microscope slide.

    • If the sample is thick or contains obscuring material, add one drop of 10% KOH to clear the specimen.

  • Staining:

    • Add one drop of the Calcofluor White solution to the specimen.

    • Mix gently with a pipette tip.

    • Place a coverslip over the specimen and let it stand for 1-5 minutes.

  • Visualization:

    • Examine the slide under a fluorescence microscope using the appropriate filter set.

    • Beta-glucan-containing structures will fluoresce bright blue-white. The Evans Blue in the staining solution helps to quench background fluorescence, making the beta-glucan staining more distinct.

Aniline Blue Staining for Beta-Glucans (Fluorometric Assay)

This protocol is designed for the quantitative analysis of β-1,3-glucans.

Materials:

  • Aniline Blue solution (e.g., 0.1% w/v in water).

  • Glycine-NaOH buffer (pH 10).

  • β-1,3-glucan standard (e.g., Lentinan).

  • Sample containing β-1,3-glucans.

  • Fluorometer or microplate reader.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the β-1,3-glucan in the desired concentration range (e.g., 1 to 60 μg/mL).

    • In a suitable container, mix a defined volume of each standard with the Aniline Blue solution and dilute with the Glycine-NaOH buffer to a final volume. For example, mix 0.4 mL of the standard with 4 mL of 1% Aniline Blue and dilute to 10 mL with the buffer.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standards.

  • Measurement:

    • Incubate the solutions at a specific temperature (e.g., 50°C) for a defined time (e.g., 30 minutes).

    • Allow the solutions to cool to room temperature.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 404 nm, Em: 492 nm).

  • Quantification:

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of β-1,3-glucans in the sample by interpolating its fluorescence value on the standard curve.

Visualizations

Beta-Glucan Recognition and Signaling Pathway

Beta-glucans are recognized by immune cells, primarily through the Dectin-1 receptor, triggering a downstream signaling cascade that leads to various immune responses.

BetaGlucanSignaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Beta-Glucan Beta-Glucan Dectin-1 Dectin-1 Beta-Glucan->Dectin-1 Binds Syk Syk Dectin-1->Syk Activates CARD9 CARD9 Syk->CARD9 Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS NFkB NFkB CARD9->NFkB Cytokine Production Cytokine Production NFkB->Cytokine Production

Beta-glucan immune recognition pathway.
Experimental Workflow for Beta-Glucan Detection

The following diagram illustrates a general workflow for the detection and quantification of beta-glucans in a sample.

ExperimentalWorkflow SamplePrep Sample Preparation (e.g., homogenization, extraction) Staining Staining with Selected Dye (Congo Red, Calcofluor White, or Aniline Blue) SamplePrep->Staining Incubation Incubation Staining->Incubation Detection Detection (Spectrophotometry or Fluorescence Microscopy) Incubation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

General workflow for beta-glucan detection.

References

A Researcher's Guide to Spectral Overlap: C.I. Direct Violet 9, GFP, and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the simultaneous use of multiple fluorophores is a powerful technique for elucidating complex cellular processes. However, the success of such multi-color experiments hinges on a thorough understanding and mitigation of spectral overlap, where the emission signal of one fluorophore bleeds into the detection channel of another. This guide provides a comparative overview of the spectral properties of Green Fluorescent Protein (GFP) and other commonly used fluorophores, and addresses the spectral characteristics of C.I. Direct Violet 9.

A significant challenge in utilizing less common dyes is the lack of readily available spectral data. This compound, a dye used in various industrial applications, is classified as a fluorescent dye but its specific fluorescence properties, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, are not well-documented in scientific literature. This information gap highlights the critical need for researchers to experimentally characterize novel or less-common fluorophores before their inclusion in multi-color imaging or flow cytometry experiments.

Quantitative Comparison of Common Fluorophores

The selection of appropriate fluorophores is paramount for minimizing spectral overlap. The ideal fluorophore combination has minimal overlap between the emission spectrum of one dye and the excitation spectrum of another, as well as narrow emission spectra to allow for more distinct detection channels. The following table summarizes the key spectral properties of GFP and a selection of other widely used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound Not AvailableNot AvailableNot AvailableNot Available
Green Fluorescent Protein (GFP, wild-type) 395 / 475[1]509~30,000 (at 395 nm)0.79
Enhanced Green Fluorescent Protein (EGFP) 48850955,0000.60
Blue Fluorescent Protein (BFP) ~380~44830,0000.29
Cyan Fluorescent Protein (CFP) ~433~47532,5000.40
Yellow Fluorescent Protein (YFP) ~514~52783,4000.61
Red Fluorescent Protein (RFP, e.g., mCherry) ~587~61072,0000.22
Fluorescein Isothiocyanate (FITC) 49551780,0000.92
Texas Red 58961585,0000.69
DAPI 35846135,0000.92 (bound to DNA)
Hoechst 33342 35046142,0000.42 (bound to DNA)

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the "donor" in the context of Förster Resonance Energy Transfer, or FRET) overlaps with the excitation spectrum of another fluorophore (the "acceptor"). In non-FRET applications, this leads to bleed-through or crosstalk, where the signal from one fluorophore is incorrectly detected in the channel designated for another. This can lead to false positives and inaccurate quantification.

Spectral Overlap between a Violet Dye and GFP cluster_0 300 300 400 400 500 500 600 600 700 700 Violet_Exc Excitation Violet_Em Emission GFP_Exc Excitation Violet_Em->GFP_Exc Spectral Overlap GFP_Em Emission

Caption: Conceptual diagram of spectral overlap.

Experimental Protocols

For fluorophores with undocumented spectral properties, such as this compound, it is essential to perform in-house characterization.

Protocol 1: Determining Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a sample.

Materials:

  • Fluorometer or spectrophotometer with fluorescence detection capabilities

  • Quartz cuvettes

  • The dye of interest (e.g., this compound)

  • Appropriate solvent (e.g., deionized water, ethanol, or DMSO)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation wavelength).

  • Emission Spectrum Measurement: a. Set the fluorometer to emission scan mode. b. Based on the color of the dye, estimate a potential excitation wavelength. For a violet dye, a starting point could be in the 350-450 nm range. c. Excite the sample at the chosen wavelength and scan a range of emission wavelengths (e.g., 400-700 nm). d. Identify the wavelength of maximum emission intensity.

  • Excitation Spectrum Measurement: a. Set the fluorometer to excitation scan mode. b. Set the emission monochromator to the peak emission wavelength determined in the previous step. c. Scan a range of excitation wavelengths (e.g., 300-500 nm). d. The resulting spectrum will show the excitation profile, with the peak indicating the optimal excitation wavelength.

  • Data Analysis: Plot the intensity versus wavelength for both the emission and excitation spectra to visualize the spectral properties.

Workflow for Characterizing an Unknown Fluorophore A Prepare Dilute Dye Solution B Measure Emission Spectrum (Fixed Excitation Wavelength) A->B G Measure Molar Extinction Coefficient (Using a Spectrophotometer) A->G C Identify Peak Emission Wavelength B->C D Measure Excitation Spectrum (Fixed Emission Wavelength) C->D E Identify Peak Excitation Wavelength D->E F Determine Quantum Yield (Relative to a Standard) E->F H Compile Spectral Data F->H G->H

References

A Comparative Guide to the Validation of Direct Violet 9 for High-Throughput Screening Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential validation of Direct Violet 9 in high-throughput screening (HTS) cytotoxicity assays. Due to a lack of published data on the use of Direct Violet 9 in such applications, this document outlines a proposed methodology and compares it against two well-established alternatives: the colorimetric Crystal Violet assay and the fluorescent SYTOX™ Green assay. The information presented serves as a validation roadmap for researchers interested in exploring the utility of Direct Violet 9 for HTS applications.

Introduction

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. A critical component of many HTS campaigns is the assessment of compound cytotoxicity. Ideal cytotoxicity assays are robust, reproducible, scalable, and cost-effective. Direct Violet 9 is a water-soluble, blue-purple azo dye, noted in some contexts as a fluorescent dye, that is traditionally used in the textile and paper industries.[1][2][3] Its ability to stain biological materials suggests a potential, yet unexplored, application in cell-based HTS assays.[4]

This guide explores a hypothetical application of Direct Violet 9 in a colorimetric cytotoxicity assay, drawing parallels with the established Crystal Violet method, which relies on the staining of adherent cells to quantify cell viability.[5][6] For a comprehensive comparison, we also include the SYTOX™ Green assay, a fluorescence-based method that quantifies cytotoxicity by detecting cells with compromised membrane integrity.[7][8]

Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate assay for HTS depends on several factors, including the biological question, the nature of the cell line, available instrumentation, and cost. Below is a summary of the proposed Direct Violet 9 assay alongside the Crystal Violet and SYTOX™ Green assays.

Parameter Proposed Direct Violet 9 Assay Crystal Violet Assay SYTOX™ Green Assay
Principle Colorimetric; stains DNA and proteins of adherent cells. The amount of retained dye is proportional to the number of viable cells.Colorimetric; stains DNA and proteins of adherent cells. The amount of retained dye is proportional to the number of viable cells.[5]Fluorescent; a cyanine (B1664457) dye that enters cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[8]
Detection Method Absorbance Plate ReaderAbsorbance Plate ReaderFluorescence Plate Reader
Assay Endpoint EndpointEndpointEndpoint or Real-Time
Cell Type Adherent CellsAdherent CellsAdherent and Suspension Cells
Throughput High (96, 384-well)High (96, 384-well)High (96, 384-well)
Sensitivity To Be Determined (TBD)GoodHigh
Z'-Factor TBDGenerally 0.5 - 0.9[9]Typically > 0.7[10]
Signal-to-Noise TBDGoodExcellent
Advantages Potentially low cost, simple protocol.Low cost, well-established, simple protocol.[11]High sensitivity, suitable for real-time measurements, multiplexing compatible.[7]
Disadvantages Not validated, spectral properties for fluorescence are undefined, potential for compound interference.Multiple wash steps, less sensitive than fluorescent methods, only for adherent cells.[12]Higher cost, requires a fluorescence reader, potential for phototoxicity in real-time studies.

Experimental Protocols

Detailed methodologies for the proposed and established assays are provided below to facilitate validation and comparison.

Proposed Direct Violet 9 Cytotoxicity Assay Protocol (Hypothetical)

This protocol is proposed based on the principles of the Crystal Violet assay. Optimization would be required for specific cell lines and experimental conditions.

Materials:

  • Adherent cells

  • Cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde or cold methanol)

  • Direct Violet 9 Staining Solution (e.g., 0.5% w/v in water)

  • Solubilization Solution (e.g., 10% acetic acid or 1% SDS)

  • 96-well or 384-well clear-bottom tissue culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells into a microplate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of test compounds and appropriate controls (e.g., vehicle control for 0% cytotoxicity, and a known cytotoxic agent for 100% cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Washing: Gently wash the cells with PBS to remove dead, detached cells.

  • Fixation: Add fixation solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixation solution and add the Direct Violet 9 staining solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Wash the plate multiple times with water to remove excess stain.

  • Drying: Air dry the plate completely.

  • Solubilization: Add solubilization solution to each well to dissolve the bound dye.

  • Measurement: Measure the absorbance at a wavelength corresponding to the absorbance maximum of Direct Violet 9 (to be determined experimentally, likely in the 550-600 nm range).

Crystal Violet Cytotoxicity Assay Protocol

This is a standard protocol for assessing cell viability in adherent cell cultures.[6][13]

Materials:

  • Adherent cells

  • Cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., methanol)

  • Crystal Violet Staining Solution (0.5% w/v in 25% methanol)

  • Solubilization Solution (e.g., 10% acetic acid)

  • 96-well or 384-well clear-bottom tissue culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with test compounds and controls. Incubate for the desired time.

  • Washing: Carefully aspirate the medium and wash wells with PBS.

  • Fixation: Add 100 µL of methanol (B129727) to each well and incubate for 20 minutes.

  • Staining: Remove methanol and add 50 µL of 0.5% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the plate four times with tap water.

  • Drying: Invert the plate on a paper towel and let it air dry.

  • Solubilization: Add 200 µL of 10% acetic acid to each well and incubate on a shaker for 20 minutes.

  • Measurement: Measure the absorbance at 570 nm.[6]

SYTOX™ Green Cytotoxicity Assay Protocol

This protocol is based on the use of a membrane-impermeable fluorescent dye to identify dead cells.[7][8]

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Test compounds

  • SYTOX™ Green nucleic acid stain

  • 96-well or 384-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: ~488 nm, Emission: ~523 nm)

Procedure:

  • Cell Seeding: Seed cells into a microplate.

  • Compound and Dye Addition: Add test compounds and controls to the wells. Add SYTOX™ Green stain to all wells at a final concentration of 10 nM to 1 µM (concentration to be optimized).

  • Incubation: Incubate the plate for the desired exposure time. For an endpoint assay, incubate for 15-30 minutes at room temperature after compound incubation to allow the dye to enter compromised cells. For real-time analysis, measurements can be taken at multiple time points.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters for green fluorescence (e.g., Ex/Em of 488/523 nm). No washing steps are required.[8]

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the three compared cytotoxicity assays.

G cluster_0 Proposed Direct Violet 9 / Crystal Violet Assay Workflow A1 Seed Adherent Cells B1 Treat with Compounds A1->B1 C1 Wash (PBS) B1->C1 D1 Fix Cells C1->D1 E1 Stain with Dye D1->E1 F1 Wash Excess Dye E1->F1 G1 Solubilize Dye F1->G1 H1 Read Absorbance G1->H1 G cluster_1 SYTOX™ Green Assay Workflow A2 Seed Cells (Adherent or Suspension) B2 Add Compounds & SYTOX™ Green Dye A2->B2 C2 Incubate B2->C2 D2 Read Fluorescence (No Wash) C2->D2 G cluster_0 Colorimetric Assay Principle A Viable Adherent Cell C Wash Step A->C B Dead, Detached Cell B->C Removed D Staining of Remaining (Viable) Cells C->D E Signal Proportional to Viable Cell Number D->E G cluster_1 Fluorescent Membrane Integrity Assay Principle F Viable Cell (Intact Membrane) I No Dye Entry (No Signal) F->I G Dead Cell (Compromised Membrane) J Dye Enters & Binds DNA (Fluorescent Signal) G->J H SYTOX™ Green Dye H->F Blocked H->G Enters

References

A Comparative Guide to HPLC Methods for Purity Assessment of C.I. Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of C.I. Direct Violet 9 (C.I. 27885), a disazo direct dye. This document outlines two robust reversed-phase HPLC methods, offering detailed experimental protocols and a direct comparison of their key performance attributes to aid in method selection and implementation.

Understanding this compound and Its Potential Impurities

This compound is synthesized through a multi-step process involving the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2-methoxy-5-methylaniline.[1] The resulting intermediate is then diazotized and coupled with N-phenyl J acid (4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid).[2] Consequently, impurities in the final product can include unreacted starting materials, their isomers, and by-products from side reactions. The purity of commercial direct dyes can vary significantly, with some containing numerous impurities.

HPLC Methods for Purity Analysis

Reversed-phase HPLC is a widely adopted technique for the analysis of sulfonated azo dyes like this compound.[3] The methods detailed below utilize a C18 stationary phase, which is effective for separating polar and non-polar compounds. The primary distinction between the two methods lies in the mobile phase composition, which can influence selectivity, resolution, and compatibility with mass spectrometry (MS).

Method 1: Phosphate-Buffered Mobile Phase

This method employs a phosphate (B84403) buffer to control the pH of the mobile phase, which can be critical for achieving reproducible retention times and sharp peak shapes for ionic compounds like this compound.

Method 2: Formic Acid/Ammonium Formate Buffered Mobile Phase

This method utilizes a volatile buffer system, making it highly compatible with mass spectrometry detectors.[3] This is advantageous for impurity identification through LC-MS analysis.

Experimental Protocols

Below are the detailed experimental protocols for the two comparative HPLC methods.

Sample Preparation (Applicable to both methods)
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in a 50:50 (v/v) mixture of methanol (B129727) and water. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B for Method 1).

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterMethod 1: Phosphate-Buffered Mobile PhaseMethod 2: Formic Acid/Ammonium Formate Buffered Mobile Phase
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate Monobasic (NaH₂PO₄), pH 4.60.1% Formic Acid in Water
Mobile Phase B 50:50 (v/v) Methanol/AcetonitrileAcetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-80% B; 20-25 min: 80% B; 25.1-30 min: 5% B0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C35 °C
Injection Volume 10 µL10 µL
Detection Diode Array Detector (DAD) at 254 nm and 550 nmDiode Array Detector (DAD) at 254 nm and 550 nm

Method Comparison

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the need for MS compatibility or the desired chromatographic selectivity.

FeatureMethod 1: Phosphate-Buffered Mobile PhaseMethod 2: Formic Acid/Ammonium Formate Buffered Mobile Phase
MS Compatibility NoYes[3]
Selectivity May offer different selectivity for certain impurities due to pH control.Can provide alternative selectivity based on the organic modifier and acidic pH.
Robustness Buffered mobile phases can enhance method robustness and reproducibility.Volatile buffers are generally robust and easy to prepare.
Column Lifetime Phosphate buffers can precipitate at high organic concentrations, potentially damaging the column if not properly flushed.Less prone to precipitation, potentially leading to longer column lifetime.
Primary Application Routine purity testing and quality control with UV detection.Purity testing, impurity identification by LC-MS, and routine analysis.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect with DAD separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Purity Report

Caption: General workflow for HPLC purity assessment of this compound.

Conclusion

Both the phosphate-buffered and formic acid-based HPLC methods provide reliable means for assessing the purity of this compound. Method 1 is a classic approach suitable for routine quality control, while Method 2 offers the significant advantage of being compatible with mass spectrometry, which is invaluable for the structural elucidation of unknown impurities. The choice between these methods should be guided by the specific analytical needs, available instrumentation, and the ultimate goal of the purity assessment.

References

A Comparative Analysis of C.I. Direct Violet 9 from Different Suppliers for Amyloid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Violet 9 is a diazo dye with applications in various industrial processes and biological staining.[1][2][3] While traditionally used for textiles and paper, its properties make it a candidate for histological applications, particularly in the staining of amyloid plaques, which are pathological hallmarks of various diseases, including Alzheimer's disease. The performance of a biological stain is critically dependent on its purity, dye content, and the presence of any contaminants, which can vary significantly between suppliers.

This guide provides a comparative performance analysis of this compound from three hypothetical suppliers: Supplier A (DV9-A) , Supplier B (DV9-B) , and Supplier C (DV9-C) . The comparison is based on a standardized experimental protocol for staining amyloid deposits in formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections.

Performance Data Summary

The overall performance of the dyes was evaluated based on key quality metrics and their efficacy in staining amyloid plaques. Spectrophotometric analysis was used to determine dye concentration and purity, while microscopic analysis provided quantitative data on staining intensity and specificity.

Parameter Supplier A (DV9-A) Supplier B (DV9-B) Supplier C (DV9-C) Optimal Range
Dye Purity (by HPLC) 92.5%85.1%95.8%> 95%
Absorbance Max (λmax) 552 nm548 nm555 nm554 ± 2 nm
Molar Extinction Coeff. (ε) 48,500 M⁻¹cm⁻¹42,300 M⁻¹cm⁻¹51,200 M⁻¹cm⁻¹> 50,000
Staining Intensity (OD) 0.78 ± 0.050.65 ± 0.090.85 ± 0.04> 0.80
Signal-to-Noise Ratio 15.29.821.5> 20
Birefringence Quality ModerateWeak/PatchyStrong & UniformStrong & Uniform
Lot-to-Lot Consistency GoodFairExcellentExcellent

Experimental Protocols

Detailed methodologies are provided for the key experiments conducted to generate the comparative data.

Spectrophotometric Analysis
  • Objective: To determine the maximum absorbance wavelength (λmax) and molar extinction coefficient of the dye from each supplier, which are indicators of dye identity and concentration.

  • Protocol:

    • A stock solution of 1 mg/mL was prepared for each dye lot in deionized water.

    • A 1:100 dilution was made in deionized water to create a 10 µg/mL working solution.

    • The absorbance spectrum was measured from 400 nm to 700 nm using a UV-Vis spectrophotometer.

    • The λmax was recorded as the wavelength with the highest absorbance.

    • The molar extinction coefficient was calculated using the Beer-Lambert law (A = εcl), with the molecular weight of this compound (691.64 g/mol ).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the dye from each supplier by separating the main dye component from impurities.

  • Protocol:

    • A solution of 100 µg/mL of each dye was prepared in a mobile phase of 50:50 acetonitrile (B52724) and water.

    • The sample was analyzed using a C18 reverse-phase HPLC column.[4]

    • A gradient elution was performed to separate the components.

    • Detection was carried out at the λmax determined for each dye.

    • Purity was calculated as the percentage of the area of the main dye peak relative to the total area of all peaks.

Amyloid Staining of FFPE Tissue
  • Objective: To evaluate the staining performance of each dye on human brain tissue with known amyloid pathology.

  • Protocol:

    • Deparaffinization and Hydration: 5 µm thick FFPE sections were deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to deionized water.

    • Staining: Slides were immersed in a 0.1% w/v solution of this compound in an alkaline solution (saturated picric acid with 0.2% sodium hydroxide) for 30 minutes.

    • Rinsing: Slides were briefly rinsed in deionized water.

    • Differentiation: Slides were differentiated in 70% ethanol for 30 seconds to remove background staining.

    • Dehydration and Mounting: Slides were dehydrated through graded ethanol, cleared in xylene, and mounted with a resinous mounting medium.

Microscopic Evaluation and Image Analysis
  • Objective: To quantify staining intensity and specificity.

  • Protocol:

    • Bright-field Microscopy: Stained slides were imaged to assess the overall staining pattern. The optical density (OD) of amyloid plaques was measured using ImageJ software.

    • Polarized Light Microscopy: The same slides were viewed under a polarizing microscope to assess for apple-green birefringence, a characteristic feature of amyloid staining. The quality was scored based on intensity and uniformity.

    • Signal-to-Noise Ratio: This was calculated by dividing the mean optical density of the amyloid plaques (signal) by the mean optical density of the surrounding non-plaque tissue (noise).

Visualizations

Experimental Workflow

The diagram below outlines the sequential steps of the performance comparison study, from sample preparation to final data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result DyePrep Prepare Dye Solutions (Suppliers A, B, C) Spectro Spectrophotometry (λmax, ε) DyePrep->Spectro HPLC HPLC Analysis (Purity) DyePrep->HPLC Staining Histological Staining DyePrep->Staining TissuePrep Prepare FFPE Brain Tissue Sections TissuePrep->Staining Compare Compare Supplier Performance Spectro->Compare HPLC->Compare Microscopy Microscopy (Bright-field & Polarized) Staining->Microscopy Quant Quantitative Analysis (OD, S/N Ratio) Microscopy->Quant Quant->Compare

Fig. 1: Experimental workflow for comparing this compound suppliers.
Mechanism of Amyloid Staining

This compound, like other direct dyes such as Congo Red, stains amyloid through a non-covalent binding mechanism. The linear, planar structure of the dye molecules allows them to intercalate into the β-pleated sheet structure of amyloid fibrils. This regular alignment of dye molecules is responsible for the characteristic birefringence observed under polarized light.

G cluster_amyloid Amyloid Fibril cluster_dye Dye Molecules beta_sheets β-Sheet β-Sheet β-Sheet β-Sheet Result Aligned Dye Molecules on Fibril beta_sheets->Result Dye1 DV9 Dye1->beta_sheets Hydrogen Bonding & van der Waals Forces Dye2 DV9 Dye2->beta_sheets Hydrogen Bonding & van der Waals Forces Dye3 DV9 Dye3->beta_sheets Hydrogen Bonding & van der Waals Forces Birefringence Apple-Green Birefringence Result->Birefringence Under Polarized Light

Fig. 2: Binding mechanism of Direct Violet 9 to amyloid fibrils.

References

A Comparative Guide to Direct Violet 9 and Sirius Red for Staining in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of histological and cytological staining, the choice of dye is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Direct Violet 9 and a widely used alternative, Sirius Red (Direct Red 80), for the staining of components in complex biological samples, with a particular focus on their potential for cross-reactivity. While Direct Violet 9 is a multifunctional dye, its specific performance and cross-reactivity in histological applications are not as extensively documented as those of Sirius Red, a gold standard for collagen staining. This guide aims to provide a comparative analysis based on available data and the general principles of direct dye chemistry.

Overview of Direct Dyes

Direct dyes are anionic dyes that can bind to substrates through a combination of non-ionic forces, such as hydrogen bonds and van der Waals forces, as well as electrostatic interactions.[1][2] Their affinity for biological macromolecules makes them useful for a variety of staining applications. Both Direct Violet 9 and Sirius Red fall into this category, and their chemical structures, both featuring multiple azo groups and sulfonic acid moieties, underpin their staining characteristics.

Direct Violet 9: A Multifunctional Dye with Limited Histological Data

Direct Violet 9 (C.I. 27885) is a double azo dye recognized for its use in various biological experiments, as well as in the textile and paper industries.[3] While it is described as a tool to observe cell structures and analyze tissue pathology, specific protocols and data on its performance in histological sections, particularly concerning its specificity and cross-reactivity, are scarce.[3]

Chemical and Physical Properties

PropertyDirect Violet 9
C.I. NameDirect Violet 9
C.I. Number27885
CAS Number6227-14-1
Molecular FormulaC₃₀H₂₃N₅Na₂O₈S₂
Molecular Weight691.64 g/mol
AppearanceBlue-purple powder
SolubilitySoluble in water

Binding Mechanism

As a direct anionic dye, the binding of Direct Violet 9 to tissue components is presumed to be driven by:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule likely interact with positively charged amino acid residues (e.g., lysine, arginine) on proteins.[4][5]

  • Hydrogen Bonding and Van der Waals Forces: These non-ionic forces contribute to the overall affinity of the dye for various macromolecules.[2]

Given its chemical structure, Direct Violet 9 has the potential to bind to a range of biological molecules, not limited to a single target. This broad reactivity could lead to significant cross-reactivity in complex biological samples.

Sirius Red: The Gold Standard for Collagen Staining

Sirius Red F3B (C.I. 35780), often used in a picric acid solution (Picrosirius Red), is the preeminent method for the specific staining of collagen fibers. Its elongated, multi-sulfonated structure allows it to align with the long axis of collagen molecules, significantly enhancing their natural birefringence when viewed under polarized light. This property allows for the differentiation of collagen types based on fiber thickness and packing density.

Quantitative Comparison of Staining Methods

FeatureDirect Violet 9Sirius Red (Picrosirius Red)
Primary Application General biological stain, textile and paper dye[3]Gold standard for collagen quantification[6][7]
Specificity for Collagen Not well-documented; as a direct dye, likely binds to various proteins.High specificity for collagen fibers.[8]
Quantitative Accuracy Not validated for quantitative histology.Considered highly accurate and reliable for Collagen Proportionate Area (CPA) analysis.[6][7]
Visualization Brightfield microscopy.Brightfield and polarized light microscopy (enhances birefringence of collagen).[9]
Known Cross-Reactivity As an azo dye, potential for cross-reactivity with structurally similar molecules.[10][11][12]May stain other materials such as basement membranes; staining is influenced by basic amino acid content.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below is an established protocol for Sirius Red staining and a proposed protocol for Direct Violet 9 based on the general principles of direct dyeing.

Sirius Red Staining Protocol (Established)

This protocol is widely used for the visualization and quantification of collagen fibers in paraffin-embedded tissue sections.

Materials:

  • Picro-Sirius Red solution (0.1% Direct Red 80 in saturated aqueous picric acid)

  • Weigert's hematoxylin (B73222) (for optional nuclear counterstaining)

  • Acidified water (0.5% acetic acid)

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain in Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for 10 seconds.

    • Wash in running tap water for 1 minute.

  • Sirius Red Staining:

    • Stain in Picro-Sirius Red solution for 1 hour.

  • Washing and Dehydration:

    • Wash in two changes of acidified water.

    • Dehydrate through 95% and 100% ethanol (3 changes).

  • Clearing and Mounting:

    • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Brightfield Microscopy: Collagen will appear red, muscle and cytoplasm yellow.

  • Polarized Light Microscopy: Collagen fibers will exhibit bright yellow, orange, or green birefringence against a dark background.

Direct Violet 9 Staining Protocol (Proposed)

This proposed protocol is based on general methodologies for direct dyes and has not been validated for specific quantitative applications. Researchers should optimize this protocol for their specific tissue and application.

Materials:

  • Direct Violet 9 solution (e.g., 0.1% in aqueous solution, pH may need adjustment)

  • Nuclear fast red or other suitable counterstain

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Sirius Red staining.

  • Staining:

    • Incubate sections in 0.1% Direct Violet 9 solution for 10-30 minutes.

  • Rinsing:

    • Rinse briefly in distilled water.

  • Counterstaining (Optional):

    • Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Structures with an affinity for the dye will stain violet. The specificity and intensity of staining will need to be determined empirically.

Visualizing Experimental Workflows

G

G

Cross-Reactivity and Specificity

The specificity of a dye is crucial for accurate interpretation of results. While Sirius Red is highly specific for collagen, it is not entirely exclusive. Its binding is mediated by the interaction of its sulfonic acid groups with basic amino acids, which are abundant in collagen but also present in other proteins. This can lead to some background staining.

For Direct Violet 9, the potential for cross-reactivity is likely higher due to its nature as a general direct dye. Azo dyes, in general, are known to exhibit cross-sensitization with other structurally similar compounds.[11][12] In a complex biological sample containing a multitude of proteins and other macromolecules, a dye like Direct Violet 9 may bind to various components, making it challenging to attribute the staining to a single molecular species without further validation.

G Direct Violet 9 Direct Violet 9 Collagen Collagen Direct Violet 9->Collagen Presumed Other Basic Proteins Other Basic Proteins Direct Violet 9->Other Basic Proteins Likely Non-specific Binding Non-specific Binding Direct Violet 9->Non-specific Binding High Potential Sirius Red Sirius Red Sirius Red->Collagen High Specificity Sirius Red->Other Basic Proteins Low

Conclusion

For researchers requiring robust and quantitative analysis of collagen in complex biological samples, Sirius Red (Picrosirius Red) remains the superior choice due to its high specificity, well-established protocols, and the unique advantage of birefringence enhancement under polarized light.

Direct Violet 9 , while a versatile dye for general biological staining, lacks the specific data and validation for quantitative histological applications. Its potential for significant cross-reactivity in complex biological matrices necessitates caution. Further studies are required to characterize its binding profile and suitability for specific histological targets. Researchers considering Direct Violet 9 for novel applications should undertake rigorous validation, including comparative studies with established methods and orthogonal techniques to confirm staining specificity.

References

Advanced & Novel Applications

Note on the Use of Direct Violet 9 for Biofilm Extracellular Matrix Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of Direct Violet 9 in the study of biofilm extracellular matrix (ECM) did not yield any established protocols or scientific literature supporting its use for this purpose. Direct Violet 9 is predominantly an industrial dye used for textiles, paper, and leather, with no documented role as a biological stain for microbial communities.

Therefore, this document provides detailed application notes and protocols for Congo Red , a well-established and scientifically validated dye for the qualitative and quantitative analysis of key components of the biofilm ECM, namely exopolysaccharides and amyloid proteins. Congo Red serves as a reliable alternative for researchers interested in the composition and structure of the biofilm matrix.

Application Notes: Congo Red for Biofilm Extracellular Matrix Analysis

Introduction

Congo Red is a diazo dye that is widely used in microbiology to identify and characterize the extracellular matrix of biofilms.[1] Its ability to bind to polysaccharides and amyloid proteins, which are critical structural components of the ECM in many bacterial species, makes it an invaluable tool for biofilm research.[2] Staining with Congo Red can provide insights into the composition of the biofilm matrix, which is crucial for understanding biofilm architecture, stability, and resistance to antimicrobial agents.

Principle of Staining

The staining mechanism of Congo Red relies on the formation of hydrogen bonds between the dye molecules and the linear glucan chains of exopolysaccharides or the β-pleated sheet structures of amyloid proteins within the biofilm matrix.[3] This interaction results in a visible color change, which can be assessed both qualitatively and quantitatively. When incorporated into an agar (B569324) medium, biofilm-producing colonies that secrete these matrix components will bind the dye and appear as black, dry, crystalline colonies, while non-producing colonies will remain red or pink.[4]

Applications in Research and Drug Development

  • Screening for Biofilm Production: The Congo Red Agar (CRA) method is a simple and effective qualitative assay to screen bacterial isolates for their ability to produce a biofilm matrix.[5]

  • Quantifying Matrix Components: A liquid-based assay can be used to quantify the amount of exopolysaccharide (EPS) in a biofilm, allowing for the comparison of matrix production between different strains or under various growth conditions.

  • Evaluating Anti-Biofilm Agents: By measuring the reduction in Congo Red staining, researchers can assess the efficacy of potential drug candidates in inhibiting the production of the extracellular matrix.

  • Understanding Biofilm Morphology: In conjunction with microscopy, Congo Red staining can help visualize the distribution of polysaccharides and amyloids within the biofilm structure.

Experimental Protocols

Protocol 1: Qualitative Assessment of Biofilm Matrix Production with Congo Red Agar (CRA)

This method is used to visually screen bacterial isolates for the production of an exopolysaccharide-rich matrix.

Materials

  • Brain Heart Infusion (BHI) Broth (37 g/L)

  • Sucrose (50 g/L)

  • Agar (15 g/L)

  • Congo Red dye (0.8 g/L)

  • Petri dishes

  • Bacterial cultures to be tested

  • Sterile inoculating loops

Procedure

  • Prepare the CRA medium by mixing BHI, sucrose, and agar in distilled water. Autoclave to sterilize.

  • Prepare a concentrated aqueous solution of Congo Red, autoclave it separately, and add it to the molten agar medium when it has cooled to approximately 55°C.[5]

  • Pour the CRA medium into sterile Petri dishes and allow it to solidify.

  • Inoculate the CRA plates with the bacterial isolates using a sterile loop.

  • Incubate the plates aerobically for 24-48 hours at 37°C.[6]

  • Observe the colony morphology and color.

Interpretation of Results

The production of a biofilm matrix is indicated by the appearance of black, dry, crystalline colonies.[7] Non-producing strains will form smooth, red or pink colonies.[4]

Protocol 2: Quantitative Analysis of Biofilm Exopolysaccharide (EPS) with Congo Red

This protocol quantifies the amount of EPS in a biofilm grown in a microtiter plate.

Materials

  • 96-well flat-bottom microtiter plates

  • Bacterial cultures

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • Congo Red solution (100 µg/mL in water)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure

  • Grow bacterial cultures overnight in a suitable broth.

  • Adjust the bacterial cultures to a standard optical density (e.g., 0.5 McFarland standard).

  • Add 200 µL of the diluted bacterial suspension to the wells of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Carefully remove the planktonic cells and wash the wells gently with PBS.

  • Add 200 µL of Congo Red solution to each well and incubate for 20 minutes at room temperature.

  • Remove the Congo Red solution and wash the wells with PBS to remove unbound dye.

  • Allow the plate to air dry.

  • Add 200 µL of ethanol (B145695) (95%) to each well to destain and solubilize the bound Congo Red.

  • Measure the absorbance of the solubilized dye at a wavelength of 490 nm using a microplate reader.

Data Presentation

Table 1: Interpretation of Colony Morphology on Congo Red Agar

Colony AppearanceInterpretation
Black, dry, crystallineStrong biofilm matrix producer
Pink/Red, smoothNon-biofilm matrix producer
Intermediate color/morphologyWeak to moderate producer

Table 2: Example Quantitative Data from Congo Red Liquid Assay

Bacterial StrainConditionAbsorbance at 490 nm (Mean ± SD)
Wild-Type Strain AControl0.85 ± 0.05
Wild-Type Strain AWith Inhibitor X0.25 ± 0.03
Mutant Strain B (EPS deficient)Control0.15 ± 0.02
Negative ControlSterile Medium0.05 ± 0.01

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare CRA Medium pour_plates Pour Plates prep_media->pour_plates inoculate Inoculate Plates pour_plates->inoculate incubate Incubate 24-48h inoculate->incubate observe Observe Colony Morphology & Color incubate->observe interpret Interpret Results observe->interpret

Caption: Workflow for the Congo Red Agar (CRA) method.

G start Start: Bacterial Culture inoculate Inoculate 96-well Plate start->inoculate incubate Incubate 24-48h (Biofilm Formation) inoculate->incubate wash1 Wash with PBS (Remove Planktonic Cells) incubate->wash1 stain Add Congo Red (20 min) wash1->stain wash2 Wash with PBS (Remove Unbound Dye) stain->wash2 dry Air Dry Plate wash2->dry destain Add Ethanol (Solubilize Bound Dye) dry->destain read Measure Absorbance (490 nm) destain->read end_node End: Quantitative Data read->end_node

Caption: Workflow for quantitative biofilm matrix analysis.

G biofilm Biofilm Matrix Exopolysaccharides (EPS) Amyloid Proteins congo_red Congo Red Dye congo_red->biofilm:p Binds to linear glucans via H-bonds congo_red->biofilm:amy Binds to β-pleated sheets

Caption: Binding principle of Congo Red to biofilm matrix.

References

Application Note: Super-Resolution Microscopy of Cell Walls with C.I. Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocol are a theoretical guide based on the known properties of C.I. Direct Violet 9 and established principles of super-resolution microscopy. To date, there is no specific literature demonstrating the use of this compound for super-resolution imaging. Therefore, the parameters and protocols provided herein are proposed starting points for methodology development and will require empirical optimization.

Introduction

The intricate architecture of plant and fungal cell walls plays a crucial role in cell integrity, growth, and interaction with the environment. Visualizing these structures at the nanoscale is essential for understanding fundamental biological processes and for the development of novel therapeutic agents and biomaterials. Super-resolution microscopy (SRM) techniques have emerged as powerful tools to overcome the diffraction limit of conventional light microscopy, offering unprecedented detail of subcellular structures.

This document outlines a potential application and a hypothetical protocol for the use of this compound, a diazo dye, for the super-resolution imaging of cell walls. This compound is traditionally used as a textile and paper dye and has seen some use as a general biological stain.[1] Its chemical structure suggests a potential for fluorescence, making it a candidate for investigation in advanced microscopy applications. This protocol is designed around Structured Illumination Microscopy (SIM), a super-resolution technique known for its compatibility with a wide range of fluorophores and its suitability for imaging thicker samples like cell walls.[2][3]

Principle of the Method

This compound is proposed to bind to components of the plant or fungal cell wall, such as cellulose (B213188) or chitin, through non-covalent interactions. Upon binding, its fluorescence properties may be enhanced, allowing for the visualization of the cell wall structure. Using SIM, a series of structured light patterns are projected onto the sample, and the resulting interference patterns (Moiré fringes) are captured.[4] Computational reconstruction of these patterns generates a super-resolved image with a resolution approximately twofold higher than that of conventional diffraction-limited microscopy.[3]

Data Presentation: Hypothetical Quantitative Parameters

The following table summarizes the proposed starting parameters for the use of this compound in super-resolution microscopy. These values are theoretical and require experimental validation.

ParameterProposed Value/RangeNotes
Dye Information
Dye NameThis compoundCAS Number: 6227-14-1
Molecular FormulaC₃₀H₂₃N₅Na₂O₈S₂
Molar Mass691.64 g/mol
Staining Protocol
Stock Solution Conc.1 mg/mL in ddH₂OPrepare fresh.
Working Concentration1-10 µg/mLTo be optimized for signal-to-noise ratio.
Incubation Time15-60 minutesVaries with sample type and thickness.
Incubation TemperatureRoom Temperature (20-25°C)
Wash BufferPhosphate-Buffered Saline (PBS)
Imaging Parameters (SIM)
Excitation Wavelength~405 nm or ~488 nmHypothetical. To be determined by spectroscopy.
Emission Filter~450/50 nm or ~525/50 nmHypothetical. To be determined by spectroscopy.
Imaging MediumPBS or a suitable mounting medium
Expected Resolution~100-150 nmDependent on system and sample.

Experimental Protocols

I. Preparation of this compound Staining Solution

  • Stock Solution (1 mg/mL):

    • Weigh 1 mg of this compound powder.

    • Dissolve in 1 mL of double-distilled water (ddH₂O).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at 4°C, protected from light, for up to one week.

  • Working Solution (e.g., 5 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:200 in an appropriate buffer (e.g., PBS). For example, add 5 µL of the stock solution to 995 µL of PBS.

    • Prepare the working solution fresh before each experiment.

II. Sample Preparation and Staining

A. Protocol for Plant Cell Walls (e.g., Arabidopsis thaliana seedlings)

  • Sample Fixation:

    • Fix seedlings in a solution of 4% (w/v) paraformaldehyde in PBS for 30-60 minutes at room temperature.

    • Wash the seedlings three times with PBS for 5 minutes each to remove the fixative.

  • Cell Wall Permeabilization (Optional):

    • For denser tissues, consider a brief treatment with a low concentration of cellulase (B1617823) and pectinase (B1165727) to facilitate dye penetration. This step requires careful optimization to preserve the structural integrity of the cell wall.

  • Staining:

    • Immerse the fixed seedlings in the this compound working solution (1-10 µg/mL).

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Remove the staining solution and wash the seedlings three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the stained seedlings on a microscope slide in a drop of PBS or an appropriate antifade mounting medium.

    • Use a #1.5 coverslip for optimal imaging.

B. Protocol for Fungal Cell Walls (e.g., Saccharomyces cerevisiae)

  • Cell Culture and Fixation:

    • Grow yeast cells to the desired growth phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Resuspend the cell pellet in 4% (w/v) paraformaldehyde in PBS and incubate for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Resuspend the fixed cell pellet in the this compound working solution (1-10 µg/mL).

    • Incubate for 20-45 minutes at room temperature with gentle agitation, protected from light.

    • Pellet the cells by centrifugation and remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a poly-L-lysine coated coverslip and allow the cells to adhere for 10 minutes.

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

III. Super-Resolution Imaging by SIM

  • Microscope Setup:

    • Use a commercial or custom-built SIM system.

    • Select the appropriate laser line for excitation (hypothetically 405 nm or 488 nm) and the corresponding emission filter (hypothetically 450/50 nm or 525/50 nm).

    • Use an objective with a high numerical aperture (e.g., 60x or 100x oil immersion).

  • Image Acquisition:

    • Locate the stained cell walls using conventional widefield fluorescence microscopy.

    • Switch to SIM acquisition mode.

    • Acquire a series of raw images with different orientations and phases of the illumination pattern. Typically, 9-15 raw images per final super-resolved image are required.

    • Adjust the laser power and exposure time to achieve a good signal-to-noise ratio while minimizing photobleaching.

  • Image Reconstruction:

    • Process the raw image data using the appropriate SIM reconstruction software (e.g., ZEN, NIS-Elements, or open-source plugins).

    • The software will perform a Fourier transform-based reconstruction to generate the final super-resolved image.

Mandatory Visualizations

G Figure 1: Proposed Workflow for Super-Resolution Imaging of Cell Walls with this compound cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis culture Cell Culture (Plant or Fungal) fixation Fixation (e.g., 4% PFA) culture->fixation washing1 Wash (3x PBS) fixation->washing1 staining Incubation with This compound washing1->staining Stain Sample washing2 Wash (3x PBS) staining->washing2 mounting Mounting on Slide washing2->mounting Prepare for Imaging sim_acq SIM Image Acquisition mounting->sim_acq reconstruction Image Reconstruction sim_acq->reconstruction analysis Data Analysis reconstruction->analysis

References

Application Notes and Protocols: Conjugation of C.I. Direct Violet 9 to Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

C.I. Direct Violet 9 is a diazo dye traditionally used in the textile and paper industries. Commercially available forms of this dye are not typically functionalized with reactive groups suitable for direct conjugation to proteins or antibodies. The following application notes and protocols are provided as a comprehensive guide for researchers who wish to utilize this compound for bioconjugation. This guide first outlines a hypothetical chemical modification strategy to synthesize an amine-reactive derivative of this compound. Subsequently, detailed protocols for conjugating this modified dye to antibodies and proteins, as well as methods for purification and characterization of the resulting conjugate, are provided. These protocols are based on established bioconjugation principles.

Introduction

Fluorescently labeled antibodies and proteins are indispensable tools in a wide array of biological research and diagnostic applications, including immunoassays, fluorescence microscopy, and flow cytometry. The selection of the fluorescent dye is critical and can be influenced by factors such as spectral properties, brightness, and photostability. This compound is a dye with a distinct violet color; however, its use in bioconjugation is not established due to the lack of a reactive moiety for coupling to biomolecules.

This document provides a theoretical framework and detailed protocols for the conjugation of a chemically modified, amine-reactive derivative of this compound to antibodies and proteins. The primary method described herein focuses on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which efficiently reacts with primary amines on proteins to form stable amide bonds.

Hypothetical Synthesis of Amine-Reactive this compound (NHS Ester)

To render this compound reactive towards primary amines on proteins, a carboxyl group can be introduced and subsequently activated to an NHS ester. The following is a proposed, hypothetical two-step synthesis.

Step 1: Carboxylation of this compound

The structure of this compound contains aromatic rings that could potentially be functionalized. One possible approach is a Friedel-Crafts acylation to introduce a keto-acid, followed by reduction. A simpler, albeit hypothetical, approach for the purpose of this guide is the introduction of a carboxylated linker to one of the amino groups present in the parent molecule's synthesis precursors, before the final diazo coupling. For the sake of this protocol, we will assume a commercially available, hypothetical carboxylated analog of this compound is used as the starting material.

Step 2: Activation to an NHS Ester

The carboxylated this compound can be activated to an amine-reactive NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol 2.1: Synthesis of this compound-NHS Ester (Hypothetical)

Materials:

  • Carboxylated this compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 0.1 M HCl

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve carboxylated this compound in anhydrous DMF.

  • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • If EDC was used, the byproduct is water-soluble and can be removed during extraction.

  • Transfer the filtrate to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding hexanes and collect the solid this compound-NHS ester.

  • Dry the product under vacuum and store it desiccated at -20°C.

Conjugation of this compound-NHS Ester to Antibodies or Proteins

This protocol describes the conjugation of the synthesized amine-reactive this compound to proteins and antibodies. The reaction targets primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) to form a stable amide bond.

Protocol 3.1: Amine-Reactive Conjugation

Materials:

  • Antibody or protein to be labeled

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

A. Protein Preparation:

  • Dissolve the antibody or protein in the Conjugation Buffer at a concentration of 2-10 mg/mL for optimal labeling. If the protein is in a buffer containing primary amines, it must be dialyzed against the Conjugation Buffer before use.

B. Dye Preparation:

  • Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

C. Conjugation Reaction:

  • Determine the optimal dye-to-protein molar ratio. A starting point of a 10:1 molar ratio of dye to protein is recommended. This ratio may need to be optimized for each specific protein and dye combination.

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

D. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled protein, as it is larger and moves faster through the column. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

Characterization of the Antibody-Dye Conjugate

It is crucial to characterize the conjugate to determine the concentration of the protein and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Protocol 4.1: Determination of Degree of Labeling (DOL)

Materials:

  • Purified antibody-dye conjugate

  • PBS, pH 7.2-7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Dilute a small amount of the purified conjugate in PBS.

  • Measure the absorbance of the diluted conjugate at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax). The λmax for this compound will need to be experimentally determined but is expected to be in the violet region of the spectrum.

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the λmax of the dye.

    • CF: Correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined for the this compound-NHS ester.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the dye concentration using the Beer-Lambert law:

    Dye Concentration (M) = Amax / ε_dye

    • ε_dye: Molar extinction coefficient of the dye at its λmax. This needs to be experimentally determined for this compound.

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

    An optimal DOL for most antibodies is typically between 2 and 10.

Quantitative Data Summary

ParameterSymbolValue/FormulaNotes
Molar Extinction Coefficient of Protein (IgG)ε_protein~210,000 M⁻¹cm⁻¹At 280 nm.
Molar Extinction Coefficient of Dyeε_dyeTo be determinedAt λmax.
Correction FactorCF(A280 of dye) / (Amax of dye)To be determined for this compound-NHS ester.
Protein Concentration[Protein][A280 - (Amax × CF)] / ε_proteinIn Molarity (M).
Dye Concentration[Dye]Amax / ε_dyeIn Molarity (M).
Degree of LabelingDOL[Dye] / [Protein]Moles of dye per mole of protein.
Recommended DOL for Antibodies2 - 10

Visualizations

G Hypothetical Synthesis of Amine-Reactive this compound cluster_0 Step 1: Carboxylation (Hypothetical) cluster_1 Step 2: NHS Ester Activation Carboxylated_DV9 Carboxylated this compound Reaction_Setup Dissolve in Anhydrous DMF Carboxylated_DV9->Reaction_Setup Reagents Add NHS and EDC/DCC Reaction_Setup->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Filter and Liquid-Liquid Extraction Reaction->Workup Purification Precipitation and Drying Workup->Purification Final_Product This compound-NHS Ester Purification->Final_Product

Caption: Hypothetical workflow for the synthesis of an amine-reactive this compound-NHS ester.

G Antibody Conjugation Workflow Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Mix Protein and Dye, Incubate) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve NHS Ester in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectrophotometry, Calculate DOL) Purification->Characterization Final_Conjugate Purified Antibody-Dye Conjugate Characterization->Final_Conjugate

Caption: General experimental workflow for the conjugation of an amine-reactive dye to an antibody.

G Example Signaling Pathway Application cluster_cell Cell Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Microscope Fluorescence Microscope Receptor->Microscope Detection Response Cellular Response Signaling_Cascade->Response Labeled_Antibody Antibody-DV9 Conjugate Labeled_Antibody->Receptor Binding

Caption: Use of a dye-conjugated antibody to detect a cell surface receptor in a signaling pathway.

Application Notes and Protocols: Direct Violet 9 for Tracking Nanoparticle-Cellulose Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 9 is an anionic diazo direct dye traditionally used in the textile and paper industries for coloring cellulosic materials such as cotton and viscose.[1] Its affinity for cellulose (B213188) is primarily governed by non-covalent interactions, including hydrogen bonding and van der Waals forces.[1] This property makes it a potential candidate for use as a staining agent in research to visualize and quantify the interaction between nanoparticles and cellulose-based substrates. This is particularly relevant in fields such as drug delivery, where cellulose derivatives are widely used as excipients and nanoparticle carriers. By observing the changes in dye adsorption on cellulose in the presence of nanoparticles, researchers can indirectly track and quantify the extent of nanoparticle-cellulose interaction.

This document provides detailed protocols for utilizing Direct Violet 9 to track these interactions, methods for quantitative data analysis, and visualizations of the underlying principles.

Principle of Tracking Nanoparticle-Cellulose Interactions

The core principle of this application lies in the competitive or altered binding of Direct Violet 9 to cellulose in the presence of nanoparticles. There are two primary scenarios envisioned:

  • Steric Hindrance (Blocking): Nanoparticles adsorbed onto the cellulose surface will physically block the binding sites for Direct Violet 9 molecules. This results in a decrease in the amount of dye adsorbed, which can be quantified spectrophotometrically. The extent of this decrease can be correlated to the surface area of cellulose covered by nanoparticles.

  • Nanoparticle Staining: In some cases, the nanoparticles themselves may possess an affinity for Direct Violet 9. If the nanoparticles adsorbed on the cellulose surface also bind the dye, this could lead to an increase in the overall dye concentration on the substrate. This differential staining can be used to visualize the distribution of nanoparticles on the cellulose fibers.

By establishing a baseline of Direct Violet 9 adsorption on pure cellulose, any deviation from this baseline in the presence of nanoparticles can be attributed to the nanoparticle-cellulose interaction.

Data Presentation: Quantitative Analysis of Dye Adsorption

Table 1: Representative Langmuir Adsorption Isotherm Parameters for Dye Adsorption on Cellulose [2]

ParameterValueUnitDescription
Maximum Adsorption Capacity (qm)6.057mg/gThe maximum amount of dye that can be adsorbed per unit mass of cellulose, representing a monolayer coverage.
Langmuir Constant (KL)7.273L/mgRelated to the energy of adsorption and the affinity of the dye for the cellulose surface.
Separation Factor (RL)0.0091-A dimensionless constant indicating the favorability of the adsorption process (0 < RL < 1 indicates favorable adsorption).
Correlation Coefficient (R2)0.9988-A measure of how well the Langstrom model fits the experimental data.

Table 2: Representative Freundlich Adsorption Isotherm Parameters for Dye Adsorption on Cellulose [3]

ParameterValueUnitDescription
Freundlich Constant (KF)Varies(mg/g)(L/mg)1/nAn indicator of the adsorption capacity of the adsorbent.
Adsorption Intensity (n)Varies-A dimensionless parameter related to the heterogeneity of the adsorbent surface. A value between 1 and 10 indicates favorable adsorption.
Correlation Coefficient (R2)Varies-A measure of how well the Freundlich model fits the experimental data.

Experimental Protocols

Materials and Reagents
  • Direct Violet 9 (C.I. 27885)

  • Cellulose substrate (e.g., cellulose nanofibers, microcrystalline cellulose, cotton fibers)

  • Nanoparticle suspension of interest

  • Distilled or deionized water

  • Sodium chloride (NaCl)

  • Spectrophotometer

  • Microscope (for qualitative analysis)

  • Standard laboratory glassware and equipment

Protocol 1: Baseline Staining of Cellulose with Direct Violet 9

This protocol establishes the standard adsorption of Direct Violet 9 on the cellulose substrate without nanoparticles.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1% (w/v) stock solution of Direct Violet 9 in distilled water.

    • Prepare a series of working solutions with varying concentrations (e.g., 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.

    • Prepare a 10% (w/v) solution of NaCl.

  • Staining Procedure:

    • Accurately weigh a known amount of the cellulose substrate (e.g., 0.1 g) and place it into a series of flasks.

    • Add a fixed volume (e.g., 50 mL) of each Direct Violet 9 working solution to the flasks.

    • Add NaCl solution to achieve a final concentration of 1% (w/v) in each flask. The salt helps to promote the adsorption of the anionic dye onto the cellulose.

    • Agitate the flasks at a constant temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Quantification:

    • After incubation, centrifuge or filter the samples to separate the cellulose from the dye solution.

    • Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of Direct Violet 9 using a spectrophotometer.

    • Calculate the concentration of the remaining dye in the supernatant using a pre-determined calibration curve.

    • The amount of dye adsorbed onto the cellulose (qe, in mg/g) can be calculated using the following equation: qe = (C0 - Ce) * V / m Where:

      • C0 is the initial dye concentration (mg/L)

      • Ce is the equilibrium dye concentration in the supernatant (mg/L)

      • V is the volume of the dye solution (L)

      • m is the mass of the cellulose substrate (g)

  • Adsorption Isotherm Analysis:

    • Plot qe versus Ce to generate the adsorption isotherm.

    • Fit the data to the Langmuir and Freundlich isotherm models to determine the adsorption parameters.

Protocol 2: Tracking Nanoparticle-Cellulose Interactions

This protocol uses the baseline data from Protocol 1 to assess the effect of nanoparticles on Direct Violet 9 staining.

  • Preparation of Nanoparticle-Cellulose Composite:

    • Disperse a known concentration of nanoparticles in distilled water.

    • Add a known amount of the cellulose substrate to the nanoparticle suspension.

    • Incubate the mixture under controlled conditions (e.g., specific time, temperature, and agitation) to allow for nanoparticle adsorption onto the cellulose.

    • Separate the nanoparticle-cellulose composite from the suspension and gently wash with distilled water to remove any unbound nanoparticles.

  • Staining of the Nanoparticle-Cellulose Composite:

    • Follow the same staining procedure as outlined in Protocol 1, using the prepared nanoparticle-cellulose composite instead of the pure cellulose substrate.

  • Comparative Analysis:

    • Quantify the amount of Direct Violet 9 adsorbed onto the nanoparticle-cellulose composite as described in Protocol 1.

    • Compare the adsorption isotherm and the calculated adsorption parameters (qm, KL, KF, n) with the baseline data for pure cellulose.

    • A decrease in dye adsorption suggests that the nanoparticles are blocking the binding sites on the cellulose.

    • An increase in dye adsorption may indicate that the nanoparticles themselves are being stained.

  • Qualitative Microscopic Analysis:

    • A small sample of the stained pure cellulose and the stained nanoparticle-cellulose composite can be mounted on a microscope slide and observed under a light microscope.

    • Differences in the intensity and distribution of the violet color can provide qualitative evidence of the nanoparticle-cellulose interaction.

Mandatory Visualizations

G Experimental Workflow for Tracking Nanoparticle-Cellulose Interactions cluster_0 Baseline Staining cluster_1 Nanoparticle Interaction A Prepare Direct Violet 9 and NaCl Solutions B Incubate Cellulose with Dye Solution A->B C Separate Cellulose and Supernatant B->C D Measure Supernatant Absorbance (Spectrophotometry) C->D E Calculate Dye Adsorption (Baseline Data) D->E L Compare Baseline and Composite Adsorption Data E->L F Prepare Nanoparticle Suspension G Incubate Cellulose with Nanoparticles F->G H Prepare Nanoparticle-Cellulose Composite G->H I Stain Composite with Direct Violet 9 H->I J Measure Supernatant Absorbance I->J K Calculate Dye Adsorption on Composite J->K K->L M Quantify Nanoparticle-Cellulose Interaction L->M

Caption: Experimental workflow for quantifying nanoparticle-cellulose interactions using Direct Violet 9.

G Molecular Interactions in the Staining Process cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Nanoparticle Staining cluster_2 Baseline: No Nanoparticles Cellulose1 Cellulose Fiber Nanoparticle1 {Nanoparticle} Nanoparticle1->Cellulose1 Adsorption DV9_1 {Direct Violet 9} DV9_1->Cellulose1 Blocked Binding Cellulose2 Cellulose Fiber Nanoparticle2 {Nanoparticle} Nanoparticle2->Cellulose2 Adsorption DV9_2 {Direct Violet 9} DV9_2->Nanoparticle2 Adsorption Cellulose3 Cellulose Fiber DV9_3 {Direct Violet 9} DV9_3->Cellulose3 Hydrogen Bonding & van der Waals Forces

Caption: Proposed mechanisms of Direct Violet 9 interaction with cellulose in the presence of nanoparticles.

References

Application Notes: Direct Violet 9 in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for the use of Direct Violet 9 in forensic fiber analysis.

1. Introduction

Direct Violet 9 (Colour Index No. 27885) is a bis-azo direct dye used primarily for coloring cellulosic fibers such as cotton and viscose, as well as silk, leather, and paper.[1][2][3] Its chemical formula is C₃₀H₂₃N₅Na₂O₈S₂.[1] In forensic science, textile fibers are critical trace evidence for linking a suspect to a victim or a crime scene.[4] While fiber type and morphology are primary comparison points, the analysis of the dye can provide a powerful level of discrimination, especially when comparing fibers that are otherwise visually and microscopically indistinguishable.[4][5] Direct Violet 9, being a common dye, may be encountered in casework, necessitating robust analytical procedures for its identification and comparison.

The analysis of fiber dyes can be approached using a combination of non-destructive and destructive techniques.[4] Non-destructive methods are prioritized to preserve the evidence.[4] If further discrimination is required, destructive analysis involving dye extraction is performed on a subsample of the fiber.[6] The ultimate goal is to compare the dye from a questioned fiber (e.g., from a crime scene) with the dye from a known fiber (e.g., from a suspect's garment) to determine if they share a common origin.

2. Analytical Approaches

The forensic analysis of a fiber dyed with Direct Violet 9 typically follows a tiered approach, moving from general observation to specific chemical identification.

  • Non-Destructive Analysis: This is the initial phase of examination.

    • Microscopy: A fundamental step in fiber analysis, used to determine the fiber's morphology, color, and fluorescence characteristics under different lighting conditions.[4]

    • Microspectrophotometry (MSP): This is a key non-destructive technique that measures the absorbance spectrum of a single fiber in the ultraviolet (UV) and visible range.[7] It provides an objective measurement of the fiber's color, which is highly discriminating and repeatable.[4]

    • Raman Spectroscopy: This technique can identify the dye directly on the fiber without extraction.[4][8] It provides a vibrational spectrum that is characteristic of the dye's molecular structure. Surface-Enhanced Raman Spectroscopy (SERS) can be used to analyze very low dye concentrations.[8]

  • Destructive Analysis: Performed when non-destructive methods are insufficient to distinguish between fibers. This requires extracting the dye from the fiber matrix.

    • Dye Extraction: The dye is removed from the fiber using a suitable solvent. The choice of solvent is critical and depends on the dye and fiber type.[6] For direct dyes on cotton, specific protocols are required to efficiently disrupt the hydrogen bonds between the dye and the cellulose (B213188) fiber.[6][9]

    • Chromatographic Separation: Once extracted, the dye components are separated.

      • Thin-Layer Chromatography (TLC): A widely used technique in forensic labs for separating dye mixtures.[6]

      • Ultra-Performance Liquid Chromatography (UPLC): A highly sensitive method that separates dye components with high resolution. It can provide a semi-quantitative "fingerprint" of the dye formulation.[6]

    • Spectrometric Identification: The separated dye components are identified.

      • Mass Spectrometry (MS): Often coupled with UPLC (UPLC-MS), MS provides molecular weight and structural information, enabling definitive identification of the dye.[6] This combination is sensitive enough to analyze sub-millimeter fiber lengths.[6]

3. General Workflow for Forensic Fiber Analysis

The logical flow for analyzing a fiber potentially dyed with Direct Violet 9 is outlined below.

Forensic Fiber Analysis Workflow cluster_0 Phase 1: Non-Destructive Analysis cluster_1 Phase 2: Destructive Analysis (if required) cluster_2 Phase 3: Data Interpretation A Evidence Collection & Microscopic Examination B Microspectrophotometry (MSP) A->B C Raman Spectroscopy B->C D Dye Extraction from Single Fiber C->D Inconclusive? Proceed to Destructive. E UPLC-DAD-MS Analysis D->E F Comparison of Data (Known vs. Questioned) E->F G Conclusion & Reporting F->G

Caption: General workflow for the forensic analysis of a dyed fiber.

Data Presentation

Table 1: Physicochemical Properties of Direct Violet 9

PropertyValueReference
C.I. NameDirect Violet 9
C.I. Number27885[1]
CAS Number6227-14-1[1]
Chemical ClassBis-azo Dye[3]
Molecular FormulaC₃₀H₂₃N₅Na₂O₈S₂[1]
Molecular Weight691.64 g/mol [1]
AppearancePurple-Blue Powder[1]
SolubilitySoluble in water[2]
Common SubstratesCotton, Viscose, Silk, Paper, Leather[3]

Table 2: Comparison of Key Analytical Techniques for Direct Violet 9 Analysis

TechniquePrincipleSample RequirementTypeInformation Obtained
Microspectrophotometry (MSP) UV-Visible light absorptionSingle fiber (≥0.5 mm)Non-destructiveObjective color data (absorbance spectrum)
Raman Spectroscopy Inelastic scattering of monochromatic lightSingle fiberNon-destructiveMolecular vibrational fingerprint for dye identification
UPLC-MS Chromatographic separation followed by mass analysisExtracted dye from single fiber (≥0.5 mm)[6]DestructiveChemical separation, molecular weight, and structural data for definitive identification and quantification[6]

Experimental Protocols

The following protocols are generalized for the analysis of direct dyes on cotton fibers and are applicable to Direct Violet 9.

Protocol 1: Non-Destructive Analysis via Microspectrophotometry (MSP)

  • Objective: To obtain an objective UV-Visible absorbance spectrum from a single fiber to characterize its color.

  • Methodology:

    • Sample Preparation: Mount a single, clean fiber on a clean glass microscope slide using a suitable mounting medium. Place a coverslip over the fiber. Prepare a reference area of the slide with only the mounting medium.

    • Instrument Setup: Turn on the MSP instrument, including the light source (typically Xenon) and spectrometer. Allow the system to warm up and stabilize.

    • Reference Scan: Focus on the reference area (blank) and acquire a reference spectrum. This will account for the absorbance of the slide, coverslip, and mounting medium.

    • Sample Scan: Move the stage to position the fiber in the measurement aperture. Focus on the fiber and acquire the sample spectrum. The instrument software will automatically calculate the absorbance spectrum.

    • Data Acquisition: Record spectra from multiple points along the fiber to assess color uniformity. The typical spectral range is 200-800 nm.[7]

    • Data Analysis: Compare the resulting absorbance spectrum (plotting absorbance vs. wavelength) from the questioned fiber with that obtained from the known fiber under identical conditions.

Protocol 2: Destructive Dye Extraction from a Single Cotton Fiber

  • Objective: To quantitatively extract Direct Violet 9 from a single cotton fiber for subsequent chemical analysis.

  • Materials:

    • Single cotton fiber (typically 0.5 mm to 2 mm in length)

    • Extraction solvent (e.g., Pyridine:Water 4:3 v/v is a broadly applicable solvent system)[10]

    • Conical glass vial or capillary tube

    • Ultrasonic bath

    • Centrifuge

    • Nitrogen gas stream for evaporation

  • Methodology:

    • Sample Preparation: Cut a small, known length of the fiber (e.g., 1 mm) and place it into a micro-vial or the sealed end of a capillary tube.

    • Solvent Addition: Add a precise micro-volume of the extraction solvent (e.g., 20 µL) to the vial.

    • Extraction: Seal the vial and place it in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 60-80°C) to facilitate dye removal.

    • Isolation: After extraction, remove the remnant fiber from the vial.

    • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried dye extract in a small, known volume (e.g., 10 µL) of the initial mobile phase for the UPLC analysis. The sample is now ready for injection.

Protocol 3: Analysis of Extracted Dye by UPLC with Diode Array and Mass Spectrometric Detection (UPLC-DAD-MS)

  • Objective: To separate, identify, and semi-quantify the components of the extracted dye.

  • Instrumentation and Parameters: The following are typical parameters and should be optimized for the specific instrument and dye.[6][11]

Table 3: Example UPLC-DAD-MS Method Parameters

ParameterSpecification
UPLC System Acquity UPLC or similar
Column C18, e.g., 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temp. 40°C
DAD Detector Scan range: 210-800 nm
MS Detector ESI source, positive/negative ion mode scan
MS Scan Range m/z 100-1000
  • Methodology:

    • System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Injection: Inject the reconstituted dye extract from Protocol 2.

    • Data Acquisition: Acquire data from both the DAD (UV-Vis spectra for each peak) and MS (mass spectra for each peak) detectors simultaneously.

    • Data Analysis:

      • Compare the retention time(s) and UV-Vis spectrum of the peak(s) from the questioned sample to the known sample.

      • Compare the mass spectrum (including parent ion m/z and fragmentation pattern if MS/MS is used) of the peak(s) from the questioned sample to the known sample.

      • A match in retention time, UV-Vis spectrum, and mass spectrum provides a high degree of confidence for identification.

UPLCMS_Workflow A Reconstituted Dye Extract B UPLC Injection A->B C C18 Column Separation B->C D Diode Array Detector (DAD) C->D E Mass Spectrometer (MS) D->E F UV-Vis Spectrum & Chromatogram D->F G Mass Spectrum & Chromatogram E->G H Data Analysis & Comparison F->H G->H

Caption: Experimental workflow for UPLC-DAD-MS analysis of a fiber dye extract.

References

Application Notes: A Novel Spectrophotometric Method for the Assessment of Enzymatic Cellulose Degradation using Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enzymatic degradation of cellulose (B213188) is a critical process in various fields, including biofuel production, textile manufacturing, and drug development, where the efficacy of cellulolytic enzymes is of paramount importance.[1][2] Several methods exist for quantifying cellulase (B1617823) activity, many of which rely on measuring the release of reducing sugars.[3] These methods, while effective, can be laborious and susceptible to interference from other components in the reaction mixture. Colorimetric methods offer a simpler and often high-throughput alternative. This document describes a novel application for Direct Violet 9, a water-soluble disazo dye with a high affinity for cellulosic materials, in a quantitative assay to measure the enzymatic degradation of cellulose.[4][5]

Principle of the Method

The assay is based on the principle that Direct Violet 9 binds to cellulose through hydrogen bonds and van der Waals forces.[3][6][7] The cellulosic substrate is first saturated with Direct Violet 9, and any unbound dye is removed by washing. The dyed substrate is then incubated with a cellulase-containing sample. As the cellulase degrades the cellulose, the dye-cellulose complex is broken down, and soluble, colored fragments are released into the supernatant. The enzymatic reaction is terminated, and the undigested, dye-bound cellulose is separated from the supernatant. The amount of dye remaining on the cellulose, which is inversely proportional to the cellulase activity, can be quantified spectrophotometrically after elution. Alternatively, the amount of dye released into the supernatant can be measured, which would be directly proportional to the enzyme's activity. This protocol will focus on quantifying the released dye for a more direct measurement.

Advantages and Limitations

Advantages:

  • Simplicity and High-Throughput Potential: The colorimetric nature of the assay allows for rapid quantification using a standard spectrophotometer or plate reader, making it suitable for screening a large number of samples.

  • Cost-Effective: Direct Violet 9 is a readily available and relatively inexpensive dye.

  • Versatility: The assay can be adapted for various cellulosic substrates, such as microcrystalline cellulose (Avicel), filter paper, or carboxymethyl cellulose (CMC).

Limitations:

  • Potential for Enzyme Inhibition: Direct dyes have been shown to inhibit cellulase activity to some extent.[1][8][9] The degree of inhibition may vary depending on the specific enzyme and the concentration of the dye. Thorough washing of the dyed substrate before the enzymatic reaction is crucial to minimize this effect.

  • Non-Linearity: The relationship between dye release and the extent of cellulose degradation may not be linear over a wide range of enzyme concentrations or reaction times. It is therefore essential to perform the assay within a calibrated range.

  • Substrate Variability: The binding of Direct Violet 9 and the rate of enzymatic degradation can be influenced by the crystallinity and surface area of the cellulosic substrate. Consistent use of a single type of substrate is necessary for reproducible results.

Experimental Protocols

I. Materials and Reagents

  • Direct Violet 9 (C.I. 27885, CAS No. 6227-14-1)

  • Cellulosic Substrate (e.g., Avicel PH-101, Whatman No. 1 filter paper discs)

  • Cellulase Enzyme (e.g., from Trichoderma reesei)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 4.8)

  • Sodium Carbonate Solution (2 M)

  • Distilled or Deionized Water

  • Microcentrifuge Tubes (1.5 mL or 2.0 mL)

  • Spectrophotometer or Microplate Reader

II. Preparation of Solutions

  • Direct Violet 9 Staining Solution (0.1% w/v): Dissolve 100 mg of Direct Violet 9 in 100 mL of distilled water. Stir until fully dissolved.

  • Sodium Acetate Buffer (50 mM, pH 4.8): Prepare by mixing appropriate volumes of 50 mM sodium acetate and 50 mM acetic acid solutions to achieve a pH of 4.8.

  • Enzyme Solutions: Prepare a stock solution of the cellulase enzyme in 50 mM sodium acetate buffer (pH 4.8). Create a series of dilutions of the enzyme to determine the optimal concentration for the assay.

  • Dye Elution Solution (e.g., 50% v/v aqueous pyridine (B92270) or other suitable solvent): This is required if quantifying the dye remaining on the pellet. For this protocol, we will measure the supernatant.

III. Experimental Workflow Diagram

Enzymatic Cellulose Degradation Assay Workflow Workflow for Direct Violet 9 Based Cellulase Assay cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis sub_prep Cellulose Substrate stain Stain Substrate sub_prep->stain dye_sol Direct Violet 9 Solution dye_sol->stain wash1 Wash to Remove Unbound Dye stain->wash1 incubation Incubate at Optimal Temperature and pH wash1->incubation enzyme Cellulase Solution enzyme->incubation terminate Terminate Reaction incubation->terminate centrifuge Centrifuge to Pellet Undigested Substrate terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant absorbance Measure Absorbance of Supernatant supernatant->absorbance analysis Calculate Cellulase Activity absorbance->analysis

Caption: Experimental workflow for assessing enzymatic degradation of cellulose using Direct Violet 9.

IV. Step-by-Step Protocol

  • Substrate Preparation and Staining: a. Weigh 10 mg of the cellulosic substrate (e.g., Avicel PH-101) into a 1.5 mL microcentrifuge tube. b. Add 1 mL of the 0.1% Direct Violet 9 staining solution to the tube. c. Vortex briefly and incubate at room temperature for 1 hour with gentle agitation. d. Centrifuge the tube at 10,000 x g for 5 minutes. e. Carefully aspirate and discard the supernatant. f. Wash the stained substrate by adding 1 mL of distilled water, vortexing, and centrifuging as in step 1.d. Repeat this washing step at least three times, or until the supernatant is clear, to ensure all unbound dye is removed.

  • Enzymatic Reaction: a. To the washed, stained cellulose pellet, add 500 µL of the cellulase enzyme solution (diluted in 50 mM sodium acetate buffer, pH 4.8). b. For the negative control, add 500 µL of the sodium acetate buffer without the enzyme. c. Incubate the tubes at the optimal temperature for the cellulase (e.g., 50°C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Quantification: a. To stop the enzymatic reaction, add 100 µL of 2 M sodium carbonate solution to each tube and vortex. This will raise the pH and inactivate the cellulase. b. Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the remaining undigested cellulose. c. Carefully transfer a known volume (e.g., 200 µL) of the supernatant, which contains the released dye, to a 96-well microplate. d. Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of Direct Violet 9 (approximately 550 nm). A wavelength scan should be performed to determine the precise λmax in the assay buffer.

V. Data Presentation

Table 1: Standard Curve for Direct Violet 9

Concentration of Direct Violet 9 (µg/mL)Absorbance at λmax (e.g., 550 nm)
00.000
2
4
6
8
10

Table 2: Cellulase Activity Measurement

Sample IDEnzyme Concentration (U/mL)Incubation Time (min)Absorbance at λmax (e.g., 550 nm)Released Dye (µg/mL) (from Standard Curve)Cellulase Activity (Units/mg enzyme)
Negative Control060
Test Sample 160
Test Sample 260
...

VI. Calculation of Cellulase Activity

  • Generate a Standard Curve: Plot the absorbance values from Table 1 against the corresponding concentrations of Direct Violet 9. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Calculate the Amount of Released Dye: Use the equation from the standard curve to calculate the concentration of Direct Violet 9 released into the supernatant for each test sample from the absorbance values in Table 2.

  • Calculate Cellulase Activity: One unit of cellulase activity can be defined as the amount of enzyme that releases 1 µg of Direct Violet 9 per minute under the specified assay conditions.

    Activity (Units/mL) = (Concentration of released dye (µg/mL) / Incubation time (min))

    To express the activity in terms of the amount of enzyme:

    Specific Activity (Units/mg) = (Activity (Units/mL) / Concentration of enzyme in the reaction (mg/mL))

VII. Signaling Pathway/Logical Relationship Diagram

Logical Relationship of the Assay Logical Relationship in the Direct Violet 9 Cellulase Assay cluster_components Assay Components & States cluster_process Process and Measurement Cellulose Insoluble Cellulose Substrate Binding Binding Cellulose->Binding DV9 Direct Violet 9 DV9->Binding Cellulase Cellulase Enzyme Degradation Enzymatic Degradation Cellulase->Degradation Complex Cellulose-DV9 Complex Complex->Degradation Soluble Soluble Dye-Oligosaccharide Fragments Release Release into Supernatant Soluble->Release Binding->Complex Degradation->Soluble Measurement Spectrophotometric Measurement Release->Measurement Measurement->Cellulase Quantifies Activity

References

Application Notes and Protocols for C.I. Direct Violet 9 in Microfluidic Devices for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 9 is a water-soluble, multifunctional disazo dye.[1][2] While traditionally used in the textile and paper industries, its utility as a biological stain is an area of growing interest.[3][4] This document provides detailed application notes and protocols for the use of this compound for cell staining within microfluidic devices. Microfluidic systems offer precise control over the cellular microenvironment, enabling high-throughput analysis with low reagent consumption, making them ideal platforms for cell-based assays.[5][6][7] These protocols are designed to serve as a comprehensive guide for researchers and professionals in cell biology and drug development, offering a starting point for the development of specific cell staining assays.

Physicochemical Properties of this compound

PropertyValueReference
C.I. NameDirect Violet 9
C.I. Number27885
CAS Number6227-14-1[8]
Molecular FormulaC₃₀H₂₃N₅Na₂O₈S₂[2]
Molecular Weight691.64 g/mol
SolubilitySoluble in water (red-light purple solution), slightly soluble in alcohol.[4]

Principles of Staining in Microfluidic Devices

Staining cells within a microfluidic device involves the controlled introduction of the staining solution, incubation, and subsequent washing steps to remove unbound dye, all within the microchannels of the device.[5][9] The laminar flow characteristics within these devices allow for precise fluid control, minimizing shear stress on the cells and ensuring uniform staining.[7] This in-situ staining method is particularly advantageous for high-content screening and dynamic cellular analysis.[5]

Experimental Protocols

Preparation of this compound Staining Solution

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in sterile PBS.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C, protected from light.

  • On the day of the experiment, prepare a working solution by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically for each cell type and application.

Cell Culture and Seeding in a Microfluidic Device

Materials:

  • Microfluidic device (e.g., PDMS-based)[7][10]

  • Cell culture medium appropriate for the cell line

  • Cell suspension at a known concentration

  • Syringe pumps or other fluidic control system

Procedure:

  • Prime the microfluidic device with cell culture medium to remove any air bubbles and pre-condition the channel surfaces.

  • Introduce the cell suspension into the cell seeding inlet of the device at a controlled flow rate to achieve an even distribution of cells within the observation chambers.[5]

  • Allow the cells to adhere and proliferate within the device for the desired period (typically 24-48 hours) in a cell culture incubator.

  • Continuously perfuse the cells with fresh culture medium using a syringe pump at a low flow rate to maintain a healthy cellular environment.

Cell Staining Protocol

Procedure:

  • Prepare the this compound working solution as described in Protocol 1.

  • Switch the perfusion from fresh culture medium to the this compound working solution.

  • Flow the staining solution through the microfluidic device for a predetermined incubation time (e.g., 15-30 minutes). This should be optimized to achieve sufficient staining with minimal cytotoxicity.

  • After incubation, switch the perfusion back to fresh culture medium or PBS to wash away the unbound dye. Continue the washing step until the background fluorescence is minimized.

  • Proceed with imaging the stained cells.

Data Presentation

The following tables present hypothetical data to illustrate the type of quantitative analysis that can be performed. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Staining Efficiency of this compound

Concentration (µg/mL)Incubation Time (min)Percentage of Stained Cells (%)Mean Fluorescence Intensity (a.u.)
11585.2 ± 3.1150.4 ± 12.8
13092.5 ± 2.5230.1 ± 18.5
51598.1 ± 1.2450.7 ± 25.3
53099.5 ± 0.5680.9 ± 30.1
101599.8 ± 0.3850.2 ± 35.7
103099.9 ± 0.11025.6 ± 40.2

Table 2: Cytotoxicity Assessment of this compound

Concentration (µg/mL)Exposure Time (hours)Cell Viability (%)
1198.7 ± 1.5
1695.3 ± 2.8
5196.2 ± 2.1
5688.9 ± 4.5
10192.5 ± 3.4
10675.1 ± 6.2

Visualizations

Staining_Mechanism cluster_cell Cell cluster_extracellular Extracellular Space Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Potential internalization Nucleus Nucleus Cytoplasm->Nucleus Nuclear Staining DV9_Molecule This compound DV9_Molecule->Cell_Membrane Binding to surface proteins

Caption: Hypothetical mechanism of this compound cell staining.

Experimental_Workflow A 1. Cell Seeding in Microfluidic Device B 2. Cell Culture and Adhesion (24-48h) A->B C 3. Introduction of C.I. Direct Violet 9 Staining Solution B->C D 4. Incubation (15-30 min) C->D E 5. Washing with Culture Medium/PBS D->E F 6. Imaging and Data Analysis E->F

Caption: General experimental workflow for cell staining in a microfluidic device.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Staining - Insufficient dye concentration- Short incubation time- Inefficient dye uptake by cell type- Increase the concentration of this compound.- Increase the incubation time.- Optimize staining conditions for the specific cell line.
High Background - Incomplete washing- Non-specific binding of the dye- Increase the duration and/or flow rate of the washing steps.- Include a blocking step with a protein solution (e.g., BSA) before staining.
Cell Death/Detachment - High dye concentration causing cytotoxicity- High flow rates causing shear stress- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the flow rate during perfusion steps.
Uneven Staining - Uneven cell distribution- Non-uniform flow within the device- Optimize the cell seeding protocol to ensure a monolayer.- Ensure the microfluidic device is properly primed and free of air bubbles.

Conclusion

This compound presents a potential tool for cell staining in microfluidic devices. The protocols and data presented here provide a foundational framework for researchers to develop and optimize their specific applications. The advantages of microfluidic systems, such as precise environmental control and reduced reagent usage, make this an attractive platform for high-content cellular analysis. Further characterization of the photophysical properties and cytotoxic profile of this compound is warranted to fully establish its utility in live-cell imaging and other advanced biological applications.

References

Application Notes and Protocols for Direct Violet 9 in Non-Aqueous Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 9, a diazo-class direct dye, is traditionally utilized in the textile and paper industries for its vibrant bluish-purple hue and affinity for cellulosic fibers.[1] Its solubility in specific non-aqueous solvents, such as ethanol (B145695) and ethylene (B1197577) glycol ether, opens avenues for its application in biological staining protocols where the use of aqueous solutions is undesirable.[2][3][4] Non-aqueous staining can be advantageous in preventing the swelling of certain cellular components, preserving delicate structures, and for use with solvent-sensitive reagents or samples.

These application notes provide a framework for the utilization of Direct Violet 9 in non-aqueous staining protocols for biological specimens. The provided methodologies are based on established histological principles and the known chemical properties of the dye. Optimization will be necessary for specific applications and sample types.

Physico-chemical Properties of Direct Violet 9

A summary of the key quantitative and qualitative data for Direct Violet 9 is presented below.

PropertyValue / Description
C.I. Number 27885
CAS Number 6227-14-1
Molecular Formula C₃₀H₂₃N₅Na₂O₈S₂
Molecular Weight 691.64 g/mol
Appearance Violet Powder
Hue Bluish Violet
Solubility Soluble in water (red-purple solution), soluble in ethylene glycol ether, ethanol-soluble, insoluble in other organic solvents.[2][3][4]
Light Fastness 1 - 2 (ISO)
Washing Fastness 1 - 2 (ISO)

Experimental Protocols

Protocol 1: Non-Aqueous Staining of Paraffin-Embedded Tissue Sections

This protocol outlines a procedure for staining paraffin-embedded tissue sections with Direct Violet 9 using an ethanol-based solvent system.

Materials:

  • Direct Violet 9 (C.I. 27885)

  • Absolute Ethanol

  • Xylene or xylene substitute

  • Deparaffinized and rehydrated tissue sections on glass slides

  • Coplin jars or staining dishes

  • Mounting medium and coverslips

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of absolute ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse gently in distilled water.

  • Staining with Direct Violet 9:

    • Prepare a 0.1% to 0.5% (w/v) stock solution of Direct Violet 9 in absolute ethanol. Gentle warming and stirring may be required to fully dissolve the dye. Note: The optimal concentration may vary depending on the tissue type and desired staining intensity and should be determined empirically.

    • Immerse the rehydrated slides in the Direct Violet 9 staining solution for 5-15 minutes.

  • Differentiation and Dehydration:

    • Briefly rinse the slides in absolute ethanol to remove excess stain. The duration of this step will determine the final staining intensity.

    • Dehydrate the sections through two changes of absolute ethanol for 2 minutes each.

  • Clearing and Mounting:

    • Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.

    • Mount the coverslip using a compatible mounting medium.

Expected Results:

Cellular components with an affinity for the dye will appear in shades of violet. The specificity and intensity of staining will depend on the tissue type and the precise protocol followed.

Protocol 2: Staining of Cultured Cells in a Non-Aqueous Solvent

This protocol provides a method for staining fixed, cultured cells on coverslips or in multi-well plates using an ethanol-based Direct Violet 9 solution.

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Absolute Ethanol

  • Direct Violet 9 staining solution (0.1% w/v in absolute ethanol)

Methodology:

  • Cell Fixation:

    • Aspirate the culture medium and gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Dehydration:

    • Dehydrate the cells by incubating in a series of increasing ethanol concentrations: 50%, 70%, 95%, and 100% ethanol, for 5 minutes each.

  • Staining:

    • Incubate the dehydrated cells with the 0.1% Direct Violet 9 solution in absolute ethanol for 5-10 minutes.

  • Washing and Rehydration:

    • Remove the staining solution and wash the cells with absolute ethanol to remove excess dye.

    • Rehydrate the cells by incubating in a series of decreasing ethanol concentrations: 100%, 95%, 70%, and 50% ethanol, for 5 minutes each.

    • Finally, wash with PBS.

  • Imaging:

    • The cells can be imaged directly in PBS or mounted on a slide with an appropriate mounting medium.

Visualizations

experimental_workflow_tissue cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Ethanol Series) deparaffinize->rehydrate stain Direct Violet 9 in Ethanol rehydrate->stain differentiate Differentiation (Ethanol) stain->differentiate dehydrate_post Dehydration (Ethanol) differentiate->dehydrate_post clear Clearing (Xylene) dehydrate_post->clear mount Mounting clear->mount end end mount->end Imaging

Caption: Workflow for non-aqueous staining of tissue sections.

cell_staining_workflow start Cultured Cells fixation Fixation (PFA) start->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration staining Staining with Direct Violet 9 in Ethanol dehydration->staining washing Washing (Ethanol) staining->washing rehydration Rehydration (Ethanol Series) washing->rehydration imaging Imaging rehydration->imaging

Caption: Protocol for staining cultured cells in a non-aqueous solvent.

References

Application Notes and Protocols for C.I. Direct Violet 9: Exploring Photochemical Properties for New Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 9 is a diazo dye traditionally used in the textile and paper industries for its vibrant color and water solubility.[1][2] Its chemical structure, belonging to the azo dye class, suggests a potential for photochemical activity that remains largely unexplored for advanced applications. This document provides an overview of the known properties of this compound and outlines detailed protocols to investigate its photochemical characteristics. These investigations could unlock new applications in fields such as photodynamic therapy (PDT), advanced oxidation processes, and bio-imaging. While specific quantitative photochemical data for this compound is not extensively available in public literature, this guide provides the framework to generate such data and explore its potential as a photosensitizer.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for designing and interpreting photochemical experiments.

PropertyValueReference
C.I. NameDirect Violet 9
Chemical ClassDiazo Dye
CAS Number6227-14-1[1]
Molecular FormulaC₃₀H₂₃N₅Na₂O₈S₂[1]
Molecular Weight691.64 g/mol
AppearanceDark purple powder
SolubilitySoluble in water (reddish-purple solution), ethylene (B1197577) glycol ether; slightly soluble in ethanol; insoluble in other organic solvents.[1][2]
Behavior in Strong AcidForms a purple precipitate in concentrated hydrochloric acid; solution is blue-green in concentrated sulfuric acid, which forms a purple precipitate upon dilution.[1][2]
Behavior in Strong BaseForms a purple precipitate in concentrated sodium hydroxide (B78521) solution.[1][2]

Potential New Applications

The azo group in this compound is a chromophore that can be photochemically active. This opens up possibilities for applications beyond its traditional use as a dye.

Photodynamic Therapy (PDT)

Azo dyes are being investigated as photosensitizers for PDT. In PDT, a photosensitizer is excited by light of a specific wavelength to produce reactive oxygen species (ROS), such as singlet oxygen, which can induce cancer cell death. The potential of azo dyes in this field, including those activated by two-photon excitation for deeper tissue penetration, is an active area of research.

Advanced Oxidation Processes (AOPs)

The photocatalytic degradation of dyes is a well-studied area for environmental remediation. This compound could potentially be used to generate ROS to degrade pollutants in water upon photoirradiation. Conversely, understanding its own photodegradation pathways is crucial for assessing its environmental impact.

Bio-imaging and Staining

As a dye, this compound is already used in biological experiments to stain cells and tissues for observation.[1][3][4] A detailed characterization of its fluorescence properties could lead to more sophisticated applications in live-cell imaging and fluorescence microscopy.

Experimental Protocols

The following are detailed protocols for characterizing the photochemical properties of this compound.

Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, ethanol)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution. The absorbance at the maximum wavelength should be between 0.1 and 0.8 for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.

  • Absorption Spectrum:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the λ_max determined from the absorption spectrum.

    • Record the fluorescence emission spectrum over a range of wavelengths longer than the excitation wavelength.

    • Identify the wavelength of maximum emission.

  • Excitation Spectrum:

    • Set the emission wavelength of the fluorometer to the wavelength of maximum emission.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum.

Data Presentation:

ParameterWavelength (nm)
Absorption Maximum (λ_max)To be determined
Emission Maximum (λ_em)To be determined
Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of fluorescence of this compound.

Method: Relative method using a known standard.

Materials:

  • This compound solution of known absorbance

  • A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Standard Selection: Choose a standard that absorbs and emits in a similar wavelength range to this compound.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Data Presentation:

CompoundSolventQuantum Yield (Φ_F)
This compoundSolventTo be determined
StandardSolventKnown value
Assessment of Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound solution

  • Light source with a controlled spectrum and intensity (e.g., xenon lamp with appropriate filters)

  • UV-Vis Spectrophotometer

  • Magnetic stirrer

  • Reaction vessel

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a transparent reaction vessel.

  • Initial Measurement: Record the initial absorption spectrum of the solution.

  • Photostability Testing:

    • Expose the solution to the light source under constant stirring.

    • At regular time intervals, withdraw an aliquot of the solution and record its absorption spectrum.

    • Continue the exposure for a predetermined duration or until significant degradation is observed.

  • Dark Control: Prepare an identical solution and keep it in the dark under the same conditions (e.g., temperature) to serve as a control. Record its absorption spectrum at the same time intervals.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of irradiation time.

    • Calculate the percentage of degradation over time.

    • The photobleaching quantum yield can also be determined if the photon flux of the light source is known.

Data Presentation:

Irradiation Time (min)Absorbance at λ_max% Degradation
0Initial Absorbance0
t₁Absorbance₁Calculated %
t₂Absorbance₂Calculated %
.........
Evaluation of Singlet Oxygen Generation

Objective: To determine if this compound can act as a photosensitizer for singlet oxygen production.

Method: Indirect method using a singlet oxygen scavenger.

Materials:

  • This compound solution

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF), 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))

  • Light source

  • UV-Vis Spectrophotometer

Protocol:

  • Reaction Mixture: Prepare a solution containing this compound and the singlet oxygen scavenger in a suitable solvent. The concentration of the scavenger should be such that its absorbance change can be monitored accurately.

  • Initial Measurement: Record the initial absorption spectrum of the mixture, focusing on the absorption band of the scavenger.

  • Photoirradiation: Irradiate the solution with light at a wavelength where this compound absorbs but the scavenger does not.

  • Monitoring: At regular time intervals, record the absorption spectrum of the mixture and monitor the decrease in the absorbance of the scavenger.

  • Control Experiments:

    • Irradiate a solution of the scavenger alone to check for direct photolysis.

    • Keep a solution of the mixture in the dark to check for any reaction without light.

  • Data Analysis:

    • Plot the decrease in absorbance of the scavenger as a function of irradiation time. A linear decrease indicates singlet oxygen generation.

    • The singlet oxygen quantum yield (Φ_Δ) can be determined by comparing the rate of scavenger degradation with that induced by a standard photosensitizer with a known Φ_Δ (e.g., Rose Bengal, Methylene Blue).

Data Presentation:

CompoundSolventSinglet Oxygen Quantum Yield (Φ_Δ)
This compoundSolventTo be determined
StandardSolventKnown value

Visualizations

Experimental_Workflow_for_Photochemical_Characterization cluster_prep Sample Preparation cluster_analysis Photochemical Analysis cluster_data Data Interpretation DV9 This compound Solvent Solvent Selection DV9->Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solutions Stock->Working AbsEm Absorption & Emission Spectra Working->AbsEm QY Fluorescence Quantum Yield Working->QY PS Photostability Working->PS SO Singlet Oxygen Generation Working->SO Spectra Spectral Properties (λ_max, λ_em) AbsEm->Spectra Efficiency Quantum Yields (Φ_F, Φ_Δ) QY->Efficiency Stability Degradation Kinetics PS->Stability SO->Efficiency Applications Assess New Applications Spectra->Applications Efficiency->Applications Stability->Applications

Caption: Workflow for photochemical characterization of this compound.

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_effect Cellular Effect PS_G PS (Ground State) This compound PS_S1 ¹PS* (Singlet Excited State) PS_G->PS_S1 Absorption Light Light (hν) PS_S1->PS_G Fluorescence PS_T1 ³PS* (Triplet Excited State) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_ground ³O₂ (Ground State Oxygen) O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Energy Transfer (Type II) Damage Oxidative Damage to Cellular Components O2_singlet->Damage Apoptosis Cell Death (Apoptosis/Necrosis) Damage->Apoptosis

Caption: Proposed mechanism for photodynamic therapy using a photosensitizer.

References

Application Note: Automated Image Analysis of Direct Violet 9 Staining for Quantification of Tissue Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, notably collagen, is a hallmark of chronic diseases and a critical focus in drug development. Histological assessment of fibrosis is a cornerstone for evaluating disease progression and the efficacy of therapeutic interventions. While traditional scoring methods are semi-quantitative and subject to inter-observer variability, automated image analysis offers an objective and high-throughput approach to quantify fibrotic changes. This application note describes a robust pipeline for the automated analysis of tissue sections stained with Direct Violet 9, a diazo dye that can be utilized for the visualization of collagen fibers. The described workflow enables precise and reproducible quantification of fibrosis, providing valuable data for preclinical research and clinical studies.

Principle of the Method

Direct Violet 9, like other direct dyes, is thought to bind to collagen fibers through non-covalent interactions. This property allows for the specific visualization of fibrotic regions within tissue sections. The automated image analysis pipeline leverages color deconvolution to separate the violet stain from other cellular components, followed by thresholding and segmentation to identify and quantify the stained fibrotic areas. The output is a quantitative measure of the fibrotic area as a percentage of the total tissue area, providing a reliable index of fibrosis severity.

Materials and Equipment

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji, QuPath, Visiopharm)

  • Direct Violet 9 (C.I. 27885)

  • Picric acid solution

  • Fast Green solution (optional, for counterstaining)

  • Standard histology equipment and reagents (microtome, slides, solvents, etc.)

Experimental Protocols

Protocol 1: Direct Violet 9 Staining of Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections (5 µm) in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.1% (w/v) solution of Direct Violet 9 in saturated aqueous picric acid.

    • Immerse slides in the Direct Violet 9 staining solution for 60 minutes at room temperature.

    • Rinse slides briefly in distilled water to remove excess stain.

  • Differentiation and Counterstaining (Optional):

    • Differentiate in 0.01% acetic acid for 30 seconds.

    • For counterstaining, immerse in 0.5% Fast Green solution for 10 minutes.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).

    • Clear in xylene (2 x 5 minutes).

    • Mount with a permanent mounting medium.

Protocol 2: Automated Image Analysis Pipeline
  • Image Acquisition:

    • Acquire high-resolution (20x or 40x objective) digital images of the stained tissue sections.

    • Ensure consistent lighting and white balance across all images.

  • Image Pre-processing:

    • Load images into the analysis software.

    • Perform background correction to normalize for uneven illumination.

  • Color Deconvolution:

    • Apply a color deconvolution algorithm to separate the image into three channels: Direct Violet 9 (violet), counterstain (e.g., Fast Green), and hematoxylin (B73222) (if used).

    • The software should be trained to recognize the specific RGB values for Direct Violet 9.

  • Tissue Segmentation:

    • Create a binary mask of the total tissue area to exclude background and artifacts. This can be achieved through thresholding on the stain channels.

  • Fibrosis Quantification:

    • Apply a threshold to the Direct Violet 9 channel to create a binary mask of the positively stained fibrotic areas.

    • Measure the area of the fibrosis mask and the total tissue mask.

    • Calculate the percentage of fibrotic area: (Area of Fibrosis / Total Tissue Area) * 100.

Data Presentation

The quantitative data generated from the image analysis pipeline can be effectively summarized in tables for comparison between different experimental groups.

Table 1: Quantification of Fibrosis in a Preclinical Model of Liver Fibrosis

Treatment GroupNMean Fibrotic Area (%)Standard Deviationp-value (vs. Vehicle)
Vehicle Control1015.23.5-
Compound A (10 mg/kg)108.92.1< 0.01
Compound B (20 mg/kg)1011.52.8< 0.05

Table 2: Dose-Response Effect of an Anti-Fibrotic Compound

Compound X DoseNMean Fibrotic Area (%)Standard Deviation% Inhibition of Fibrosis
Vehicle822.74.1-
1 mg/kg818.33.519.4%
3 mg/kg812.52.944.9%
10 mg/kg87.11.868.7%

Visualizations

Experimental Workflow

experimental_workflow cluster_staining Tissue Staining cluster_analysis Image Analysis cluster_data Data Output Deparaffinization Deparaffinization & Rehydration Staining Direct Violet 9 Staining Deparaffinization->Staining Dehydration Dehydration & Mounting Staining->Dehydration Acquisition Image Acquisition Dehydration->Acquisition Preprocessing Image Pre-processing Acquisition->Preprocessing Deconvolution Color Deconvolution Preprocessing->Deconvolution Segmentation Tissue Segmentation Deconvolution->Segmentation Quantification Fibrosis Quantification Segmentation->Quantification Data Quantitative Data (% Fibrosis) Quantification->Data

Caption: Automated image analysis workflow for Direct Violet 9 staining.

Signaling Pathway in Fibrosis

fibrosis_pathway cluster_stimuli Pro-fibrotic Stimuli cluster_cells Cellular Activation cluster_output Fibrotic Response Injury Tissue Injury TGFb TGF-β Signaling Injury->TGFb Inflammation Chronic Inflammation Inflammation->TGFb Myofibroblast Myofibroblast Activation TGFb->Myofibroblast ECM ECM Deposition (Collagen) Myofibroblast->ECM Fibrosis Tissue Fibrosis ECM->Fibrosis

Caption: Simplified signaling pathway leading to tissue fibrosis.

Conclusion

The automated image analysis pipeline for Direct Violet 9 staining provides a powerful tool for the quantitative assessment of fibrosis. This methodology offers high-throughput, objective, and reproducible data, making it ideal for efficacy studies in drug development and for basic research into the mechanisms of fibrotic diseases. The detailed protocols and workflows presented here can be adapted to various tissue types and research questions, facilitating a more precise understanding of fibrosis and the evaluation of novel anti-fibrotic therapies.

Safety Operating Guide

Navigating the Disposal of C.I. Direct Violet 9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of C.I. Direct Violet 9 (CAS No. 6227-14-1), a double azo class dye. Adherence to these protocols will mitigate risks and ensure that all waste is handled in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Use chemical-resistant gloves to prevent skin exposure.[1]

  • Respiratory Protection: In case of dust formation, wear an approved respirator.[1]

  • Body Protection: Wear a lab coat or other suitable protective clothing to minimize skin contact.[1]

Always handle the dye in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1] An eyewash facility and a safety shower should be readily accessible.[1]

Hazard Profile and Data Presentation

This compound is a violet powder that is odorless.[1] It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] While chronic effects are not well-documented, some azo dyes are known to be potential carcinogens due to the possible release of aromatic amines.[2]

Hazard InformationDescription
Physical State Violet Powder[1]
Odor Odorless[1]
Primary Hazards Harmful if swallowed.[1] Causes eye, skin, and respiratory irritation.[1]
Potential Chronic Hazards Possible risks of irreversible effects.[1] Some azo dyes may be carcinogenic.[2]
Incompatibilities Strong oxidizing agents, strong reducing agents.[1]
Hazardous Decomposition Irritating and toxic fumes and gases.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its form (solid, in solution, or as contaminated materials) and must be in compliance with local, state, and federal regulations.[3][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]

Step 1: Waste Identification and Classification

  • Properly identify and classify the waste containing this compound. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[3][4][5]

  • Do not mix this compound waste with other chemical wastes unless permitted by your institution's hazardous waste management plan.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired dye, as well as grossly contaminated items (e.g., paper towels, gloves), in a designated, properly labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. The container must be clearly labeled with the contents and associated hazards.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other components of the waste stream.

  • Store waste containers in a designated, secure area away from incompatible materials.[1] Containers should be kept tightly closed.[1]

Step 4: Disposal

  • Engage a certified hazardous waste disposal service for the final disposal of this compound waste.[3] These services are equipped to handle and transport chemical waste in compliance with all regulations.

  • Potential disposal methods for chemical waste include incineration or landfilling in a specially designed hazardous waste landfill.[3] The specific method will be determined by the disposal service based on the waste's characteristics and regulatory requirements.

  • Never dispose of this compound down the drain or in the regular trash.[6] Azo dyes are considered environmental pollutants and can be harmful to aquatic life.[2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill:

    • Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into a suitable, labeled disposal container.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe identify Identify Waste Form (Solid, Liquid, Contaminated) ppe->identify segregate Segregate Waste Stream identify->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Secure Area container->storage contact Contact Certified Hazardous Waste Service storage->contact transport Arrange for Pickup and Transport contact->transport end Final Disposal (Incineration/Landfill) transport->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for C.I. Direct Violet 9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety, operational, and disposal guidance for the handling of C.I. Direct Violet 9 (CAS No. 6227-14-1). Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is a powdered azo dye that is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Potential for irreversible effects necessitates stringent safety measures.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the dye. While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to aqueous solutions.[2][3][4]
Eye Protection Chemical Safety GogglesProtects eyes from airborne dust particles and potential splashes of dye solutions.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Essential for preventing inhalation of dye powder, especially during weighing and transfer operations.[5]
Body Protection Laboratory CoatPrevents contamination of personal clothing.

II. Exposure Limits and Engineering Controls

As there are no specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound, the standards for "Particulates Not Otherwise Regulated" (PNOR), commonly referred to as "nuisance dust," should be applied.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA PEL Total Dust: 15 mg/m³[6][7][8]
Respirable Fraction: 5 mg/m³[6][8][9][10]
ACGIH TLV Inhalable Particles: 10 mg/m³[6][7]
Respirable Particles: 3 mg/m³[6][7]

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[1]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

III. Operational Plan for Safe Handling

The following step-by-step workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weigh Powder in Fume Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Decontaminate Equipment handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.